molecular formula C18H13ClN2O3S B15568848 DCH36_06

DCH36_06

カタログ番号: B15568848
分子量: 372.8 g/mol
InChIキー: AYNCXNUUERDREH-FMDPHQNASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DCH36_06 is a useful research compound. Its molecular formula is C18H13ClN2O3S and its molecular weight is 372.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCXNUUERDREH-FMDPHQNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of the DEAH-Box Helicase DHX36 in G-Quadruplex Resolution During DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA that pose significant challenges to the DNA replication machinery.[1][2] Unresolved G4 structures can lead to replication fork stalling, DNA double-strand breaks, and ultimately, genomic instability.[3][4] The DEAH-box helicase 36 (DHX36), also known as G4 Resolvase 1 (G4R1) or RHAU, is a critical enzyme that specializes in recognizing and unwinding G4 structures in both DNA and RNA.[1][5] This technical guide provides a comprehensive overview of the pivotal role of DHX36 in DNA replication. It details the multi-step mechanism by which DHX36 facilitates the bypass of the replicative helicase and collaborates with other factors to resolve G4 structures, thereby ensuring the faithful duplication of the genome.[6] Furthermore, this document summarizes key quantitative data, presents detailed experimental protocols for studying DHX36 function, and explores the consequences of its depletion, highlighting its importance in maintaining genomic integrity and its potential as a therapeutic target.

Introduction to DHX36 and G-Quadruplexes

The Challenge of G-Quadruplex (G4) Structures in the Genome

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s).[6] These structures are composed of stacked G-quartets, which are planar arrays of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds and stabilized by a central monovalent cation.[6][7] The human genome contains hundreds of thousands of sequences with the potential to form G4s, which are often concentrated in functionally significant regions such as telomeres and gene promoters.[5][6] While G4s are implicated in the regulation of key biological processes like transcription and telomere maintenance, they also represent formidable obstacles for the DNA replication machinery.[1][5] The thermodynamic stability of G4s can physically block the progression of DNA polymerases and the replicative helicase, leading to fork stalling.[2][8] Failure to resolve these structures in a timely manner during S-phase can result in DNA damage and genome instability, which are hallmarks of cancer.[3][8]

DHX36: A Key G4-Resolving Helicase

DHX36 is a highly conserved ATP-dependent helicase belonging to the DExD/H box family.[1][7] It has been identified as the major source of G4-resolving activity in human cell lysates and exhibits a unique specificity and high affinity for G4 structures over other nucleic acid forms.[9][10]

Structurally, DHX36 is a modular protein featuring:

  • A conserved helicase core containing the characteristic motifs of the DEAH/RHA helicase family, which is responsible for ATP hydrolysis and translocation.[9]

  • An N-terminal DHX36-Specific Motif (DSM) , an alpha-helix that specifically recognizes and binds to the 5'-most G-quartet of a parallel G4 structure.[9][10][11] This motif is critical for the high affinity and specificity of DHX36 for G4s.[11]

  • An Oligonucleotide/Oligosaccharide-Binding (OB)-fold domain , which interacts with the 3' single-stranded DNA or RNA tail adjacent to the G4 structure.[9][10]

This unique combination of domains allows DHX36 to efficiently recognize and unwind both DNA and RNA G4s, playing a central role in numerous cellular processes, most critically in DNA replication.[1][5]

The Core Mechanism of DHX36 in DNA Replication

Recent studies, particularly using Xenopus egg extracts, have elucidated a sophisticated, multi-step mechanism for resolving G4 structures encountered on the leading strand template during DNA replication.[6] This process prevents the collapse of the replication fork and ensures complete DNA synthesis.

A Multi-Step Model for G4 Resolution

The resolution of a G4 structure on the leading strand is not a simple unwinding event but a coordinated pathway involving several key factors:

  • Replicative Helicase Stalling: The CMG (Cdc45, MCM2-7, GINS) complex, the primary replicative helicase in eukaryotes, stalls upon encountering a stable G4 structure on the leading strand template.[6]

  • DHX36-Mediated CMG Bypass: DHX36 is recruited to the stalled fork. It engages the G4 and, in an ATP-dependent manner, facilitates the bypass of the entire CMG complex over and past the intact G4 structure.[6] This action effectively translocates the replisome downstream of the blockage, creating a single-stranded DNA region between the advancing polymerase and the G4.[2][6]

  • G4 Unwinding by FANCJ: Following CMG bypass, the Fanconi anemia complementation group J (FANCJ) helicase is able to access and unwind the G4 structure.[6]

  • Resumption of DNA Synthesis: With the G4 barrier removed, the DNA polymerase can resume synthesis, completing the replication of the G-rich sequence.[6]

DHX36 and FANCJ appear to have partially redundant roles in this pathway, which provides a robust mechanism to ensure faithful G4 replication and prevent genomic instability.[6]

G4_Resolution_Pathway cluster_0 DNA Replication Fork CMG CMG Helicase G4 G4 Structure CMG->G4 1. Stalls at DNA_Polymerase DNA Polymerase G4->DNA_Polymerase 6. Path Cleared DHX36 DHX36 G4->DHX36 Nascent_DNA Nascent DNA Synthesized DNA_Polymerase->Nascent_DNA 7. Resumes Synthesis DHX36->CMG 3. Mediates Bypass of CMG past intact G4 FANCJ FANCJ DHX36->FANCJ FANCJ->G4 5. Unwinds

Caption: The multi-step pathway of G4 resolution during leading strand DNA replication.

Molecular Interactions

The function of DHX36 at the replication fork is underpinned by its interactions with core components of the replication and DNA repair machinery.

  • Replication Protein A (RPA): Proteomic studies have suggested an association between DHX36 and the RPA-ssDNA complex.[8] RPA coats the single-stranded DNA generated during replication, and this interaction may be crucial for recruiting DHX36 to sites of G4 formation.[8]

  • Translesion Synthesis (TLS) Polymerase Rev1: Emerging evidence points to a potential physical and functional relationship between DHX36 and Rev1.[2] Rev1, a TLS polymerase, has also been implicated in G4 bypass. The absence of Rev1 leads to the depletion of DHX36 near replication forks, suggesting a coordinated effort to overcome G4-induced replication stress.[2]

Caption: Key molecular interactions of DHX36 at a G4-stalled replication fork.

Quantitative Analysis of DHX36 Function

The efficacy of DHX36 as a G4 resolvase is reflected in its biochemical parameters. It binds to G4 structures with exceptionally high affinity and unwinds them far more efficiently than standard duplex DNA.

ParameterSubstrateValueMethodReference
Binding Affinity (Kd) Parallel G4 DNASub-nanomolar / Low nanomolarIn vitro binding assays[3][9][12]
Tetramolecular G4 RNASub-nanomolarIn vitro binding assays[9]
G4 Resolvase Activity G4 DNAMajor source of activity in HeLa cell lysates (>50%)Cell extract helicase assay[8]
Substrate Specificity G4 DNA vs. Duplex DNAUnwinds G4 structures much more efficientlyIn vitro helicase assays[9]
ATP Hydrolysis G4 DNA/RNAATP-dependentATPase assays[13]
Unwinding Mechanism G4 DNALocal, non-processiveKinetic analysis[13]
Correlation with Stability G4 DNAUnwinding rate is inversely correlated with G4 thermal stabilityKinetic analysis[13]

Consequences of DHX36 Dysfunction in Replication

The critical role of DHX36 is underscored by the severe consequences that arise from its depletion or functional impairment.

  • Increased Genomic Instability and DNA Damage: The most prominent phenotype of DHX36 loss is a significant increase in DNA double-strand breaks (DSBs), particularly at G4-containing genomic regions.[3][14] This highlights its primary function in preventing the collapse of stalled replication forks.

  • Cell Cycle Progression Defects: Cells depleted of DHX36 exhibit slower growth and defects in cell cycle progression, consistent with the activation of DNA damage checkpoints during S-phase.[4][8]

  • Sensitization to G4-Stabilizing Agents: Loss of DHX36 renders cells hypersensitive to small molecules that stabilize G4 structures.[4][8] This "synthetic lethality" approach is a promising avenue for cancer therapy, where G4-stabilizing drugs could be particularly effective in tumors with compromised DHX36 function.

Key Experimental Protocols for Studying DHX36

Investigating the function of DHX36 involves a combination of genetic, biochemical, and cell biological approaches.

Protocol: siRNA-Mediated Depletion of DHX36

This protocol describes a standard method for knocking down DHX36 expression in cultured human cells to study its loss-of-function phenotypes.

Materials:

  • Human cell line (e.g., U-2 OS, HeLa)

  • siGENOME SMARTpool siDHX36 (or individual validated siRNAs) and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well cell culture plates

  • Standard cell culture medium and supplies

Methodology:

  • Cell Seeding: 24 hours prior to transfection, seed 200,000 to 300,000 cells per well of a 6-well plate in complete medium. The cells should reach 30-50% confluency at the time of transfection.[15][16]

  • Preparation of siRNA-Lipofectamine Complexes (per well):

    • Tube A: Dilute 20-25 nM of siRNA (e.g., 7.5 pmol) in 50-150 µL of Opti-MEM. Mix gently.[15][16]

    • Tube B: Dilute 1-2 µL of Lipofectamine RNAiMAX in 50-150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.[15][16]

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[15]

  • Transfection: Add the ~300 µL of siRNA-lipid complex dropwise to the cells in each well, which contain ~1.7 mL of fresh culture medium. Gently rock the plate to ensure even distribution.[15]

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours.[17]

  • Analysis: After incubation, harvest the cells for downstream analysis:

    • Western Blotting: To confirm the knockdown of DHX36 protein.

    • qPCR: To quantify the reduction in DHX36 mRNA.

    • Immunofluorescence: To assess DNA damage (e.g., staining for γH2AX or 53BP1 foci).

    • Cell Cycle Analysis: Using flow cytometry after BrdU incorporation or propidium (B1200493) iodide staining.[8]

siRNA_Workflow cluster_analysis 5. Harvest and Analyze Seed 1. Seed Cells (e.g., U-2 OS in 6-well plate) Prepare 2. Prepare Transfection Complexes (siDHX36 + RNAiMAX in Opti-MEM) Seed->Prepare 24h Transfect 3. Add Complexes to Cells Prepare->Transfect Incubate 4. Incubate for 48-72 hours Transfect->Incubate WB Western Blot (Confirm Protein Knockdown) Incubate->WB qPCR qPCR (Confirm mRNA Knockdown) Incubate->qPCR IF Immunofluorescence (Assess DNA Damage: γH2AX) Incubate->IF FACS Flow Cytometry (Analyze Cell Cycle) Incubate->FACS

Caption: Experimental workflow for siRNA-mediated knockdown of DHX36 and subsequent analysis.
Protocol Outline: In Vitro Helicase Assay for G4 Unwinding

This assay measures the ability of purified DHX36 to unwind a G4 DNA substrate in vitro.

Principle: A DNA oligonucleotide capable of forming a G4 structure is synthesized with a fluorophore and a quencher at opposite ends. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence (FRET). Upon unwinding by DHX36 in the presence of ATP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Methodology Outline:

  • Substrate Preparation: Anneal the fluorophore/quencher-labeled G4-forming oligonucleotide in a potassium-containing buffer to pre-form the G4 structure.

  • Reaction Mix: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, ATP, and DTT.

  • Initiate Reaction: Add purified recombinant DHX36 protein to the reaction mix containing the G4 substrate.

  • Monitor Unwinding: Measure the increase in fluorescence over time using a plate reader or fluorometer. The rate of fluorescence increase is proportional to the helicase activity.

  • Controls: Perform reactions without ATP (to confirm ATP-dependence), without DHX36 (to measure background), and with a non-G4 substrate (to confirm specificity).

Protocol Outline: Co-Immunoprecipitation (Co-IP)

This method is used to verify the interaction between DHX36 and a putative partner protein (e.g., Rev1) in vivo.

Methodology Outline:

  • Cell Lysis: Lyse cells expressing both proteins in a non-denaturing buffer to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-DHX36). Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-Rev1) to see if it was pulled down with the bait.

Implications for Drug Development

The essential role of DHX36 in resolving G4s makes it an attractive target for therapeutic intervention, particularly in oncology.

  • Targeting DHX36 in Combination Therapy: Inhibiting DHX36 could potentiate the effects of G4-stabilizing drugs (e.g., Quarfloxin, CX-5461). By preventing the resolution of drug-stabilized G4s, a DHX36 inhibitor could induce synthetic lethality, leading to catastrophic levels of replication stress and cell death specifically in cancer cells.

  • DHX36 as a Biomarker: The expression level or mutation status of DHX36 could serve as a biomarker to predict tumor response to G4-targeted therapies.

Conclusion

DHX36 is an indispensable guardian of the genome, playing a highly specialized and critical role in DNA replication. Its ability to recognize and resolve G4 structures prevents replication fork stalling and subsequent DNA damage, thereby ensuring the complete and accurate duplication of the genome.[4] The elucidation of its collaborative mechanism with other helicases like FANCJ provides a deeper understanding of how cells overcome structural impediments during DNA synthesis.[6] Given its central role in maintaining genomic stability, DHX36 represents a promising target for the development of novel anti-cancer strategies aimed at exploiting the G4-rich landscapes of tumor cell genomes.

References

The Multifaceted Role of DHX36 in RNA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a highly conserved enzyme critical to cellular homeostasis. Its primary role as a G-quadruplex (G4) resolvase places it at the nexus of numerous RNA metabolic pathways, including transcription, translation, and RNA decay. By unwinding these stable secondary structures in both DNA and RNA, DHX36 ensures the fidelity of genetic information flow. Dysregulation of DHX36 has been implicated in a range of pathologies, from cancer to neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of DHX36's function in RNA metabolism, detailed experimental protocols to study its activity, and a summary of key quantitative data.

Core Functions of DHX36 in RNA Metabolism

DHX36 is an ATP-dependent helicase with a remarkable specificity for G-quadruplex structures.[1] These four-stranded arrangements of guanine-rich nucleic acid sequences can act as regulatory hubs or roadblocks in various cellular processes.[2][3] The helicase activity of DHX36 is essential for resolving these structures, thereby modulating multiple aspects of RNA metabolism.[1][4]

Transcriptional and Post-Transcriptional Regulation

DHX36 influences gene expression at both the transcriptional and post-transcriptional levels. By resolving G4s in promoter regions, it can regulate the transcription of various genes, including oncogenes.[2][3] Post-transcriptionally, DHX36's activity is crucial for the proper processing and fate of messenger RNA (mRNA). It has been shown to facilitate mRNA deadenylation and decay by associating with AU-rich elements in the 3' untranslated region (UTR) of mRNAs.[4]

Translational Control

A significant body of evidence points to DHX36 as a key regulator of protein synthesis. G4 structures within the 5' UTR of mRNAs can impede the scanning of the translation initiation complex, thereby repressing translation.[5][6] DHX36 resolves these 5' UTR G4s, facilitating the initiation of translation for numerous transcripts.[4][7] This function is critical for processes such as muscle stem cell proliferation and cardiac development.[4]

Telomere Maintenance

DHX36 plays a vital role in maintaining the integrity of chromosome ends. It binds to the G4 structure within the RNA component of telomerase (TERC), promoting the formation of a stem-loop structure necessary for telomerase's reverse transcriptase activity.[2][8] Downregulation of DHX36 can lead to reduced telomerase function and telomere shortening.[2]

Stress Granule Assembly and Innate Immunity

In response to cellular stress, DHX36 localizes to stress granules, which are cytoplasmic aggregates of untranslating mRNPs.[5] It is thought to limit the formation of these granules by unwinding intermolecular RNA-RNA interactions.[9] Furthermore, DHX36 is a key player in the innate immune response, acting as a cytoplasmic sensor for viral nucleic acids.[2][3] It facilitates the activation of protein kinase R (PKR), leading to the formation of antiviral stress granules and the production of type I interferons.[2][10]

Quantitative Data on DHX36 Activity

The following tables summarize key quantitative parameters related to DHX36's enzymatic activity and binding affinities.

ParameterSubstrateValueReference
Binding Affinity (Kd)
Tetramolecular G4 DNALow nanomolar[11]
Tetramolecular G4 RNAHigh affinity[11]
hTERC rG4 WT132.0 ± 25.5 nM[12]
Helicase Activity
k_catTetramolecular DNA/RNA G4sDependent on G4 length[13]
k_cat/KmTetramolecular DNA/RNA G4sIndependent of G4 length[13]
ATPase Activity
ATP Hydrolysis RateStimulated by poly(U)Not significantly affected by G4 ligands[14]

Table 1: Summary of DHX36 Binding Affinities and Enzymatic Activities.

Cell LineConditionDHX36 mRNA Expression ChangeReference
Jurkat (T-lymphocyte leukemia)DHX36 Knockout (KO1)74% decrease[11]
Jurkat (T-lymphocyte leukemia)DHX36 Knockout (KO2)54% decrease[11]
Breast Cancer (Primary Tumor)Compared to normal tissueLower expression[15]
Non-Small Cell Lung Cancer (Tumor)Compared to normal tissueHigher expression[3]

Table 2: Differential Expression of DHX36 in Cancer Cell Lines.

Signaling and Functional Pathways

The multifaceted nature of DHX36 is evident in the numerous cellular pathways it influences. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways.

DHX36_Translation_Regulation cluster_UTR 5' UTR of mRNA G4_structure G-quadruplex Structure Unwound_mRNA Unwound mRNA G4_structure->Unwound_mRNA unwinds Translation_Initiation_Complex 43S Pre-initiation Complex Translation_Initiation_Complex->G4_structure stalled scanning Translation_Initiation_Complex->Unwound_mRNA resumes scanning DHX36 DHX36 DHX36->G4_structure binds ADP_Pi ADP + Pi DHX36->ADP_Pi ATP ATP ATP->DHX36 Translation_Initiation Translation Initiation Unwound_mRNA->Translation_Initiation

Caption: DHX36-mediated resolution of 5' UTR G-quadruplexes to promote translation initiation.

DHX36_Innate_Immunity cluster_cytoplasm Cytoplasm Viral_RNA Viral dsRNA DHX36 DHX36 Viral_RNA->DHX36 sensed by PKR PKR DHX36->PKR facilitates binding to dsRNA p_PKR p-PKR (activated) DHX36->p_PKR promotes activation (ATPase activity) PKR->p_PKR autophosphorylation avSG Antiviral Stress Granule Formation p_PKR->avSG IFN_production Type I Interferon Production avSG->IFN_production facilitates signaling

Caption: Role of DHX36 in the innate immune response to viral RNA.

DHX36_Telomere_Maintenance cluster_telomerase Telomerase Complex TERC Telomerase RNA (TERC) G4_TERC G-quadruplex in 5' region of TERC TERC->G4_TERC forms TERT Telomerase Reverse Transcriptase (TERT) Telomere_Elongation Telomere Elongation TERT->Telomere_Elongation Stem_Loop P1 Helix Stem-Loop G4_TERC->Stem_Loop promotes formation Stem_Loop->TERT enables activity DHX36 DHX36 DHX36->G4_TERC binds and resolves FRET_Helicase_Assay_Workflow Start Start Immobilize_Substrate Immobilize fluorescently labeled G4 substrate on a slide Start->Immobilize_Substrate Acquire_Baseline Acquire baseline high FRET signal Immobilize_Substrate->Acquire_Baseline Inject_DHX36 Inject DHX36 (no ATP) Acquire_Baseline->Inject_DHX36 Observe_Binding Observe FRET change upon binding Inject_DHX36->Observe_Binding Inject_DHX36_ATP Inject DHX36 + ATP Observe_Binding->Inject_DHX36_ATP Record_FRET Record FRET signal over time Inject_DHX36_ATP->Record_FRET Analyze_Kinetics Analyze FRET traces to determine unwinding kinetics Record_FRET->Analyze_Kinetics End End Analyze_Kinetics->End PAR_CLIP_Workflow Start Start Labeling Label cells with 4-SU Start->Labeling Crosslinking UV crosslink (365 nm) Labeling->Crosslinking Lysis Cell lysis and RNase T1 treatment Crosslinking->Lysis IP Immunoprecipitate DHX36-RNA complexes Lysis->IP RNA_Processing 3' dephosphorylation, 5' radiolabeling, 3' adapter ligation IP->RNA_Processing Elution_PAGE Elution and SDS-PAGE RNA_Processing->Elution_PAGE Proteinase_K Proteinase K digestion Elution_PAGE->Proteinase_K Adapter_Ligation 5' adapter ligation Proteinase_K->Adapter_Ligation RT_PCR Reverse transcription and PCR amplification Adapter_Ligation->RT_PCR Sequencing Next-generation sequencing RT_PCR->Sequencing Analysis Data analysis to identify binding sites Sequencing->Analysis End End Analysis->End

References

The Discovery and Initial Characterization of DHX36: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of the DEAH-box helicase 36 (DHX36), also known as G4R1 (G-quadruplex Resolvase 1) and RHAU (RNA Helicase associated with AU-rich elements). We delve into the seminal studies that first identified DHX36 as the primary source of G-quadruplex (G4) resolving activity in human cells. This guide details the protein's biochemical properties, including its high affinity for G4 structures in both DNA and RNA and its ATP-dependent helicase activity. We present key quantitative data in structured tables for easy reference and provide detailed experimental protocols for the foundational assays used in its characterization. Furthermore, we illustrate the known signaling pathways involving DHX36 and the experimental workflows using Graphviz diagrams, offering a deep dive into the molecular mechanisms and experimental approaches that have defined our initial understanding of this critical enzyme.

Discovery of DHX36 as a G-Quadruplex Resolvase

The initial identification of DHX36 as a key player in G-quadruplex metabolism was a significant step in understanding the cellular mechanisms for resolving these non-canonical nucleic acid structures. In 2005, a pivotal study by Vaughn and colleagues reported the purification and identification of the major G4-DNA resolving activity from HeLa cell lysates.[1][2] This research demonstrated that a previously characterized DEAH-box helicase, DHX36, was the primary enzyme responsible for this activity.[1][2]

The discovery workflow began with the observation that human cell lysates possess an NTP-dependent activity capable of resolving tetramolecular G4-DNA into single strands.[1] The protein responsible for this activity was purified from HeLa cell lysates using a combination of G4-DNA affinity chromatography and gel filtration.[1][3] Mass spectrometric sequencing of the protein band associated with the resolving activity identified it as the product of the DHX36 gene.[1] Subsequent cloning and expression of recombinant DHX36 confirmed its robust and specific G4-DNA resolving activity.[1] Further experiments involving immunodepletion of DHX36 from HeLa lysates resulted in a significant reduction of G4-DNA resolvase activity, solidifying its role as the major enzyme of this class in these cells.[1]

Initial Characterization of DHX36

Following its discovery as a G4 resolvase, initial characterization focused on its substrate specificity, enzymatic activity, and structural features.

Substrate Specificity and Binding Affinity

DHX36 exhibits a strong preference for G-quadruplex structures in both DNA and RNA over conventional duplex or single-stranded nucleic acids.[4][5] It has a particularly high affinity for parallel G4 structures.[6] The binding affinity of DHX36 for G4 structures is in the low nanomolar to picomolar range, indicating a very stable interaction.[6][7] This high affinity is largely attributed to the N-terminal DHX36-specific motif (DSM), a 13-amino acid sequence that recognizes the planar face of the G-quartets.[7][8]

Enzymatic Activity

DHX36 is an ATP-dependent helicase that utilizes the energy from ATP hydrolysis to unwind G4 structures in a 3' to 5' direction.[9][10] The helicase activity is highly specific for G4s, with significantly lower efficiency for unwinding duplex DNA of comparable stability.[9] The catalytic efficiency of DHX36 is influenced by the stability and length of the G4 structure, as well as the presence of a 3' single-stranded tail, which is required for loading of the enzyme onto its substrate.[9][10]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization studies of DHX36.

Table 1: DHX36 G-Quadruplex Binding Affinity

G4 SubstrateMethodKd (nM)Reference
Tetramolecular DNA G4EMSALow nanomolar[6]
Unimolecular DNA G4Fluorescence Anisotropy~7 ± 4[7]
RNA G4 (hTERC)Not SpecifiedNanomolar affinity[11]
Tetramolecular RNA G4Not SpecifiedSub-nanomolar[4]

Table 2: DHX36 Helicase Activity

G4 SubstrateParameterValue (M-1min-1)Reference
4G-T15 DNA G4kcat/KM1.4 ± 0.1 x 108[7]
5G-T15 DNA G4kcat/KM4.5 ± 0.6 x 107[7]
6G-T15 DNA G4kcat/KM2.7 ± 0.5 x 106[7]
15-bp DNA duplexkunwind/KM4.1 ± 0.8 x 105[12]

Experimental Protocols

Purification of G4-Resolvase Activity from HeLa Cells (based on Vaughn et al., 2005)

This protocol outlines the key steps for the initial purification of DHX36.

  • Preparation of HeLa Cell Lysate: HeLa cells are harvested and lysed to obtain a whole-cell extract.

  • G4-DNA Affinity Chromatography: The lysate is passed over a column containing beads conjugated to tetramolecular G4-DNA. The G4-resolving activity binds to these beads.

  • Elution: The bound proteins are eluted from the affinity column.

  • Gel Filtration Chromatography: The eluate is further fractionated by size-exclusion chromatography to separate proteins based on their molecular weight.

  • Activity Assay: Fractions are tested for their ability to resolve a radiolabeled G4-DNA substrate into single strands, which are then separated by native polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

  • Protein Identification: The protein band corresponding to the peak of activity is excised from an SDS-PAGE gel and identified using mass spectrometry.

In Vitro G-Quadruplex Helicase Assay

This fluorescence-based assay monitors the real-time unwinding of a G4 substrate.

  • Substrate Preparation: A fluorescently labeled oligonucleotide capable of forming a G-quadruplex is annealed. A quencher-labeled complementary strand can be used to create a duplex region adjacent to the G4, which, when unwound, leads to an increase in fluorescence.

  • Reaction Mixture: The G4 substrate is incubated with purified recombinant DHX36 in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 3 mM MgCl₂, 2 mM DTT).

  • Initiation of Unwinding: The reaction is initiated by the addition of ATP to a final concentration of 2 mM.

  • Data Acquisition: The fluorescence intensity is monitored over time using a plate reader. The rate of increase in fluorescence is proportional to the helicase activity.

  • Data Analysis: The initial rates of unwinding are calculated from the linear phase of the fluorescence curve. Kinetic parameters such as kcat and KM can be determined by measuring the rates at varying substrate and enzyme concentrations.[9]

Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

This protocol identifies the in vivo RNA targets of DHX36.

  • UV Cross-linking: Cells expressing DHX36 are irradiated with UV light (254 nm) to induce covalent cross-links between the protein and its bound RNA.[13][14]

  • Cell Lysis and Partial RNA Fragmentation: The cross-linked cells are lysed, and the RNA is partially digested with RNase to generate smaller fragments.[13][14]

  • Immunoprecipitation: The DHX36-RNA complexes are immunoprecipitated using an antibody specific to DHX36.[13][15]

  • RNA Fragment Isolation: The immunoprecipitated complexes are treated with proteinase K to digest the protein, releasing the cross-linked RNA fragments.

  • Library Preparation: The isolated RNA fragments are reverse transcribed into cDNA, and sequencing adapters are ligated to the ends. The cDNA is then amplified by PCR.[13][15]

  • High-Throughput Sequencing: The prepared cDNA library is sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the genome to identify the binding sites of DHX36 on a transcriptome-wide scale.[13]

Signaling Pathways and Experimental Workflows

DHX36 in Innate Immune Signaling

DHX36 has been identified as a cytosolic sensor for viral nucleic acids, playing a role in the innate immune response. It is implicated in signaling pathways that lead to the activation of NF-κB and the production of type I interferons.

In response to certain viral infections, DHX36 can recognize viral components, such as the nucleocapsid protein.[16] This recognition leads to the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade culminating in the phosphorylation and activation of the p65 subunit of NF-κB.[16][17] Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines.[16]

DHX36_NFkB_Pathway cluster_nucleus Nuclear Events Viral_Component Viral Component (e.g., Nucleocapsid Protein) DHX36 DHX36 Viral_Component->DHX36 senses MyD88 MyD88 DHX36->MyD88 recruits IKK_Complex IKK Complex MyD88->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression

DHX36-mediated activation of the NF-κB pathway.

Loss of DHX36 can lead to the accumulation of cytoplasmic DNA fragments due to increased genome instability.[6] These DNA fragments can be sensed by cyclic GMP-AMP synthase (cGAS), which then produces cyclic GMP-AMP (cGAMP).[18] cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[19][20] Activated STING translocates and activates TBK1, which in turn phosphorylates and activates the transcription factor IRF3, leading to the production of type I interferons.[19][20]

DHX36_STING_Pathway cluster_nucleus Nuclear Events DHX36_loss Loss of DHX36 Genome_Instability Increased Genome Instability DHX36_loss->Genome_Instability leads to Cytosolic_DNA Cytosolic DNA Fragments Genome_Instability->Cytosolic_DNA results in cGAS cGAS Cytosolic_DNA->cGAS sensed by cGAMP cGAMP cGAS->cGAMP produces STING STING (ER-resident) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 Nucleus Nucleus IRF3_P->Nucleus dimerizes and translocates to IFN_Genes Type I Interferon Gene Expression

Role of DHX36 loss in activating the cGAS-STING pathway.
Experimental Workflow Diagrams

The initial purification of DHX36 followed a multi-step biochemical approach to isolate the G4-resolvase activity from a complex cellular mixture.

Purification_Workflow HeLa_Lysate HeLa Cell Lysate Affinity_Chrom G4-DNA Affinity Chromatography HeLa_Lysate->Affinity_Chrom Gel_Filtration Gel Filtration Chromatography Affinity_Chrom->Gel_Filtration Eluate Activity_Assay G4-Resolvase Activity Assay Gel_Filtration->Activity_Assay Fractions SDS_PAGE SDS-PAGE Activity_Assay->SDS_PAGE Active Fractions Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Excised Band DHX36_ID Identification of DHX36 Mass_Spec->DHX36_ID

Workflow for the discovery and purification of DHX36.

The CLIP-seq workflow provides a powerful method for identifying the direct targets of RNA-binding proteins like DHX36 within the cellular environment.

CLIP_Seq_Workflow UV_Crosslink UV Cross-linking of Cells Lysis_Frag Cell Lysis & Partial RNA Fragmentation UV_Crosslink->Lysis_Frag Immunoprecipitation Immunoprecipitation (anti-DHX36) Lysis_Frag->Immunoprecipitation Protein_Digestion Proteinase K Digestion Immunoprecipitation->Protein_Digestion Library_Prep RNA Isolation & cDNA Library Preparation Protein_Digestion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping & Peak Calling) Sequencing->Data_Analysis Target_ID Identification of DHX36 Binding Sites Data_Analysis->Target_ID

General experimental workflow for DHX36 CLIP-Seq.

References

DHX36 expression patterns in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DHX36 Expression Patterns, Functions, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

DEAH-Box Helicase 36 (DHX36), also known as G4 Resolvase 1 (G4R1) or RNA Helicase Associated with AU-rich Elements (RHAU), is a highly conserved enzyme critical to cellular homeostasis. As a multifunctional ATP-dependent helicase, its primary role involves the unwinding of G-quadruplex (G4) structures in both DNA and RNA.[1] This activity positions DHX36 as a key regulator in a multitude of biological processes, including the maintenance of genomic integrity, regulation of gene expression, telomere maintenance, and innate immune responses.[1][2] Given its involvement in pathways frequently dysregulated in oncology and other diseases, DHX36 represents a significant target for therapeutic development. This guide provides a comprehensive overview of DHX36 expression across various cell types, details its roles in key signaling pathways, and offers detailed protocols for its experimental quantification.

DHX36 Expression Patterns

DHX36 exhibits broad but varied expression across human tissues, with localization observed in both the cytoplasm and nucleoplasm.[3] Its expression is essential for normal development and cellular function, and alterations in its levels are associated with pathological conditions, including cancer.[4][5]

mRNA Expression Levels in Normal Human Tissues

Quantitative mRNA expression data, primarily from the Genotype-Tissue Expression (GTEx) project, reveals that DHX36 is expressed in nearly all tissues, indicating its role as a crucial housekeeping protein.[6][7] The data is typically measured in Transcripts Per Million (TPM). While ubiquitously expressed, levels vary significantly between tissue types.

Tissue GroupTissueMedian TPM (GTEx V8)
Reproductive Testis24.2
Ovary12.1
Uterus10.5
Vagina9.8
Prostate8.9
Endocrine Thyroid15.5
Adrenal Gland12.8
Pituitary11.5
Pancreas9.1
Hematologic/Immune Spleen14.1
Whole Blood11.1
Lymph Node-
Nervous System Cerebellum13.5
Cerebral Cortex10.2
Nerve - Tibial12.9
Digestive Esophagus13.1
Colon11.8
Small Intestine11.5
Stomach11.3
Liver9.7
Other Lung12.8
Skin12.1
Skeletal Muscle9.9
Heart9.5
Kidney9.3
Adipose Tissue9.1

Data is representative and sourced from public repositories such as the GTEx Portal and the Human Protein Atlas.[6][8] TPM values indicate the relative abundance of the transcript.

Protein Expression and Localization

Immunohistochemical (IHC) data from the Human Protein Atlas confirms the widespread expression of DHX36 protein.[6] Strong cytoplasmic positivity is consistently observed in the cells of seminiferous ducts in the testis, decidual cells in the placenta, and Purkinje cells in the cerebellum. Moderate expression is noted in various other tissues, including skeletal muscle and brain.[9]

TissueCellular LocalizationStaining Intensity
Testis Cytoplasm of cells in seminiferous ductsStrong
Placenta Cytoplasm of decidual cellsStrong
Cerebellum Cytoplasm of Purkinje cellsStrong
Skeletal Muscle Cytoplasm of myocytesModerate
Breast Cytoplasm of glandular cellsModerate
Prostate Cytoplasm of glandular cellsModerate
Lung Cytoplasm of pneumocytesLow to Moderate

This summary is based on knowledge-based annotation of IHC data from sources like The Human Protein Atlas.

Expression in Cancer

DHX36 expression is frequently dysregulated in cancer. In breast cancer, lower DHX36 mRNA expression correlates with poorer overall and recurrence-free survival, and its expression is often downregulated in later tumor stages.[4][10] Conversely, in non-small cell lung cancer (NSCLC), DHX36 gene expression has been observed to be higher in tumor tissue compared to normal tissue.[2] These context-dependent expression patterns highlight its complex role in tumorigenesis.

Key Signaling Pathways and Functions

DHX36's ability to resolve G4 structures places it at the intersection of several critical signaling pathways.

Innate Immune Response

DHX36 is a key sensor in the innate immune system. In response to viral infection, it recognizes double-stranded RNA (dsRNA) and forms a complex with dsRNA-dependent protein kinase (PKR). This interaction facilitates PKR activation, which is essential for the formation of antiviral stress granules and robust RIG-I-like receptor (RLR) signaling, ultimately leading to the activation of NF-κB and the production of type I interferons.[11]

DHX36_Innate_Immunity cluster_virus Viral Infection cluster_cytoplasm Cytoplasm Viral dsRNA Viral dsRNA DHX36 DHX36 Viral dsRNA->DHX36 senses PKR PKR DHX36->PKR activates Antiviral Stress\nGranule Antiviral Stress Granule PKR->Antiviral Stress\nGranule promotes formation RIG-I RIG-I MyD88 MyD88/TRIF RIG-I->MyD88 NFkB NF-κB Activation MyD88->NFkB IFN Type I IFN Production MyD88->IFN Antiviral Stress\nGranule->RIG-I facilitates signaling

DHX36 role in dsRNA-mediated innate immunity.
Telomere Maintenance

Telomeres, the protective caps (B75204) at the ends of chromosomes, contain guanine-rich sequences prone to forming G4 structures. The RNA component of telomerase (hTR or TERC) also contains a G4 motif that must be resolved for proper function. DHX36 binds to and unwinds the G4 structure within hTR, promoting the formation of a crucial stem-loop structure.[12] This remodeling event is a prerequisite for the telomerase reverse transcriptase (TERT) to accurately extend telomeres, thereby maintaining genomic stability.[2]

DHX36_Telomere_Maintenance cluster_telomere Telomere Elongation hTR_G4 hTR with G4 Structure DHX36 DHX36 hTR_G4->DHX36 binds & unwinds hTR_resolved Resolved hTR (P1 Helix Formed) DHX36->hTR_resolved TERT TERT hTR_resolved->TERT enables binding Telomere Telomere Extension TERT->Telomere catalyzes

DHX36 function in telomerase regulation.

Experimental Methodologies

Accurate quantification of DHX36 mRNA and protein levels is essential for research and clinical studies. The following section provides detailed protocols for key experimental techniques.

Experimental Workflow Overview

A typical workflow for analyzing DHX36 expression involves sample preparation followed by quantification using one or more of the detailed methods below.

DHX36_Experimental_Workflow Sample Cell Culture or Tissue Sample Homogenization Homogenization & Lysis Sample->Homogenization FFPE Fixation & Paraffin Embedding Sample->FFPE RNA_Isolation Total RNA Isolation Homogenization->RNA_Isolation Protein_Isolation Total Protein Isolation Homogenization->Protein_Isolation cDNA_Synth cDNA Synthesis RNA_Isolation->cDNA_Synth SDS_PAGE SDS-PAGE & Transfer Protein_Isolation->SDS_PAGE Sectioning Microtome Sectioning FFPE->Sectioning qPCR RT-qPCR Analysis cDNA_Synth->qPCR WB Western Blotting SDS_PAGE->WB IHC Immunohistochemistry Sectioning->IHC

General workflow for DHX36 expression analysis.
RT-qPCR for DHX36 mRNA Quantification

1. RNA Extraction:

  • Extract total RNA from cell pellets or homogenized tissue using a TRIzol-based method or a commercial column-based kit (e.g., RNeasy Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a Bioanalyzer.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher) with oligo(dT) or random hexamer primers.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 7 µL of nuclease-free water.

  • Use a validated primer set for human DHX36.

    • Forward Primer: CCCACCATCAAATGAGGCAGTG[13]

    • Reverse Primer: TGTGGCTCAACGGGTAATCGTG[13]

  • Use a reference gene (e.g., ACTB, GAPDH) for normalization.

4. Thermocycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes.

  • Cycling (40 cycles):

    • 95°C for 15 seconds

    • 60°C for 1 minute

  • Melt Curve Analysis: Perform to verify the specificity of the amplicon.

5. Data Analysis:

  • Calculate the relative expression of DHX36 using the ΔΔCt method, normalizing to the reference gene.

Western Blotting for DHX36 Protein Detection

1. Protein Lysate Preparation:

  • Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on an 8% SDS-polyacrylamide gel. The expected molecular weight of DHX36 is ~115 kDa.[9]

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane with a primary antibody against DHX36 overnight at 4°C with gentle agitation.

    • Recommended Polyclonal Antibody Dilution: 1:500 - 1:2000 (e.g., GeneTex GTX131179, Proteintech 13159-1-AP).[9][14]

  • Wash the membrane 3 times for 10 minutes each in TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each in TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

  • Re-probe the blot for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Immunohistochemistry (IHC) for DHX36 Localization

1. Sample Preparation (FFPE Tissues):

  • Deparaffinize 4-5 µm formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

3. Staining:

  • Quench endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 15-30 minutes.

  • Block non-specific binding by incubating sections in 5% normal serum (from the same species as the secondary antibody) for 1 hour at room temperature.

  • Incubate sections with the primary DHX36 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

    • Recommended Polyclonal Antibody Dilution: 1:50 - 1:400.[9]

  • Wash slides 3 times in PBS.

  • Apply a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex (ABC) reagent, or use a polymer-based detection system.

  • Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

  • Counterstain with hematoxylin (B73222) to visualize nuclei.

4. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol to xylene.

  • Mount with a permanent mounting medium and a coverslip.

  • Analyze staining pattern and intensity using a light microscope.

Conclusion and Future Directions

DHX36 is a ubiquitously expressed and functionally critical helicase that maintains cellular health by resolving G-quadruplex structures. Its expression is tightly linked to fundamental processes such as DNA replication, gene expression, and innate immunity. The variable expression patterns observed in different cancers underscore its potential as both a prognostic biomarker and a therapeutic target. The detailed methodologies provided herein offer a robust framework for researchers to accurately investigate DHX36 expression and further elucidate its complex roles in health and disease. Future work should focus on dissecting the upstream regulatory mechanisms governing DHX36 expression and developing specific inhibitors or modulators for therapeutic applications in oncology and virology.

References

Evolutionary Conservation of the DHX36 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a highly conserved enzyme critical for cellular homeostasis. Its primary function involves the unwinding of G-quadruplex (G4) structures in both DNA and RNA, thereby regulating a multitude of cellular processes including transcription, translation, and the maintenance of genomic integrity. This technical guide provides a comprehensive overview of the evolutionary conservation of the DHX36 protein, detailing its sequence and structural similarities across various species. Furthermore, it outlines key experimental protocols for studying DHX36 function and illustrates its involvement in crucial signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering insights into the fundamental biology of DHX36 and its potential as a therapeutic target.

Introduction

DHX36 is a member of the DEAH-box family of helicases, characterized by a conserved Asp-Glu-Ala-His (DEAH) motif within its helicase core. The protein is essential for the resolution of G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. The formation and resolution of G4 structures are critical regulatory events in gene expression, and dysregulation of these processes has been implicated in various diseases, including cancer and neurodegenerative disorders. The evolutionary conservation of DHX36 underscores its fundamental importance in cellular function. This guide explores the extent of this conservation, providing quantitative data, detailed experimental methodologies, and visual representations of its functional pathways.

Evolutionary Conservation of DHX36

The DHX36 protein is highly conserved across a wide range of eukaryotic organisms, from yeast to humans, indicating its presence in a common ancestor and its indispensable role throughout evolution.[1] This conservation is evident at both the sequence and domain architecture levels.

Sequence Conservation

Pairwise sequence alignments of DHX36 orthologs reveal a high degree of identity and similarity, particularly within the functional domains. The following table summarizes the sequence conservation of DHX36 from several model organisms compared to the human protein.

OrganismCommon NameUniProt AccessionSequence Identity to Homo sapiensSequence Similarity to Homo sapiens
Homo sapiensHumanQ9H2U1100%100%
Mus musculusMouseQ8VHK991%94%
Gallus gallusChickenA0A1D5PHB679%88%
Danio rerioZebrafishA0A8M1NHJ368%81%
Drosophila melanogasterFruit FlyQ9VHW637%58%
Caenorhabditis elegansNematodeQ2362229%48%

Sequence identity and similarity were calculated using the BLAST (Basic Local Alignment Search Tool) algorithm.

Conservation of Functional Domains

The function of DHX36 is intrinsically linked to its modular domain architecture, which is remarkably conserved across species.[2] These domains work in concert to recognize and unwind G4 structures.

  • DEAH-box Helicase Core: This central engine of the protein contains the conserved motifs characteristic of the DExH-box helicase superfamily, responsible for ATP binding and hydrolysis to fuel the unwinding of nucleic acid structures.

  • DHX36-Specific Motif (DSM): Located at the N-terminus, this alpha-helical domain is a key determinant of G4 recognition, specifically interacting with the 5'-most G-quartet of a parallel G4 structure.[2]

  • Oligonucleotide/Oligosaccharide-Binding (OB) Fold: This domain contributes to the binding of the 3'-most G-tract of the G4 structure.[2]

  • Conserved β-hairpin (β-HP): This structural element also plays a role in nucleic acid binding.

The high degree of conservation in these domains across diverse species highlights their critical and cooperative roles in the fundamental mechanism of G4 resolution.

Key Signaling Pathways Involving DHX36

The functional importance of DHX36 is further underscored by its involvement in critical cellular signaling pathways. Its ability to resolve G4 structures in both DNA and RNA allows it to act as a crucial regulator in processes ranging from innate immunity to telomere maintenance.

Innate Immune Response: TLR9 Signaling

DHX36 plays a significant role as a cytosolic sensor of microbial DNA, contributing to the innate immune response. In plasmacytoid dendritic cells (pDCs), DHX36, in conjunction with another helicase, DHX9, recognizes CpG DNA and interacts with the Toll-like receptor 9 (TLR9) signaling pathway adaptor protein, MyD88. This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors IRF7 and NF-κB, which in turn induce the production of type I interferons and other pro-inflammatory cytokines.

TLR9_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus CpG_DNA CpG DNA DHX36 DHX36 CpG_DNA->DHX36 binds MyD88 MyD88 DHX36->MyD88 interacts IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB NFkB_n NF-κB NFkB->NFkB_n IRF7_n IRF7 IRF7->IRF7_n Gene_Expression Type I IFN & Pro-inflammatory Cytokine Genes NFkB_n->Gene_Expression activates IRF7_n->Gene_Expression activates

DHX36 in the TLR9 signaling pathway.
Telomere Maintenance

DHX36 is also a key player in maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. The RNA component of telomerase (TERC) contains a G-rich sequence that can form a G-quadruplex structure. DHX36 binds to and resolves this G4 structure, which is a crucial step for the proper assembly and function of the telomerase complex. By unwinding the G4 in TERC, DHX36 facilitates the interaction between TERC and the telomerase reverse transcriptase (TERT), promoting telomere elongation.

Telomere_Maintenance cluster_nucleus Nucleus TERC_G4 TERC (G4 folded) DHX36 DHX36 TERC_G4->DHX36 binds TERC_unfolded TERC (unfolded) DHX36->TERC_unfolded unwinds (ATP-dependent) Telomerase_complex Active Telomerase Complex TERC_unfolded->Telomerase_complex TERT TERT TERT->Telomerase_complex Telomere Telomere Telomerase_complex->Telomere elongates

Role of DHX36 in telomere maintenance.

Experimental Protocols

Studying the evolutionary conservation and function of DHX36 requires a range of molecular and biochemical techniques. This section provides detailed methodologies for key experiments.

Phylogenetic Analysis

Phylogenetic analysis of DHX36 protein sequences can be performed to visualize the evolutionary relationships between orthologs from different species. The following protocol outlines the steps using the MEGA (Molecular Evolutionary Genetics Analysis) software.

  • Sequence Retrieval: Obtain DHX36 protein sequences from various species of interest from databases such as NCBI or UniProt in FASTA format.

  • Multiple Sequence Alignment:

    • Open MEGA and import the FASTA file containing the DHX36 sequences.

    • Use the ClustalW or MUSCLE algorithm within MEGA to perform a multiple sequence alignment.

    • Visually inspect the alignment for any misaligned regions and manually adjust if necessary.

  • Phylogenetic Tree Construction:

    • Use the "Phylogeny" menu in MEGA to select a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).

    • Choose an appropriate substitution model based on the data (e.g., JTT, WAG). MEGA can assist in finding the best-fit model.

    • Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

    • Run the analysis to generate the phylogenetic tree.

  • Tree Visualization and Interpretation:

    • The resulting phylogenetic tree can be customized for publication using the tree explorer in MEGA.

    • The branching pattern and bootstrap values indicate the evolutionary relationships and the confidence in those relationships.

G-quadruplex Unwinding Assay

This assay is used to measure the ability of DHX36 to resolve G-quadruplex structures. A common method involves a fluorescence-based assay.

  • Substrate Preparation:

    • Synthesize a DNA or RNA oligonucleotide containing a G-quadruplex-forming sequence. This oligonucleotide should be labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., Dabcyl) at the other.

    • In the folded G-quadruplex state, the fluorophore and quencher are in close proximity, resulting in low fluorescence.

  • Reaction Setup:

    • Prepare a reaction buffer containing Tris-HCl, KCl (to stabilize the G4 structure), MgCl₂, and DTT.

    • Add the folded, dual-labeled G4 substrate to the reaction buffer.

    • Initiate the unwinding reaction by adding purified DHX36 protein and ATP.

  • Data Acquisition:

    • Monitor the fluorescence intensity in real-time using a fluorometer.

    • As DHX36 unwinds the G-quadruplex, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity over time. The rate of fluorescence increase is proportional to the G4 unwinding activity of DHX36.

    • Perform control experiments without DHX36 or without ATP to confirm that the observed activity is dependent on both the enzyme and energy source.

G4_Unwinding_Assay cluster_0 1. Folded G4 Substrate cluster_1 2. Add DHX36 + ATP cluster_2 3. Unfolded Substrate G4_folded Fluorophore -- G4 -- Quencher (Low Fluorescence) Reaction DHX36 unwinds G4 G4_folded->Reaction G4_unfolded Fluorophore --- linear --- Quencher (High Fluorescence) Reaction->G4_unfolded

Workflow for a G-quadruplex unwinding assay.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to study the binding of proteins to nucleic acids. This protocol is adapted for analyzing the interaction between DHX36 and a G-quadruplex-forming RNA or DNA probe.

  • Probe Preparation:

    • Synthesize a short RNA or DNA oligonucleotide containing the G-quadruplex sequence of interest.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

    • Fold the labeled probe into a G-quadruplex structure by heating and slow cooling in the presence of KCl.

  • Binding Reaction:

    • Prepare a binding buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a non-specific competitor DNA/RNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • Incubate varying concentrations of purified DHX36 protein with a constant amount of the labeled G4 probe.

    • Allow the binding reaction to proceed at room temperature or 37°C for a specified time (e.g., 20-30 minutes).

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-nucleic acid complexes.

  • Detection:

    • For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For non-radioactive probes, transfer the nucleic acids to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

  • Analysis:

    • The free probe will migrate faster through the gel, while the DHX36-G4 complex will migrate slower, resulting in a "shifted" band.

    • The intensity of the shifted band is proportional to the amount of protein-nucleic acid complex formed.

Conclusion

The DHX36 protein exhibits a remarkable degree of evolutionary conservation, reflecting its essential role in the fundamental process of G-quadruplex resolution. Its conserved sequence and domain architecture across a vast range of species underscore the importance of its function in maintaining cellular homeostasis. The involvement of DHX36 in critical signaling pathways, such as the innate immune response and telomere maintenance, further highlights its significance. The experimental protocols detailed in this guide provide a framework for the continued investigation of DHX36 function and regulation. A deeper understanding of the conserved mechanisms of DHX36 will be invaluable for the development of novel therapeutic strategies targeting diseases associated with G-quadruplex dysregulation.

References

An In-depth Technical Guide to the Structural Domains and Motifs of DHX36 Helicase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a crucial enzyme involved in the resolution of G-quadruplex (G4) structures in both DNA and RNA.[1][2] Its activity is essential for various cellular processes, including the maintenance of genomic integrity, regulation of gene expression, and antiviral responses.[3][4] This guide provides a comprehensive overview of the structural domains and motifs of DHX36, its enzymatic activities, and its roles in key cellular pathways. Detailed experimental protocols for studying DHX36 and quantitative data on its biochemical properties are also presented to facilitate further research and therapeutic development.

Structural Organization of DHX36

DHX36 is a modular protein of approximately 1008 amino acids in humans.[5] Its structure comprises a conserved helicase core and several auxiliary domains that confer its high specificity for G-quadruplexes.[5][6]

Core Helicase Engine

The central region of DHX36 contains the helicase core, which is characteristic of the DEAH/RHA family of helicases. This core is composed of two RecA-like domains, RecA1 and RecA2, which are responsible for ATP binding and hydrolysis, the energy source for unwinding nucleic acid structures.[7] This core region spans approximately 440 amino acids.[5]

G4-Recognition Motifs

DHX36 possesses unique domains that enable its specific recognition and high-affinity binding to G-quadruplexes.

  • DHX36-Specific Motif (DSM): Located in the N-terminal region (amino acids 54-66), the DSM is a 13-amino-acid alpha-helical motif that is critical for G-quadruplex recognition.[8] It specifically interacts with the 5'-most G-quartet of a parallel G-quadruplex structure.[5] The DSM significantly enhances the binding rate of DHX36 to G4 structures, thereby increasing its specificity.[9]

  • Oligonucleotide/Oligosaccharide-Binding (OB) Fold Domain: Situated in the C-terminal region, the OB-fold domain binds to the 3'-single-stranded tail adjacent to the G-quadruplex.[5] This interaction is crucial for positioning the helicase core to initiate unwinding.

Other Functional Domains

The C-terminal region of DHX36 also contains a helicase-associated domain, which includes a winged-helix (WH) and a ratchet-like (RL) subdomain.[7] These domains are involved in nucleic acid binding and contribute to the translocation of the helicase along the nucleic acid strand.

DHX36_Domains cluster_DHX36 DHX36 Protein cluster_G4 G-Quadruplex Substrate DHX36 N-terminus DSM Helicase Core (RecA1, RecA2) OB-fold WH RL C-terminus G4 5'-G-quartet G-quartets 3'-ssDNA tail DHX36:dsm->G4:g5 Recognition DHX36:ob->G4:g3 Binding DHX36:core->G4:g3 Translocation & Unwinding

Domain architecture and substrate interaction of DHX36.

Quantitative Analysis of DHX36 Activity

The enzymatic activity of DHX36 has been characterized through various biochemical assays. The following tables summarize key quantitative data regarding its binding affinity and enzymatic kinetics.

SubstrateDissociation Constant (Kd)Reference
Tetramolecular G4 DNA~77 pM[10]
Tetramolecular G4 RNA~39 pM[10]
General G4 Nucleic AcidsSub-nanomolar[5]
Isolated DSM peptide to G4310 nM[7]

Table 1: Binding Affinity of DHX36 for G-Quadruplex Structures.

ParameterObservationReference
ATPase Activity Largely independent of G4 substrate stability[11][12]
Helicase Activity
Unwinding RateInversely correlated with the thermodynamic stability of the G4 substrate[11]
MechanismTranslocates 3' to 5' to unwind G4 structures[13]
ATP DependenceATP-dependent unwinding[5]

Table 2: Enzymatic Kinetics of DHX36 Helicase.

Cellular Functions and Signaling Pathways

DHX36 is implicated in several critical cellular pathways, primarily through its ability to resolve G-quadruplex structures that can impede cellular machinery.

Innate Immune Response

DHX36 plays a significant role in the innate immune response to viral infections. It is a key component of the RIG-I signaling pathway, acting as a cytoplasmic sensor for viral RNA.[1][14] Upon detection of viral dsRNA, DHX36, in a complex with the protein kinase R (PKR), facilitates the formation of antiviral stress granules.[1] This leads to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines, mounting an antiviral state in the cell.[1][14]

Innate_Immunity_DHX36 cluster_cytoplasm Cytoplasm Viral_RNA Viral dsRNA DHX36 DHX36 Viral_RNA->DHX36 PKR PKR Viral_RNA->PKR RIG_I RIG-I Viral_RNA->RIG_I DHX36->PKR activates PKR->DHX36 complex formation MAVS MAVS PKR->MAVS activates RIG_I->MAVS activates TBK1 TBK1 MAVS->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Production IRF3->IFN induces

Role of DHX36 in the RIG-I mediated innate immune response.
Stress Granule Formation

Stress granules (SGs) are cytoplasmic aggregates of untranslating messenger ribonucleoproteins (mRNPs) that form in response to cellular stress.[15][16] DHX36 is known to localize to stress granules and plays a regulatory role in their assembly.[17] While some studies suggest that RNA G-quadruplexes can promote SG formation, DHX36 appears to limit their assembly, potentially by unwinding intermolecular G4s between different RNA molecules that could act as a scaffold for SG formation.[15][17] Loss of DHX36 can lead to the spontaneous formation of stress granules, indicating its role in suppressing SG assembly under normal conditions.[18]

Stress_Granule_Formation cluster_stress_response Cellular Stress Response Cellular_Stress Cellular Stress eIF2a eIF2α Phosphorylation Cellular_Stress->eIF2a Translational_Arrest Translational Arrest eIF2a->Translational_Arrest mRNPs Untranslating mRNPs Translational_Arrest->mRNPs G3BP G3BP1/2 mRNPs->G3BP inter_rG4 Intermolecular rG4s mRNPs->inter_rG4 form SG Stress Granule Assembly G3BP->SG promotes DHX36 DHX36 DHX36->inter_rG4 unwinds inter_rG4->SG promotes

Regulatory role of DHX36 in stress granule formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DHX36.

Recombinant DHX36 Expression and Purification

This protocol is adapted from methodologies described for the expression of bovine and human DHX36 in E. coli.[7][19]

Objective: To obtain highly pure, active recombinant DHX36 for in vitro assays.

Workflow:

protein_purification_workflow Start E. coli Expression Cell_Lysis Cell Lysis Start->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography Affinity_Chromatography->Size_Exclusion Purity_Check SDS-PAGE & Western Blot Size_Exclusion->Purity_Check End Pure DHX36 Purity_Check->End

Workflow for DHX36 protein purification.

Materials:

  • E. coli expression strain (e.g., LOBSTR(DE3) or Rosetta 2) transformed with a DHX36 expression vector (e.g., with a C-terminal His-tag).[7][19]

  • Terrific Broth (TB) or Luria-Bertani (LB) medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 0.5 M KCl, 10% (v/v) glycerol (B35011), 10 mM β-mercaptoethanol, 0.1% (v/v) Tween-20, protease inhibitor cocktail.

  • Ni-NTA affinity resin.

  • Wash Buffer: Lysis buffer with 20 mM imidazole.

  • Elution Buffer: Lysis buffer with 500 mM imidazole.

  • Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 10% (v/v) glycerol, 0.5 mM TCEP, 2.5 mM MgCl₂.[7]

Procedure:

  • Expression: Inoculate a starter culture of transformed E. coli and grow overnight. Use this to inoculate a larger volume of TB or LB medium and grow at 37°C to an OD₆₀₀ of ~0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow overnight at 20°C.[7]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer. Elute the bound DHX36 with Elution Buffer.

  • Size-Exclusion Chromatography: Concentrate the eluted protein and further purify using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with SEC Buffer.[7]

  • Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity. Confirm the identity of the protein by Western blotting using an anti-DHX36 antibody or by mass spectrometry.

  • Storage: Store the purified protein in SEC buffer with added glycerol (up to 50%) at -80°C.

In Vitro Helicase Assay

This protocol is a representative PAGE-based assay to measure the G-quadruplex unwinding activity of DHX36.[11]

Objective: To determine the helicase activity of DHX36 on a G-quadruplex substrate.

Materials:

  • Purified recombinant DHX36.

  • Fluorescently labeled G-quadruplex-forming oligonucleotide with a 3'-overhang.

  • Helicase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5% glycerol.

  • ATP solution (100 mM).

  • Stop Solution: 20 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 25% glycerol.

  • Native polyacrylamide gel (e.g., 12%).

  • TBE Buffer.

Procedure:

  • Substrate Preparation: Anneal the fluorescently labeled oligonucleotide to form the G-quadruplex structure by heating to 95°C and slowly cooling in a buffer containing KCl.

  • Reaction Setup: In a reaction tube, combine the Helicase Reaction Buffer, the G-quadruplex substrate (e.g., at 10 nM final concentration), and purified DHX36 (at various concentrations).

  • Initiation: Start the reaction by adding ATP to a final concentration of 5 mM. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of Stop Solution.

  • Gel Electrophoresis: Resolve the reaction products on a native polyacrylamide gel in TBE buffer.

  • Visualization and Quantification: Visualize the fluorescently labeled DNA using a gel imager. The unwound single-stranded product will migrate faster than the folded G-quadruplex substrate. Quantify the percentage of unwound substrate to determine the helicase activity.

ATPase Assay

This protocol describes a method to measure the ATP hydrolysis activity of DHX36.

Objective: To quantify the rate of ATP hydrolysis by DHX36 in the presence and absence of a nucleic acid substrate.

Materials:

  • Purified recombinant DHX36.

  • G-quadruplex or single-stranded DNA/RNA substrate.

  • ATPase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT.

  • [γ-³²P]ATP.

  • Thin-layer chromatography (TLC) plates.

  • TLC Running Buffer: 0.5 M LiCl, 1 M formic acid.

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing ATPase Reaction Buffer, varying concentrations of DHX36, and a fixed concentration of the nucleic acid substrate.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. Incubate at 37°C.

  • Time Points: At various time points, remove aliquots of the reaction and quench with an equal volume of 0.5 M EDTA.

  • TLC: Spot the quenched reaction aliquots onto a TLC plate.

  • Chromatography: Develop the TLC plate in TLC Running Buffer to separate the hydrolyzed inorganic phosphate (B84403) (³²Pi) from the unhydrolyzed [γ-³²P]ATP.

  • Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of ³²Pi and unhydrolyzed ATP using a phosphorimager. Calculate the rate of ATP hydrolysis.

Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

This protocol outlines the general workflow for identifying the in vivo RNA binding sites of DHX36.[20][21]

Objective: To map the transcriptome-wide binding sites of DHX36.

Procedure:

  • UV Cross-linking: Expose cultured cells to UV light to induce covalent cross-links between DHX36 and its bound RNAs.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the DHX36-RNA complexes using a specific anti-DHX36 antibody.

  • RNA Fragmentation: Partially digest the RNA in the immunoprecipitated complexes to obtain smaller fragments.

  • Ligation of Adapters: Ligate RNA adapters to the 3' and 5' ends of the RNA fragments.

  • Protein Digestion: Degrade the DHX36 protein using proteinase K.

  • Reverse Transcription and PCR: Reverse transcribe the RNA fragments into cDNA and amplify the cDNA library by PCR.

  • High-Throughput Sequencing: Sequence the resulting cDNA library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome to identify the binding sites of DHX36.

Conclusion and Future Directions

DHX36 is a highly specific G-quadruplex resolvase with essential roles in maintaining cellular homeostasis. Its modular domain architecture, particularly the DHX36-specific motif, provides a paradigm for understanding how helicases achieve substrate specificity. The involvement of DHX36 in critical pathways such as the innate immune response and stress granule regulation highlights its potential as a therapeutic target. Future research should focus on elucidating the precise mechanisms of DHX36 regulation, identifying its full range of cellular substrates, and exploring the development of small molecule modulators of its activity for therapeutic applications in cancer and viral diseases.

References

The Core of Cellular Regulation: A Technical Guide to the Interaction of DHX36 with G-Quadruplex Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of both DNA and RNA. These four-stranded structures play crucial roles in a myriad of cellular processes, including transcription, translation, replication, and telomere maintenance. The formation and resolution of G4 structures are tightly regulated, and helicases that specifically recognize and unwind these structures are critical for maintaining cellular homeostasis. Among these, the DEAH (Asp-Glu-Ala-His) box helicase DHX36 (also known as RHAU or G4R1) has emerged as a major G4 resolvase in mammalian cells, demonstrating high affinity and specificity for parallel G4 structures in both DNA and RNA.[1][2][3] This technical guide provides an in-depth exploration of the interaction between DHX36 and G-quadruplexes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex cellular pathways involved.

Biochemical and Biophysical Properties of the DHX36-G4 Interaction

DHX36 is an ATP-dependent helicase that efficiently unwinds G4 structures.[1] Its remarkable specificity is conferred by its N-terminal DHX36-specific motif (DSM), which recognizes the planar G-quartets of the G4 structure.[4] The interaction of DHX36 with G4s is characterized by high affinity, with dissociation constants (Kd) in the nanomolar to picomolar range.[4][5]

Quantitative Analysis of DHX36 Binding Affinity for G-Quadruplexes

The binding affinity of DHX36 for various G4 substrates has been quantified using techniques such as Electrophoretic Mobility Shift Assays (EMSA) and single-molecule FRET (smFRET). The following table summarizes key binding affinity data from the literature.

G4 SubstrateNucleic Acid TypeTopologyDissociation Constant (Kd)Reference
Telomeric Repeat (TTAGGG)nDNAParallel~77 pM[5]
c-MYC Promoter G4DNAParallel<10 pM[6]
Human Telomerase RNA (hTR) G4RNAParallel~39 pM[5]
Tetramolecular G4 DNADNAParallelLow nanomolar[7]
Tetramolecular G4 RNARNAParallelLow nanomolar[7]
Quantitative Analysis of DHX36 Helicase Activity on G-Quadruplexes

The helicase activity of DHX36 is ATP-dependent and is influenced by the stability and structure of the G4 substrate. The unwinding rate is generally faster for less stable G4 structures.[1] The following table presents key kinetic parameters for DHX36-mediated G4 unwinding.

G4 Substratekcat (min⁻¹)Km (nM)kcat/Km (M⁻¹min⁻¹)Reference
Tetramolecular DNA G4 (4 G-quartets)36-~2 x 10⁸[1]
Tetramolecular DNA G4 (6 G-quartets)0.6-~2 x 10⁸[1]
Unimolecular DNA G4 ((G₃TT)₃G₃A₁₅)--1.3 x 10⁹[1]
Unimolecular DNA G4 ((G₃T)₃G₃A₁₅)--1.1 x 10⁹[1]

Key Cellular Functions and Signaling Pathways

The ability of DHX36 to resolve G4 structures is integral to several critical cellular processes.

Telomere Maintenance

G-quadruplex structures can form in the G-rich overhang of telomeres, potentially inhibiting the activity of telomerase, the enzyme responsible for maintaining telomere length. DHX36 resolves these G4 structures, thereby facilitating telomerase function and ensuring telomere stability.[3][8]

DHX36_Telomere_Maintenance DHX36 in Telomere Maintenance Telomere Telomeric G-overhang G4 G-quadruplex Formation Telomere->G4 DHX36 DHX36 G4->DHX36 unwinds Telomerase Telomerase G4->Telomerase inhibits DHX36->Telomerase facilitates access Maintenance Telomere Maintenance Telomerase->Maintenance

DHX36 facilitates telomere maintenance by resolving G4s.
Regulation of p53 Expression

The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage. The 3'-untranslated region (3'-UTR) of p53 pre-mRNA can form a G-quadruplex structure that influences its processing and stability. DHX36 unwinds this G4, promoting the proper 3'-end processing of the p53 transcript, which is crucial for a robust DNA damage response.[9][10]

DHX36_p53_Regulation DHX36 in p53 Regulation cluster_nucleus Nucleus p53_gene p53 Gene p53_pre_mRNA p53 pre-mRNA p53_gene->p53_pre_mRNA Transcription G4_p53 G-quadruplex in 3'-UTR p53_pre_mRNA->G4_p53 DHX36 DHX36 G4_p53->DHX36 unwinds Processing 3'-end Processing G4_p53->Processing inhibits DHX36->Processing promotes p53_mRNA Mature p53 mRNA Processing->p53_mRNA p53_protein p53 Protein p53_mRNA->p53_protein Translation DDR DNA Damage Response p53_protein->DDR

DHX36 promotes p53 expression by resolving a 3'-UTR G4.
Stress Granule Formation

Stress granules (SGs) are cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) that form in response to cellular stress. The formation of SGs is a dynamic process involving RNA-RNA interactions, and G-quadruplexes within mRNAs have been implicated in this process. DHX36 can limit the formation of stress granules, potentially by unwinding G4 structures that might otherwise promote intermolecular RNA interactions and SG assembly.[11][12]

DHX36_Stress_Granule DHX36 in Stress Granule Formation Stress Cellular Stress mRNAs mRNAs with G4 motifs Stress->mRNAs G4_aggregation Intermolecular G4-mediated mRNA aggregation mRNAs->G4_aggregation SG_Formation Stress Granule Formation G4_aggregation->SG_Formation DHX36 DHX36 DHX36->G4_aggregation unwinds & inhibits EMSA_Workflow EMSA Workflow for DHX36-G4 Interaction start Start step1 Anneal Labeled G4 Probe start->step1 step2 Set up Binding Reactions (DHX36 + Probe ± Competitor) step1->step2 step3 Incubate at RT step2->step3 step4 Native PAGE step3->step4 step5 Visualize Bands (Autoradiography/Fluorescence) step4->step5 step6 Quantify Bands & Calculate Kd step5->step6 end End step6->end Helicase_Assay_Workflow Helicase Assay Workflow for DHX36 start Start step1 Prepare G4 Substrate start->step1 step2 Set up Helicase Reaction (DHX36 + Substrate) step1->step2 step3 Initiate with ATP step2->step3 step4 Incubate & Take Time Points step3->step4 step5 Stop Reaction step4->step5 step6 Native PAGE step5->step6 step7 Visualize & Quantify Unwinding step6->step7 end End step7->end smFRET_Workflow smFRET Workflow for DHX36-G4 Unwinding start Start step1 Prepare FRET-labeled G4 Substrate start->step1 step2 Immobilize on Microscope Slide step1->step2 step3 Acquire Baseline FRET Signal step2->step3 step4 Introduce DHX36 & ATP step3->step4 step5 Record FRET Trajectories step4->step5 step6 Analyze FRET States & Kinetics step5->step6 end End step6->end

References

subcellular localization of the DHX36 protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Subcellular Localization of DHX36

For Researchers, Scientists, and Drug Development Professionals

Abstract

DEAH-box helicase 36 (DHX36), also known as G4 Resolvase 1 (G4R1) or RNA Helicase Associated with AU-rich Elements (RHAU), is a highly conserved enzyme critical to cellular homeostasis.[1][2] Its primary function is to bind and unwind non-canonical nucleic acid secondary structures known as G-quadruplexes (G4s) in both DNA and RNA.[1][2][3][4] The precise subcellular localization of DHX36 is integral to its diverse functions, which span the regulation of gene expression, the maintenance of genomic integrity, and the cellular stress response. This guide provides a comprehensive overview of the known subcellular distributions of DHX36, details the experimental methodologies used for its study, and illustrates the key pathways and workflows involved.

Overview of DHX36 Subcellular Localization

DHX36 is a dynamic protein found in multiple cellular compartments, with its distribution often changing in response to cellular states and external stimuli. While it is predominantly located in the cytoplasm, a significant pool of DHX36 also resides in the nucleus, and it can be recruited to specialized cytoplasmic bodies under stress.

Primary Locations:

  • Cytoplasm: Biochemical fractionation experiments in HEK293 cells confirm that both endogenous and tagged DHX36 are mainly found in the cytoplasm.[5][6] In this compartment, DHX36 is involved in post-transcriptional regulation, including modulating mRNA translation and stability by resolving G4-RNA structures in untranslated regions (UTRs).[7][8]

  • Nucleus: DHX36 is also clearly detected in the nucleus, where it appears as discrete foci.[9] These nuclear foci often overlap with sites of G4-DNA, RNA polymerase II, and splicing-related factors, but are excluded from the nucleoli.[8][9] This localization is critical for its role in unwinding G4-DNA in promoter regions to regulate transcription and maintain genomic integrity.[9][10]

  • Stress Granules (SGs): Upon induction of cellular stress (e.g., oxidative stress via sodium arsenite treatment), DHX36 relocalizes to cytoplasmic stress granules.[1][11][12] These are dense aggregations of untranslating messenger ribonucleoproteins (mRNPs).[12][13] Interestingly, while DHX36 is recruited to SGs, it also appears to play a role in limiting their formation and facilitating their disassembly, possibly by unwinding RNA-RNA interactions.[7][12][13][14]

Other Reported Locations:

  • Nuclear Lamina: During nutrient stress-induced quiescence in breast cancer cells, DHX36 has been found to interact with proteins of the nuclear lamina, such as LAP2 and emerin.[15][16] This suggests a potential role in regulating nuclear structure and transcription during non-proliferative states.[15]

  • Extracellular Exosomes: DHX36 has been identified as a component of extracellular exosomes, indicating a potential role in intercellular communication.[1][8]

  • Telomeres: The protein is associated with the telomeric regions of chromosomes, where it resolves G4 structures in telomerase RNA (TERC) to ensure proper telomere maintenance.[8]

Quantitative Data on DHX36 Distribution and Interactions

While precise quantitative ratios are highly dependent on cell type and condition, experimental findings provide a semi-quantitative understanding of DHX36's distribution.

Table 1: Summary of DHX36 Subcellular Localization

Subcellular LocationCell Type / ConditionExperimental EvidenceKey Function(s)References
Cytoplasm HEK293 (proliferating)Subcellular Fractionation & Western BlotmRNA translation & stability regulation[5][6]
Nucleus IMR90 (normal human fibroblasts)Immunofluorescence (discrete foci)Unwinding G4-DNA, transcription regulation, genome maintenance[9][10]
Stress Granules HeLa, U-2 OS (arsenite-induced stress)Immunofluorescence (colocalization with SG markers)Stress response, regulation of SG assembly/disassembly[1][12][13][14]
Nuclear Lamina Breast Cancer Cells (nutrient starvation)Co-immunoprecipitationRegulation of nuclear structure and transcription in quiescence[15][16]
Chromatin IMR90Subcellular Fractionation & Western BlotAssociation with chromatin, G4-DNA resolution[9]
Telomeres GeneralBiochemical AssaysTelomerase regulation, telomere maintenance[8]
Extracellular Exosomes GeneralProteomic analysisIntercellular signaling (putative)[1][8]

Key Signaling and Regulatory Pathways

DHX36's function is intertwined with several cellular signaling pathways, primarily through its ability to resolve G4 structures that regulate the expression of key proteins.

  • Stress Response Pathway: Cellular stress triggers the phosphorylation of protein kinase R (PKR), leading to a shutdown of global translation and the formation of stress granules.[7] DHX36 is recruited to these granules and its helicase activity is crucial for managing the accumulation of G4-containing mRNAs and modulating the stress response.[7][15] Depletion of DHX36 leads to increased SG formation and PKR phosphorylation.[6][7]

  • Innate Immune Signaling: In the cytoplasm, DHX36 can act as a sensor for viral double-stranded RNA.[17] It is part of a complex that includes DDX1 and DDX21, which activates type I interferon (IFN) production, a key component of the antiviral response.[17][18]

  • DNA Damage Response: By resolving G4-DNA structures that can stall replication and transcription machinery, DHX36 plays a vital role in maintaining genomic integrity.[9][10] Depletion of DHX36 leads to an accumulation of DNA damage.[9][10]

DHX36_Signaling_Pathways Figure 1: DHX36 in Cellular Signaling cluster_stress Stress Response cluster_immune Innate Immunity cluster_genome Genome Integrity Stress Cellular Stress (e.g., Oxidative) PKR PKR Activation Stress->PKR SGs Stress Granule Formation PKR->SGs DHX36_SG DHX36 SGs->DHX36_SG recruited to DHX36_SG->SGs limits formation dsRNA Viral dsRNA Complex DHX36/DDX1/DDX21 Complex dsRNA->Complex IFN Type I Interferon Production Complex->IFN G4DNA G4-DNA Structures (Promoters, Telomeres) Damage DNA Damage & Replication Stall G4DNA->Damage DHX36_Nuc Nuclear DHX36 DHX36_Nuc->G4DNA resolves Integrity Genomic Integrity DHX36_Nuc->Integrity maintains

Caption: Key signaling pathways involving DHX36.

Experimental Protocols

Determining the subcellular localization of DHX36 relies on established cell biology techniques.

Immunofluorescence (IF) for Visualization

This method allows for the direct visualization of DHX36 within intact cells.

Protocol:

  • Cell Culture: Plate cells (e.g., IMR90, HeLa) on glass coverslips and grow to 60-70% confluency.

  • Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody specific to DHX36 (e.g., rabbit anti-DHX36) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Wash three times with PBST. Stain nuclei with DAPI or Hoechst 33342 for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize using a confocal laser scanning microscope. Analyze colocalization with organelle-specific markers if applicable.

Subcellular Fractionation for Biochemical Analysis

This technique separates cellular compartments to quantify the relative abundance of DHX36 in each fraction.

Protocol:

  • Cell Harvest: Grow cells (e.g., HEK293) to ~90% confluency. Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C).

  • Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, protease inhibitors). Incubate on ice for 15 minutes.

  • Homogenization: Lyse the cells by passing them through a narrow-gauge needle (e.g., 27-gauge) 10-15 times.

  • Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.

  • Isolation of Nuclear Fraction: Wash the remaining pellet with the lysis buffer. Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, protease inhibitors).

  • Nuclear Extraction: Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.

  • Western Blot Analysis: Determine the protein concentration of both fractions using a BCA or Bradford assay. Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against DHX36 and organelle-specific markers (e.g., Histone H3 for nucleus, Tubulin for cytoplasm) to confirm fraction purity.

Experimental_Workflows Figure 2: Workflows for Localization Analysis cluster_if Immunofluorescence (Visualization) cluster_frac Subcellular Fractionation (Quantification) if_start Cells on Coverslip if1 Fix & Permeabilize if_start->if1 if2 Block if1->if2 if3 Primary Ab (anti-DHX36) if2->if3 if4 Fluorescent Secondary Ab if3->if4 if5 Mount & Image if4->if5 if_end Microscopy Image (Cellular Location) if5->if_end frac_start Cell Pellet frac1 Hypotonic Lysis frac_start->frac1 frac2 Centrifugation frac1->frac2 frac_c Cytoplasmic Fraction frac2->frac_c frac_n_pellet Nuclear Pellet frac2->frac_n_pellet frac4 Western Blot (DHX36, Markers) frac_c->frac4 frac3 High-Salt Extraction frac_n_pellet->frac3 frac_n Nuclear Fraction frac3->frac_n frac_n->frac4 frac_end Protein Abundance in Fractions frac4->frac_end DHX36_Dynamics Figure 3: Nucleocytoplasmic Dynamics of DHX36 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DHX36_N DHX36 G4_DNA G4-DNA (Promoters) DHX36_N->G4_DNA unwinds DHX36_C DHX36 Transcription Regulates Transcription G4_DNA->Transcription Genomic_Integrity Maintains Genomic Integrity G4_DNA->Genomic_Integrity G4_RNA G4-RNA (UTRs) DHX36_C->G4_RNA unwinds SGs Stress Granules DHX36_C->SGs relocates to Translation Regulates Translation G4_RNA->Translation mRNA_Decay Regulates mRNA Decay G4_RNA->mRNA_Decay Stress Cellular Stress Stress->DHX36_C

References

The Guardian of the Genome Ends: A Technical Guide to DHX36 and its Role in Telomere Maintenance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomeres, the protective nucleoprotein caps (B75204) at the termini of linear chromosomes, are critical for maintaining genomic stability. Their progressive shortening during cell division is a hallmark of cellular aging and a key factor in the development of age-related diseases and cancer. The integrity of telomeres is preserved by the ribonucleoprotein enzyme telomerase and a host of associated proteins. Among these, the DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, has emerged as a crucial player in telomere maintenance. This technical guide provides an in-depth exploration of the multifaceted role of DHX36 at telomeres, with a particular focus on its enzymatic activity on G-quadruplex (G4) structures. We delve into the molecular mechanisms by which DHX36 influences telomerase activity and telomere length, present quantitative data on its biochemical properties, and provide detailed protocols for key experimental assays. This document is intended to be a comprehensive resource for researchers and professionals in the fields of molecular biology, oncology, and drug development who are interested in the intricate machinery of telomere maintenance and the therapeutic potential of targeting its components.

Introduction: The End-Protection Problem and the Rise of G-Quadruplexes

Telomeres consist of repetitive G-rich DNA sequences (TTAGGG in humans) that are susceptible to forming secondary structures known as G-quadruplexes (G4s). These four-stranded structures, formed by the stacking of G-quartets, can pose a challenge to the cellular machinery involved in DNA replication and repair, and can also impact the function of telomerase. The resolution of these G4 structures is therefore essential for proper telomere function.

DHX36 is a highly conserved helicase that exhibits a strong preference for binding and unwinding parallel G4 structures in both DNA and RNA in an ATP-dependent manner.[1][2][3][4][5][6][7] Its activity is not only crucial for resolving G4s within the telomeric DNA overhang but also plays a vital role in the biogenesis and activation of the telomerase enzyme itself.

The Dual Role of DHX36 in Telomere Homeostasis

DHX36 contributes to telomere maintenance through two primary mechanisms:

  • Resolution of Telomeric DNA G-Quadruplexes: The G-rich single-stranded 3' overhang of telomeres can readily fold into G4 structures. These structures can inhibit the binding of telomerase and shelterin proteins, which are essential for telomere protection and elongation. DHX36 resolves these G4s, thereby facilitating access of the telomerase enzyme to the telomeric end and ensuring efficient telomere replication.[1][2][4][6]

  • Modulation of Telomerase RNA (hTR) Structure and Function: The RNA component of human telomerase (hTR) contains G-rich sequences that can form G4 structures. The formation of a G4 structure within the 5'-end of hTR can interfere with the proper folding of the P1 helix, a critical element for defining the template boundary for reverse transcription by the telomerase reverse transcriptase (TERT) subunit.[1][8][9] DHX36 binds to and unwinds this G4 structure in hTR, promoting the correct formation of the P1 helix and thereby ensuring the fidelity and processivity of telomerase.[1][8][9] Knockdown of DHX36 has been shown to result in reduced telomerase activity and subsequent telomere shortening.[1][7][9]

Quantitative Insights into DHX36 Activity

The enzymatic and binding properties of DHX36 have been characterized through various in vitro studies. The following tables summarize key quantitative data, providing a comparative overview of its activity on different substrates.

ParameterSubstrateValueReference
Binding Affinity (Ki) 5G-A15 G4 with 9-atom PEG linker12 (±1) nM[5]
5G-A15 G4 with 18-atom PEG linker14 (±2) nM[5]
Helicase Activity
kcat/Km4G-T15 G4 DNA(1.4 ± 0.1) × 108 M-1min-1
5G-T15 G4 DNA(4.5 ± 0.6) × 107 M-1min-1
6G-T15 G4 DNA(2.7 ± 0.5) × 106 M-1min-1
Apparent 2nd-order rate constant4G-A15 G4 DNA2.4 (±0.1) × 108 M-1min-1[10]
5G-A15 G4 DNA7.5 (±0.3) × 107 M-1min-1[10]

Table 1: Kinetic Parameters of DHX36 G-Quadruplex Unwinding Activity. This table presents the binding affinity (as inhibitory constant, Ki) and key kinetic parameters (kcat/Km and apparent second-order rate constant) for DHX36's helicase activity on various G-quadruplex DNA substrates. The data highlights the efficiency of DHX36 in resolving these structures.

ConditionCell LineReduction in DHX36 Protein LevelEffect on Telomere LengthReference
CRISPR/Cas9 Knockout Jurkat85-88%Not explicitly quantified, but linked to genome instability[11]
siRNA Knockdown HeLaNot specifiedReduction in average telomere length[1][9]

Table 2: Cellular Effects of DHX36 Depletion. This table summarizes the consequences of reducing DHX36 levels in human cell lines. Notably, depletion of DHX36 leads to a significant decrease in its protein expression and is associated with telomere shortening, underscoring its critical role in telomere maintenance.

Signaling Pathways and Experimental Workflows

The intricate interplay of DHX36 with the telomere maintenance machinery can be visualized through signaling pathways and experimental workflows.

DHX36-Mediated Regulation of Telomerase Activity

DHX36_Telomerase_Pathway cluster_nucleus Nucleus hTR_G4 hTR with G-Quadruplex DHX36 DHX36 hTR_G4->DHX36 Binding & Unwinding (ATP-dependent) hTR_unwound Unwound hTR DHX36->hTR_unwound P1_helix P1 Helix Formation hTR_unwound->P1_helix TERT TERT P1_helix->TERT Assembly Telomerase_active Active Telomerase TERT->Telomerase_active Telomere Telomere Telomerase_active->Telomere Elongation

Caption: DHX36 promotes telomerase activity by resolving the G4 in hTR.

Experimental Workflow for Assessing DHX36 Impact on Telomere Length

Telomere_Length_Workflow start Start: Cell Culture transfection Transfection with siRNA targeting DHX36 start->transfection incubation Incubation (e.g., 48-72 hours) transfection->incubation harvest Cell Harvesting incubation->harvest protein_extraction Protein Extraction harvest->protein_extraction dna_extraction Genomic DNA Extraction harvest->dna_extraction western_blot Western Blot for DHX36 Knockdown Verification protein_extraction->western_blot analysis Data Analysis: Compare Telomere Length between Control and DHX36 Knockdown western_blot->analysis telomere_pcr Telomere Length Measurement (e.g., qPCR-based assay) dna_extraction->telomere_pcr telomere_pcr->analysis end End analysis->end

Caption: Workflow for analyzing the effect of DHX36 knockdown on telomere length.

Detailed Experimental Protocols

G-Quadruplex Unwinding Assay

This assay is used to measure the helicase activity of DHX36 on a G4 substrate.

Materials:

  • Purified recombinant DHX36 protein

  • Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., with a 3' single-stranded tail)

  • Unlabeled complementary oligonucleotide (trap)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 5% glycerol)

  • ATP solution

  • Stop solution (e.g., 0.5% SDS, 50 mM EDTA, 25% glycerol)

  • Polyacrylamide gel (e.g., 12%) and electrophoresis apparatus

  • Fluorescence imaging system

Procedure:

  • Substrate Annealing: Anneal the fluorescently labeled G4-forming oligonucleotide in the presence of K+ to promote G4 formation.

  • Reaction Setup: In a reaction tube, combine the assay buffer, the annealed G4 substrate, and the purified DHX36 protein.

  • Initiation: Initiate the unwinding reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 1, 2, 5, 10, 20 minutes).

  • Termination: Stop the reaction by adding the stop solution and the trap oligonucleotide. The trap will bind to the unwound single-stranded DNA, preventing re-annealing.

  • Electrophoresis: Resolve the reaction products on a native polyacrylamide gel.

  • Visualization and Quantification: Visualize the gel using a fluorescence imager. The unwound single-stranded product will migrate faster than the folded G4 substrate. Quantify the percentage of unwound substrate at each time point to determine the unwinding rate.

Telomere Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity.

Materials:

  • Cell lysate containing active telomerase

  • TRAP buffer (containing dNTPs, primers, and Taq polymerase)

  • TS primer (a substrate for telomerase extension)

  • ACX reverse primer

  • PCR thermocycler

  • Polyacrylamide gel and electrophoresis apparatus

  • DNA staining dye (e.g., SYBR Green)

  • Gel imaging system

Procedure:

  • Cell Lysate Preparation: Prepare cell extracts using a suitable lysis buffer (e.g., CHAPS-based).

  • Telomerase Extension: Incubate the cell lysate with the TS primer in the TRAP buffer at room temperature to allow telomerase to add telomeric repeats.

  • PCR Amplification: Amplify the telomerase extension products by PCR using the TS and ACX primers.

  • Electrophoresis: Separate the PCR products on a non-denaturing polyacrylamide gel.

  • Detection: Stain the gel with a DNA dye and visualize the characteristic ladder of 6-base pair repeats, which is indicative of telomerase activity.

  • Quantification: Quantify the intensity of the ladder to determine the level of telomerase activity relative to a control.

Chromatin Immunoprecipitation (ChIP) for Telomeric Proteins

ChIP is used to determine if a protein of interest, such as DHX36, is associated with telomeric DNA in vivo.

Materials:

  • Formaldehyde (B43269) for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and sonication buffers

  • Antibody specific to the protein of interest (e.g., anti-DHX36)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR machine and primers for telomeric DNA and a control locus

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Quantify the amount of telomeric DNA in the immunoprecipitated sample by qPCR using primers specific for telomeric repeats. A control locus (e.g., a gene-free region) should also be amplified to assess specificity. The enrichment of telomeric DNA in the sample immunoprecipitated with the specific antibody compared to a negative control (e.g., IgG) indicates the association of the protein with telomeres.

Conclusion and Future Directions

DHX36 is a multifaceted helicase that plays a pivotal role in maintaining telomere integrity. Its ability to resolve G-quadruplex structures in both telomeric DNA and the telomerase RNA component underscores its importance in ensuring proper telomere replication and telomerase function. The quantitative data on its enzymatic activity provide a foundation for understanding its molecular mechanism and for the development of potential therapeutic strategies.

Future research should focus on further elucidating the in vivo regulation of DHX36 activity at telomeres. Investigating the post-translational modifications of DHX36 and its interplay with other telomere-associated proteins will provide a more complete picture of its role in the complex network of telomere maintenance. Furthermore, the development of small molecule modulators of DHX36's helicase activity could offer novel therapeutic avenues for treating cancers and age-related diseases characterized by telomere dysfunction. The detailed protocols provided in this guide serve as a valuable resource for researchers embarking on studies of this critical telomere maintenance factor.

References

A Technical Guide to Preliminary Studies on DHX36 in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary research concerning the DEAH-box helicase 36 (DHX36) and its multifaceted role in oncology. DHX36, also known as G4 Resolvase 1 (G4R1) or RNA Helicase Associated with AU-rich Elements (RHAU), is a critical enzyme responsible for resolving G-quadruplex (G4) structures in both DNA and RNA.[1][2][3] These four-stranded secondary structures are prevalent in the human genome, particularly in the regulatory regions of proto-oncogenes, and their stability can significantly influence gene expression, replication, and genomic integrity.[4][5]

The emerging body of research reveals a complex, often contradictory, role for DHX36 in cancer, functioning as a tumor suppressor in some contexts and a proto-oncogene in others. This guide synthesizes the current data on its expression, prognostic significance, and involvement in key signaling pathways across various cancer types, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Function and Mechanism of DHX36

DHX36 is an ATP-dependent helicase with a high degree of specificity and affinity for G-quadruplex structures.[1][3] Its primary role is to unwind these stable G4 motifs, thereby regulating numerous cellular processes.[6]

  • Genomic Stability: By resolving G4s in DNA, DHX36 is crucial for maintaining genome integrity. Loss of DHX36 function leads to an increase in DNA double-strand breaks (DSBs), particularly at G4-containing regulatory regions, which can drive genomic instability.[1][7]

  • Gene Expression: DHX36 modulates the expression of genes containing G4 motifs in their promoters or untranslated regions, including critical cancer-related genes like p53, MYC, VEGF, and BCL-2.[2][3][6] It can influence both transcription and translation.[6][8]

  • Telomere Maintenance: The enzyme plays a role in resolving G4 structures within telomeric RNA, which is essential for telomerase activity and the elongation of telomeres.[9][10]

cluster_0 DHX36-Mediated G4 Resolution cluster_1 Downstream Cellular Processes G4 G-Quadruplex (G4) Structure in DNA/RNA Resolved Resolved Linear Nucleic Acid G4->Resolved DHX36 DHX36 / G4R1 DHX36->G4 binds & unwinds ATP ATP ATP->DHX36 powers Transcription Regulated Transcription Resolved->Transcription enables Translation Regulated Translation Resolved->Translation enables Integrity Genomic Integrity Resolved->Integrity enables Loss Loss of DHX36 G4 G4 Accumulation & Genomic Instability Loss->G4 DNA Cytoplasmic DNA Fragments G4->DNA STING STING Pathway Activation DNA->STING NfKb NF-κB Nuclear Translocation STING->NfKb Cytokines ↑ Pro-inflammatory Cytokines NfKb->Cytokines cluster_suppressed Suppressed Proteins cluster_activated Activated Proteins DHX36_KD DHX36 Knockdown (in Breast Cancer) p53 p53 DHX36_KD->p53 suppresses JNK JNK DHX36_KD->JNK suppresses ROCK1 ROCK1 DHX36_KD->ROCK1 suppresses CDK1 CDK1 DHX36_KD->CDK1 activates CDK2 CDK2 DHX36_KD->CDK2 activates Outcome ↑ Tumor Growth & Invasion ↓ Apoptosis p53->Outcome JNK->Outcome ROCK1->Outcome CDK1->Outcome CDK2->Outcome GSEC lncRNA GSEC (Upregulated in Colon Cancer) DHX36 DHX36 Helicase GSEC->DHX36 binds to & antagonizes Migration Enhanced Cell Migration GSEC->Migration promotes Activity G4 Unwinding Activity DHX36->Activity DHX36->Migration inhibits cluster_manipulation Genetic Manipulation cluster_validation Validation cluster_assays Functional Analysis start Cancer Cell Line (e.g., Breast, Lung) shRNA Lentiviral Transduction (shDHX36 vs shControl) start->shRNA WB Western Blot / qPCR (Confirm DHX36 knockdown) shRNA->WB Prolif Proliferation Assays shRNA->Prolif perform Migr Migration/Invasion Assays shRNA->Migr perform Apoptosis Apoptosis Assays shRNA->Apoptosis perform RNASeq RNA-Sequencing (Pathway Analysis) shRNA->RNASeq perform

References

The Core Biochemical Properties of DHX36: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEAH-box helicase 36 (DHX36), also known as G4 resolvase 1 (G4R1), RNA helicase associated with AU-rich elements (RHAU), and MLE-like protein 1 (MLEL1), is a highly conserved enzyme critical to numerous cellular processes.[1][2] Its primary role as a G-quadruplex (G4) resolvase places it at the center of genomic stability, gene expression, and antiviral responses.[2][3][4] This technical guide provides a comprehensive overview of the core biochemical properties of DHX36, including its enzymatic activities, substrate specificity, and involvement in key signaling pathways. The information is presented to be a valuable resource for researchers investigating DHX36 and for professionals in drug development targeting G4 structures and associated pathways.

Fundamental Properties of DHX36

DHX36 is a multifunctional ATP-dependent helicase belonging to the DEAH-box family of RNA helicases, characterized by the conserved Asp-Glu-Ala-His motif.[5] It is ubiquitously expressed in human tissues and is essential for embryonic development.[4]

PropertyDescriptionReferences
Gene Name DHX36 (DEAH-Box Helicase 36)[5]
Aliases G4R1, RHAU, MLEL1, DDX36[5]
Gene Location Chromosome 3 (human)[5]
Molecular Weight ~114.76 kDa (human, 1008 amino acids)[6]
Protein Domains N-terminal DHX36-specific motif (DSM), two RecA-like helicase core domains, and a C-terminal domain containing an OB-fold.[1][2]

Enzymatic Activity and Substrate Specificity

DHX36 exhibits robust ATP-dependent helicase activity with a strong preference for unwinding G-quadruplex structures in both DNA and RNA.[1][6] Its enzymatic activity is crucial for resolving these stable secondary structures, which can impede essential cellular processes like replication, transcription, and translation.

Helicase Activity

DHX36 translocates along the nucleic acid in a 3' to 5' direction, a process fueled by ATP hydrolysis.[7] The enzyme's unique structural features, particularly the DHX36-specific motif (DSM) and the OB-fold domain, are critical for the specific recognition and high-affinity binding to parallel G4 structures.[1][2]

Quantitative Data on DHX36 Helicase Activity:

Substratekcat/KM (M⁻¹min⁻¹)kdisrupt (min⁻¹)Reference
4G-T₁₅1.4 ± 0.1 x 10⁸0.66 ± 0.16[2]
5G-T₁₅4.5 ± 0.6 x 10⁷0.17 ± 0.04[2]
6G-T₁₅2.7 ± 0.5 x 10⁶0.02 ± 0.004[2]
20 bp duplex-T₁₅4.0 ± 0.3 x 10⁵-[2]
ATPase Activity

The helicase function of DHX36 is tightly coupled to its ATPase activity. While specific Michaelis-Menten constants (Km) and catalytic rates (kcat) for ATP hydrolysis are not extensively reported in the literature, it is established that the presence of nucleic acid substrates, particularly those with G4 structures and single-stranded overhangs, stimulates the ATPase activity of DHX36.

G-Quadruplex Binding Affinity

DHX36 binds to G4 structures with exceptionally high affinity, with reported dissociation constants (Kd) in the picomolar to low nanomolar range.[2] This tight and specific binding is a prerequisite for its efficient resolvase activity.

Quantitative Data on DHX36 G-Quadruplex Binding:

SubstrateKdTemperatureReference
DNA G47 ± 4 nM37°C[2]
DNA G4100 ± 36 nM5°C[2]
RNA G4s~39 pMNot Specified[8]
DNA G4s~77 pMNot Specified[8]

Key Signaling Pathways and Interactions

DHX36 is a central player in several critical cellular pathways, primarily through its ability to resolve G4 structures and interact with a network of proteins.

Innate Immune Response

DHX36 acts as a cytoplasmic sensor for viral double-stranded RNA (dsRNA).[9] It forms a complex with other helicases, DDX1 and DDX21, and the adaptor molecule TRIF (also known as TICAM1), to initiate an antiviral response through the activation of type I interferons.[9][10]

DHX36_Innate_Immunity cluster_virus Viral Infection cluster_cytoplasm Cytoplasm Viral dsRNA Viral dsRNA Sensor Complex Sensor Complex Viral dsRNA->Sensor Complex sensed by DHX36 DHX36 DHX36->Sensor Complex DDX1 DDX1 DDX1->Sensor Complex DDX21 DDX21 DDX21->Sensor Complex TRIF TRIF Type I IFN Response Type I IFN Response TRIF->Type I IFN Response initiates Sensor Complex->TRIF activates

Caption: DHX36 in the innate immune response to viral dsRNA.

Telomere Maintenance

DHX36 plays a crucial role in telomere maintenance by resolving G4 structures that can form in the RNA component of telomerase (hTR).[4] By unwinding these G4s, DHX36 facilitates the proper folding of hTR, which is essential for telomerase activity and the extension of telomeres.[4]

DHX36_Telomere_Maintenance cluster_nucleus Nucleus hTR_G4 hTR with G4 DHX36 DHX36 hTR_G4->DHX36 hTR_functional Functional hTR Telomerase Telomerase hTR_functional->Telomerase assembles with DHX36->hTR_functional unwinds Telomere Telomere Telomerase->Telomere binds to Telomere Elongation Telomere Elongation Telomere->Telomere Elongation template for

Caption: Role of DHX36 in telomerase function and telomere maintenance.

Regulation of p53 Pre-mRNA Processing

In response to UV-induced DNA damage, DHX36 is necessary for the proper 3'-end processing of p53 pre-mRNA.[11] It resolves a G4 structure located near the polyadenylation site, allowing for the efficient production of p53 mRNA and subsequent p53-mediated DNA damage response.[1][11]

DHX36_p53_Regulation cluster_nucleus Nucleus UV Damage UV Damage p53_premRNA_G4 p53 pre-mRNA with G4 UV Damage->p53_premRNA_G4 induces DHX36 DHX36 p53_premRNA_G4->DHX36 p53_premRNA_processed Processed p53 pre-mRNA DHX36->p53_premRNA_processed resolves G4 p53 mRNA p53 mRNA p53_premRNA_processed->p53 mRNA matures to p53 Protein p53 Protein p53 mRNA->p53 Protein translates to DNA Damage Response DNA Damage Response p53 Protein->DNA Damage Response mediates

Caption: DHX36-mediated regulation of p53 pre-mRNA processing.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biochemical properties of DHX36.

Purification of Recombinant DHX36

A highly efficient method for purifying enzymatically active recombinant DHX36 involves a two-step affinity purification process.[11]

Workflow for DHX36 Purification:

DHX36_Purification E. coli Expression E. coli Expression Cell Lysis Cell Lysis E. coli Expression->Cell Lysis His-tag Affinity Chromatography His-tag Affinity Chromatography Cell Lysis->His-tag Affinity Chromatography G4-DNA Affinity Chromatography G4-DNA Affinity Chromatography His-tag Affinity Chromatography->G4-DNA Affinity Chromatography ATP Elution ATP Elution G4-DNA Affinity Chromatography->ATP Elution Pure DHX36 Pure DHX36 ATP Elution->Pure DHX36

Caption: Workflow for the purification of recombinant DHX36 protein.

Protocol Outline:

  • Expression: Express His-tagged DHX36 in an appropriate E. coli strain (e.g., Rosetta 2 (DE3) pLysS).[2][11]

  • Lysis: Lyse the bacterial cells to release the recombinant protein.[1]

  • His-tag Affinity Purification: Use a nickel or cobalt affinity resin to capture the His-tagged DHX36. Elute the protein with an imidazole (B134444) gradient.[1][2]

  • G4-DNA Affinity Purification: Further purify the protein using a resin conjugated with a G4-DNA substrate. This step selects for functionally active DHX36 that can bind to G4 structures.[11]

  • ATP-dependent Elution: Elute the active DHX36 from the G4-DNA resin using ATP, which promotes the dissociation of the enzyme from its substrate upon unwinding.[11]

  • Quality Control: Assess the purity and activity of the final protein preparation using SDS-PAGE and a G4-DNA resolvase assay.[12]

Fluorescence-Based Helicase Assay

This real-time assay monitors the unwinding of a G4-DNA substrate by measuring changes in fluorescence.[3][13]

Principle of the Assay:

A DNA substrate is designed with a G4-forming sequence and a duplex region. A fluorophore (e.g., FAM) is attached to one strand, and a quencher (e.g., Dabcyl) is attached to the complementary strand in the duplex region. When the duplex is formed, the fluorescence is quenched. Upon unwinding by DHX36, the fluorophore-containing strand is released, leading to an increase in fluorescence.[3]

Experimental Workflow:

Helicase_Assay_Workflow Substrate Preparation Prepare G4-duplex substrate (Fluorophore & Quencher) Reaction Setup Incubate substrate with DHX36 Substrate Preparation->Reaction Setup Initiate Unwinding Add ATP Reaction Setup->Initiate Unwinding Data Acquisition Monitor fluorescence increase in real-time Initiate Unwinding->Data Acquisition Data Analysis Calculate unwinding rate Data Acquisition->Data Analysis

Caption: Workflow for a fluorescence-based helicase assay.

Protocol Outline:

  • Substrate Annealing: Anneal the fluorophore- and quencher-labeled oligonucleotides to form the G4-duplex substrate.[3]

  • Reaction Mixture: Prepare a reaction buffer containing the annealed substrate and purified DHX36.[3]

  • Initiation and Measurement: Initiate the unwinding reaction by adding ATP. Immediately begin monitoring the fluorescence intensity over time using a fluorometer.[3]

  • Data Analysis: Plot the fluorescence intensity versus time and fit the data to an appropriate kinetic model to determine the initial rate of unwinding.[3]

Malachite Green ATPase Assay

This colorimetric assay measures the ATPase activity of DHX36 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[7]

Principle of the Assay:

The malachite green reagent forms a colored complex with free orthophosphate in an acidic solution. The absorbance of this complex is measured spectrophotometrically and is directly proportional to the amount of Pi produced by the ATPase activity of DHX36.

Experimental Workflow:

ATPase_Assay_Workflow Reaction Setup Incubate DHX36 with ATP and nucleic acid substrate Stop Reaction Quench the reaction Reaction Setup->Stop Reaction Color Development Add Malachite Green reagent Stop Reaction->Color Development Data Acquisition Measure absorbance at ~620 nm Color Development->Data Acquisition Data Analysis Calculate Pi released using a phosphate standard curve Data Acquisition->Data Analysis

Caption: Workflow for the malachite green ATPase assay.

Protocol Outline:

  • Phosphate Standard Curve: Prepare a series of known phosphate concentrations to generate a standard curve.

  • ATPase Reaction: Set up the reaction with purified DHX36, ATP, and a stimulating nucleic acid substrate (e.g., G4-DNA or poly(U)) in an appropriate buffer. Incubate at the desired temperature for a set time.[7]

  • Reaction Termination and Color Development: Stop the reaction and add the malachite green reagent. Allow time for the color to develop.

  • Absorbance Measurement: Measure the absorbance of the samples and standards at approximately 620 nm using a spectrophotometer.

  • Quantification: Determine the amount of Pi released in the enzymatic reaction by comparing the sample absorbance to the phosphate standard curve.

Conclusion

DHX36 is a multifaceted helicase with a critical role in cellular homeostasis through its specialized function in resolving G-quadruplex structures. Its high affinity for G4s and potent, ATP-dependent unwinding activity make it a key regulator of processes ranging from telomere maintenance to the innate immune response. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to further elucidate the complex biology of DHX36 and for those in the pharmaceutical industry aiming to develop novel therapeutics targeting G4-mediated pathologies. Further investigation into the precise kinetic parameters of its ATPase activity and a broader characterization of its interactome will undoubtedly unveil new layers of its regulatory functions.

References

Methodological & Application

Protocol for DHX36 Immunoprecipitation: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation (IP) of the DEAH-box helicase 36 (DHX36), an essential enzyme involved in resolving G-quadruplex structures and regulating innate immune signaling pathways.[1][2][3] This document offers a comprehensive guide for the successful isolation of DHX36 and its interacting partners from cellular extracts, intended for downstream applications such as Western blotting and mass spectrometry.

Data Presentation: Quantitative Parameters for DHX36 Immunoprecipitation

The efficiency of immunoprecipitation can be influenced by several factors, including the choice of antibody, the amount of antibody and cell lysate, and the composition of the lysis buffer. The following table summarizes quantitative data gathered from various sources to guide the optimization of your DHX36 IP protocol.

ParameterValue/RecommendationSource/Cell LineNotes
Antibody Anti-DHX36 (Rabbit Polyclonal)Not SpecifiedValidated for IP. Optimal concentration should be determined empirically.
Anti-V5 TagHEK293FTFor immunoprecipitation of V5-tagged recombinant proteins.
Anti-FLAG TagHEK293FT37 ng/mL for rabbit anti-FLAG antibodies used for G4 staining.
Antibody Amount 0.5–2 µg per IPGeneral RecommendationOptimal signal-to-noise ratio is typically achieved in this range for most ChIP-validated antibodies.
Cell Lysate 10 µg of chromatin DNA per IPGeneral RecommendationThe ratio of antibody to chromatin should be maintained if using different amounts.
Lysis Buffer RIPA BufferGeneral UseA harsh buffer suitable for extracting nuclear and membrane-bound proteins, but may denature proteins and disrupt some protein-protein interactions.[4]
NP-40 based Lysis BufferGeneral UseA milder, non-ionic detergent-based buffer that is less likely to denature proteins and is often preferred for co-immunoprecipitation.[4]
Alkaline Lysis Buffer (ALB)Single LymphocytesShown to be effective for single-cell PCR applications and may reduce allele dropout.
Proteinase K/SDS Lysis BufferSingle LymphocytesComparable PCR amplification efficiencies to ALB in some cases.

Experimental Protocols: Detailed Methodology for DHX36 Immunoprecipitation

This protocol is a generalized procedure and may require optimization for specific cell types and applications.

Materials:

  • Cell Culture: Adherent or suspension cells expressing DHX36.

  • Antibodies:

    • Primary antibody: A high-affinity, IP-grade antibody specific for DHX36.

    • Negative control: Isotype-matched IgG from the same host species as the primary antibody.

  • Lysis Buffer:

    • RIPA (Radioimmunoprecipitation assay) buffer (harsher, for whole-cell lysates): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • NP-40 Lysis Buffer (milder, for co-immunoprecipitation): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA.

    • Immediately before use, supplement the chosen lysis buffer with a protease and phosphatase inhibitor cocktail.

  • Wash Buffer: Lysis buffer without detergents or a Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Elution Buffer: 1x Laemmli sample buffer or a low pH glycine (B1666218) buffer (e.g., 0.1 M glycine, pH 2.5).

  • Beads: Protein A/G agarose (B213101) or magnetic beads.

  • Reagents for Western Blotting or Mass Spectrometry.

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To a sufficient volume of protein A/G beads for all samples, add lysis buffer and gently mix.

    • Centrifuge and discard the supernatant. Repeat this wash step twice.

    • Add 20-30 µL of the washed bead slurry to each 1 mg of protein lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody (e.g., 1-5 µg of anti-DHX36 antibody per 1 mg of lysate). For the negative control, add an equivalent amount of isotype control IgG.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of washed protein A/G bead slurry to each sample.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the wash step 3-4 times to remove non-specific binding proteins.

  • Elution:

    • After the final wash, carefully remove all of the supernatant.

    • For Western Blotting: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • For Mass Spectrometry or functional assays: Elute the protein with a non-denaturing elution buffer, such as a low pH glycine buffer. Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).

Visualization of Experimental Workflow and Signaling Pathways

DHX36 Immunoprecipitation Workflow

DHX36_IP_Workflow cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Washing & Elution cluster_3 Downstream Analysis CellHarvest Cell Harvest & Wash Lysis Cell Lysis CellHarvest->Lysis Clarification Centrifugation & Clarification Lysis->Clarification PreClearing Pre-clearing with Beads (Optional) Clarification->PreClearing AntibodyIncubation Incubation with anti-DHX36 Antibody PreClearing->AntibodyIncubation BeadCapture Capture with Protein A/G Beads AntibodyIncubation->BeadCapture Washing Washing Steps BeadCapture->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE & Western Blot Elution->SDS_PAGE MassSpec Mass Spectrometry Elution->MassSpec DHX36_Signaling_Pathway cluster_G4 G-Quadruplex Resolution cluster_Immunity Innate Immune Signaling G4_DNA G-Quadruplex DNA DHX36_G4 DHX36 G4_DNA->DHX36_G4 Resolved_DNA Resolved ssDNA DHX36_G4->Resolved_DNA Unwinding Replication Genomic Stability Resolved_DNA->Replication Allows DNA Replication & Transcription Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS DHX36_Immunity DHX36 Cytosolic_DNA->DHX36_Immunity Sensing STING STING cGAS->STING cGAMP NFkB NF-κB Activation STING->NFkB Gene_Expression Immune Gene Expression NFkB->Gene_Expression Induces DHX36_Immunity->STING Modulation

References

Application Notes and Protocols: Methods for DHX36 Knockdown Using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEAH-Box Helicase 36 (DHX36), also known as G4 Resolvase-1 (G4R1) or RNA Helicase Associated with AU-rich Element (RHAU), is a crucial enzyme involved in resolving G-quadruplex (G4) structures in both DNA and RNA.[1][2][3] Its function is integral to various cellular processes, including the maintenance of genomic integrity, regulation of gene expression, and innate immune responses.[4][5] Dysregulation of DHX36 has been implicated in several cancers, making it a person of interest for therapeutic targeting.[1][6] These application notes provide detailed protocols for the transient knockdown of DHX36 using small interfering RNA (siRNA), a common and effective method for studying gene function.

Data Summary of DHX36 Knockdown Effects

The following tables summarize quantitative data from studies utilizing stable DHX36 knockdown (shRNA) or knockout (CRISPR/Cas9), which provide insights into the potential effects of transient siRNA-mediated knockdown.

Table 1: Effects of DHX36 Knockdown on Cancer Cell Phenotypes

Cell LineMethodPhenotypic ChangeQuantitative EffectReference
A549 (Lung Cancer)shRNAIncreased Cell MigrationSignificant promotion (p<0.05)[6]
SK-MES-1 (Lung Cancer)shRNAIncreased Cell MigrationSignificant promotion (p<0.05)[6]
A549 (Lung Cancer)shRNAAltered Cell CycleS-phase population increased from 33.67% to 51.86%[6]
SK-MES-1 (Lung Cancer)shRNAAltered Cell CycleS-phase population increased from 38.62% to 45.10%[6]
SK-MES-1 (Lung Cancer)shRNADecreased Drug Sensitivity (Cisplatin)Higher remaining proliferation at 10µM and 20µM (p<0.01)[6]
BT549 (Breast Cancer)shRNAEnhanced Cell InvasionData not quantified in abstract[1]
IMR90 (Fibroblast)shRNASlower Cell GrowthVisibly reduced cell count over 24 days[7]
IMR90 (Fibroblast)shRNAIncreased DNA Damage~30% of cells with ≥5 53BP1 foci vs. ~5% in control[7]
Jurkat (T-lymphoblastoid)CRISPR/Cas9Reduced Protein Level85% and 88% reduction in two knockout clones[4]
Jurkat (T-lymphoblastoid)CRISPR/Cas9Reduced mRNA Level74% and 54% reduction in two knockout clones[4]

Table 2: Signaling Pathways and Processes Affected by DHX36 Depletion

Cellular ContextMethodAffected Pathway/ProcessKey FindingsReference
Lung Cancer CellsshRNAMultiple Signaling PathwaysRegulation of protein activity, autophosphorylation, Fc-receptor signaling, response to peptide hormone, stress-activated protein kinase signaling.[6]
Lung Cancer CellsshRNARNA/DNA MetabolismAssociated with mRNA surveillance, RNA degradation, DNA replication, and Myc targets.[6]
Cancer CellsKnockoutInnate Immune SignalingUpregulation of NF-κB transcriptional programs, increased STING1 expression, production of proinflammatory cytokines.[4]
Breast Cancer CellsshRNAUpstream RegulatorsAltered gene expression through activation of TNF, IFNγ, NFκB, and TGFβ1.[1]
GeneralReviewAntiviral ResponseDHX36 acts as a cytoplasmic sensor of viral nucleic acids, inducing PKR and stress granule formation.[3]

Experimental Workflow for DHX36 siRNA Knockdown

DHX36_siRNA_Workflow Seed_Cells Seed cells in 6-well plates (Target 60-80% confluency) Prep_siRNA Prepare siRNA-lipid complexes (e.g., Lipofectamine RNAiMAX) Add_Complexes Add complexes to cells Prep_siRNA->Add_Complexes Incubate_Transfection Incubate for 4-6 hours Add_Complexes->Incubate_Transfection Change_Medium Replace with fresh complete medium Incubate_Transfection->Change_Medium Harvest_RNA Harvest cells for RNA (24-48h post-transfection) Harvest_Protein Harvest cells for Protein (48-96h post-transfection) Phenotypic_Assay Perform phenotypic assays (e.g., migration, viability) RT_qPCR RT-qPCR for DHX36 mRNA Harvest_RNA->RT_qPCR Western_Blot Western Blot for DHX36 Protein Harvest_Protein->Western_Blot

Caption: Experimental workflow for siRNA-mediated knockdown of DHX36.

Protocols

Protocol 1: Transient Transfection of DHX36 siRNA using Lipofectamine™ RNAiMAX

This protocol is adapted for a 6-well plate format. Reagent volumes should be scaled accordingly for other plate sizes.[8][9] Optimization is critical; it is recommended to test a range of siRNA concentrations (e.g., 10-50 nM) and transfection reagent volumes to find the optimal conditions for your specific cell line.[10]

Materials:

  • DHX36-specific siRNA and a non-targeting (scramble) negative control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Standard cell culture medium (antibiotic-free for transfection)

  • Microcentrifuge tubes

Procedure:

Day 1: Cell Seeding

  • The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium.[8]

  • Incubate overnight at 37°C in a CO2 incubator. Cells should be 60-80% confluent at the time of transfection.[8][11]

Day 2: Transfection

  • Prepare siRNA Solution (Tube A): For each well to be transfected, dilute your stock siRNA (e.g., 20 µM) to the desired final concentration (e.g., 25 nM) in 100 µL of Opti-MEM™. For a final volume of 2.2 mL and a final concentration of 25 nM, you would add 2.75 µL of 20 µM siRNA stock. Mix gently.

  • Prepare Lipid Solution (Tube B): For each well, dilute 6 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[8]

  • Combine Solutions: Add the diluted siRNA (Tube A) to the diluted Lipofectamine™ RNAiMAX (Tube B). Mix gently by pipetting up and down.

  • Incubate: Incubate the siRNA-lipid complex mixture for 15-20 minutes at room temperature to allow complexes to form.[8][12]

  • Add to Cells: Add the 200 µL of siRNA-lipid complex mixture drop-wise to the appropriate wells. Gently rock the plate to ensure even distribution.

  • Incubate: Incubate the cells at 37°C for 24 to 72 hours. The optimal incubation time depends on the cell type and the specific downstream assay. For mRNA analysis, 24-48 hours is often sufficient. For protein analysis, 48-96 hours may be necessary.[12]

Protocol 2: Validation of DHX36 Knockdown by RT-qPCR

Materials:

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • DHX36-specific primers and primers for a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, wash cells with PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the extracted RNA. Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for DHX36 and the housekeeping gene in separate wells), and diluted cDNA.

    • Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Analyze the results using the ΔΔCt method to determine the relative fold change in DHX36 mRNA expression in siRNA-treated samples compared to the negative control.

Protocol 3: Validation of DHX36 Knockdown by Western Blot

Materials:

  • RIPA buffer supplemented with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DHX36

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS. Lyse the cells with RIPA buffer.

  • Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at high speed to pellet cell debris. Quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-DHX36 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading. Analyze the band intensities to confirm DHX36 protein reduction.

DHX36 Signaling and Functional Consequences

DHX36 plays a central role in resolving G4 structures, which can act as roadblocks to transcription and replication.[7] Its depletion has significant downstream consequences, particularly affecting pathways related to genomic stability, cell cycle control, and innate immunity.

DHX36_Signaling cluster_genomic Genomic Integrity & Replication cluster_immune Innate Immunity cluster_cancer Cancer Progression DHX36 DHX36 G4 G4 Structure (DNA/RNA) DHX36->G4 resolves Replication DNA Replication DHX36->Replication enables Transcription Transcription DHX36->Transcription enables NFkB NF-κB Activation ↑ DHX36->NFkB modulates G4->Replication inhibits G4->Transcription inhibits DNA_Damage DNA Damage ↑ dsRNA Viral dsRNA dsRNA->DHX36 sensed by STING STING ↑ STING->NFkB Cytokines Pro-inflammatory Cytokines ↑ NFkB->Cytokines Migration Cell Migration ↑ S_Phase S-Phase Arrest/Delay Apoptosis Apoptosis ↓ DHX36_KD DHX36 Knockdown DHX36_KD->G4 unresolved DHX36_KD->DNA_Damage DHX36_KD->STING DHX36_KD->Migration DHX36_KD->S_Phase DHX36_KD->Apoptosis

Caption: Key pathways affected by DHX36 knockdown.

References

Application of CRISPR-Cas9 to Interrogate the Function of DHX36

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The DEAH-box helicase 36 (DHX36), also known as G4 resolvase-1 (G4R1) or RNA helicase associated with AU-rich elements (RHAU), is a crucial enzyme involved in resolving G-quadruplex (G4) structures in both DNA and RNA.[1][2][3] These non-canonical secondary structures are implicated in a wide array of cellular processes, including transcription, translation, and the maintenance of genomic integrity.[3][4][5] Dysregulation of DHX36 has been linked to various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5] The CRISPR-Cas9 system offers a powerful tool for the precise genetic modification of DHX36, enabling researchers to elucidate its function, identify interacting partners, and explore its therapeutic potential.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study DHX36. It includes a generalized workflow for gene knockout, experimental protocols for functional assays, and a summary of quantitative data from studies that have modulated DHX36 expression.

Data Presentation: Effects of DHX36 Modulation

The following tables summarize quantitative data from studies where DHX36 expression was altered, primarily through shRNA-mediated knockdown, which can be recapitulated and further investigated using CRISPR-Cas9 knockout methodologies.

Table 1: Impact of DHX36 Knockdown on Breast Cancer Cell Lines

Cell LineParameterObservationFold Change/PercentageReference
BT549Relative DHX36 Gene ExpressionshRNA knockdown~60-80% reduction[2]
MDA-MB-231Relative DHX36 Gene ExpressionshRNA knockdown~60-70% reduction[2]
BT549Cell InvasionIncreasedNot specified[2]
MDA-MB-231Cell InvasionIncreasedNot specified[2]
BT549 & MDA-MB-231Cell CycleAccumulation in S-phaseSignificant increase[2]
BT549 & MDA-MB-231Apoptosis (in response to cisplatin)ReducedSignificant reduction[2]
BT549 & MDA-MB-231Cytotoxic Response (to paclitaxel (B517696) and cisplatin)DesensitizedIncreased resistance[2]

Table 2: Gene Regulation Following DHX36 Knockdown in Breast Cancer Cells

Cell LinePercentage of Regulated GenesUpstream Regulators ImplicatedReference
BT5492.05%TNF, IFNγ, NFκB, TGFβ1[2]
MDA-MB-2311.90%TNF, IFNγ, NFκB, TGFβ1[2]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of DHX36 in Human Cell Lines

This protocol provides a general framework for generating DHX36 knockout cell lines using the CRISPR-Cas9 system. Optimization of transfection/electroporation conditions and antibiotic concentrations is crucial for each cell line.

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two to four unique gRNAs targeting early exons of the DHX36 gene to maximize the probability of generating a loss-of-function frameshift mutation. A previously reported gRNA targeting exon 8 of human DHX36 is AAGTACGATATGACTAACAC.[1]

  • Utilize online design tools to minimize off-target effects.

  • Synthesize the gRNAs as single-guide RNAs (sgRNAs) or as a two-part crRNA:tracrRNA system.[6]

2. Cas9 and gRNA Delivery:

  • Plasmid-based delivery: Co-transfect a plasmid expressing Cas9 nuclease and a plasmid expressing the selected gRNA into the target cells using a suitable lipid-based transfection reagent or electroporation.[7][8]

  • Ribonucleoprotein (RNP) delivery: Complex purified Cas9 protein with the synthesized gRNA to form RNPs. Deliver the RNPs into the target cells via electroporation or lipofection.[6][9] This method can reduce off-target effects.

3. Cell Seeding for Transfection (Example for a 24-well plate):

  • Twenty-four hours prior to transfection, seed the cells to achieve 50-60% confluency at the time of transfection. For many adherent cell lines, this is approximately 50,000 cells per well.[9]

  • Incubate at 37°C and 5% CO₂.[9]

4. Transfection and Selection:

  • Follow the manufacturer's protocol for the chosen transfection method.

  • If using a plasmid that also confers antibiotic resistance, begin antibiotic selection 24-48 hours post-transfection to enrich for edited cells.

5. Single-Cell Cloning:

  • After selection, dilute the cell population and seed into 96-well plates to isolate single cells for clonal expansion.

6. Verification of Knockout:

  • Genomic DNA analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the DHX36 gene. Sequence the PCR products (e.g., via Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.[10]

  • Protein analysis: Perform Western blotting to confirm the absence of DHX36 protein expression in the edited clones.[11]

Protocol 2: G4 Resolvase Activity Assay

This assay can be used to assess the G4-unwinding activity of DHX36 in cell lysates or with purified protein. A decrease in this activity would be expected in DHX36 knockout or knockdown cells.

1. Substrate Preparation:

  • Synthesize a DNA or RNA oligonucleotide capable of forming a G-quadruplex structure and label it with a fluorescent probe (e.g., FAM).

2. Unwinding Reaction:

  • Prepare a reaction buffer (e.g., 60 mM HEPES, pH 7.5, 6 mM KCl, 2 mM MgCl₂, and 1 mM DTT).[12]

  • Incubate the fluorescently labeled G4 substrate with cell lysate or purified DHX36 protein in the presence of ATP.[12]

  • A "trap" RNA or DNA oligonucleotide that is complementary to the G4-forming sequence can be added to prevent re-annealing of the unwound substrate.[12]

3. Analysis:

  • Separate the reaction products on a native polyacrylamide gel.[12]

  • Visualize the fluorescently labeled oligonucleotides. The unwound substrate will migrate differently from the folded G4 structure.

  • Quantify the percentage of unwound substrate to determine the G4 resolvase activity.

Signaling Pathways and Experimental Workflows

Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DHX36 and a typical experimental workflow for its study using CRISPR-Cas9.

DHX36_Signaling_Pathways DHX36 DHX36 G4_Structures G-Quadruplex Structures (DNA/RNA) DHX36->G4_Structures resolves p53 p53 pre-mRNA 3'-end processing DHX36->p53 Genomic_Integrity Genomic Integrity DHX36->Genomic_Integrity Telomerase Telomerase Activity DHX36->Telomerase RIG_I RIG-I Signaling DHX36->RIG_I enhances TNF_NFkB TNF / NFκB Signaling DHX36->TNF_NFkB modulates Cancer_Progression Cancer Progression (Migration, Invasion) DHX36->Cancer_Progression suppresses G4_Structures->p53 regulates G4_Structures->Genomic_Integrity maintains G4_Structures->Telomerase activates Viral_dsRNA Viral dsRNA Viral_dsRNA->RIG_I PKR PKR Activation RIG_I->PKR Antiviral_Response Antiviral Response (IFN Production) PKR->Antiviral_Response TNF_NFkB->Cancer_Progression

Caption: Key signaling pathways and cellular processes regulated by DHX36.

CRISPR_DHX36_Workflow start Start: Study DHX36 Function design_gRNA 1. Design & Synthesize gRNAs for DHX36 start->design_gRNA transfection 2. Deliver Cas9 & gRNA (Plasmid or RNP) design_gRNA->transfection selection 3. Enrich Edited Cells (Antibiotic Selection/FACS) transfection->selection cloning 4. Isolate Single Cell Clones selection->cloning verification 5. Verify Knockout (Sequencing & Western Blot) cloning->verification phenotype_analysis 6. Functional Analysis verification->phenotype_analysis proliferation Proliferation Assays phenotype_analysis->proliferation migration Migration/Invasion Assays phenotype_analysis->migration apoptosis Apoptosis Assays phenotype_analysis->apoptosis g4_assay G4 Resolvase Activity Assay phenotype_analysis->g4_assay end End: Elucidate DHX36 Role proliferation->end migration->end apoptosis->end g4_assay->end

Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of DHX36.

Conclusion

The application of CRISPR-Cas9 technology provides a robust and precise method for investigating the multifaceted roles of DHX36. By generating knockout cell lines, researchers can systematically dissect the involvement of DHX36 in critical cellular processes such as DNA damage response, antiviral signaling, and cancer progression. The protocols and data presented herein serve as a comprehensive resource for scientists and drug development professionals aiming to further unravel the complexities of DHX36 biology and its potential as a therapeutic target.

References

Measuring the Engine of a Key Genome Guardian: Application Notes and Protocols for DHX36 ATPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a critical enzyme in maintaining genomic integrity. It functions by unwinding G-quadruplex (G4) structures in both DNA and RNA, which are implicated in various cellular processes including transcription, translation, and telomere maintenance.[1][2] The ATPase activity of DHX36 is intrinsically linked to its helicase function, providing the energy required for G4 resolution.[2] Dysregulation of DHX36 has been linked to several diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]

This document provides detailed application notes and protocols for measuring the ATPase activity of DHX36, designed to assist researchers in academia and industry in studying this important enzyme and in the discovery of potential modulators.

Core Concepts in DHX36 ATPase Activity

DHX36 is an ATP-dependent helicase that specializes in resolving G4 structures.[2][4] Its ATPase activity is stimulated by the presence of its nucleic acid substrates, particularly G4-DNA and G4-RNA.[5] The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) fuels the conformational changes necessary for DHX36 to translocate along the nucleic acid and unwind the G4 structure.[2] The measurement of this ATPase activity, therefore, serves as a direct readout of the enzyme's functional state and can be used to screen for inhibitors or activators.

Signaling and Functional Pathways of DHX36

DHX36 is involved in multiple cellular signaling pathways, underscoring its importance in cellular homeostasis. It plays a role in the innate immune response by acting as a sensor for viral nucleic acids.[1] Furthermore, DHX36 is involved in the DNA damage response, where it helps to maintain genomic stability by resolving G4 structures that can impede DNA replication and repair.[6] In the context of cancer, DHX36 has been shown to regulate the expression of oncogenes and tumor suppressors, such as c-Myc and p53, by unwinding G4 structures in their promoter regions or pre-mRNAs.[2][3]

DHX36_Signaling_Pathways cluster_0 Innate Immunity cluster_1 DNA Damage Response & Telomere Maintenance cluster_2 Gene Expression Regulation DHX36_immune DHX36 PKR PKR DHX36_immune->PKR Viral_RNA Viral dsRNA Viral_RNA->DHX36_immune IFN_production Type I Interferon Production PKR->IFN_production DHX36_dna DHX36 Replication_fork Replication Fork DHX36_dna->Replication_fork Telomerase Telomerase DHX36_dna->Telomerase G4_DNA G4-DNA G4_DNA->DHX36_dna Genomic_stability Genomic Stability Replication_fork->Genomic_stability Telomere_maintenance Telomere Maintenance Telomerase->Telomere_maintenance DHX36_gene DHX36 Translation Translation DHX36_gene->Translation mRNA_decay mRNA Decay DHX36_gene->mRNA_decay G4_RNA G4-RNA in 5'-UTR/3'-UTR G4_RNA->DHX36_gene Gene_expression Altered Gene Expression Translation->Gene_expression mRNA_decay->Gene_expression

Caption: Key signaling pathways involving DHX36.

Experimental Protocols for Measuring DHX36 ATPase Activity

Several methods can be employed to measure the ATPase activity of DHX36. The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific equipment. Below are detailed protocols for two common and robust methods.

Protocol 1: Radioactive ATPase Assay using [γ-³²P]-ATP and Thin-Layer Chromatography (TLC)

This is a highly sensitive and direct method for measuring ATPase activity by quantifying the release of radioactive inorganic phosphate (³²Pi) from [γ-³²P]-ATP.

Experimental Workflow:

Radioactive_ATPase_Assay_Workflow Start Reaction Setup Incubation Incubation (e.g., 37°C) Start->Incubation Quench Quench Reaction (e.g., EDTA) Incubation->Quench TLC Spot on TLC Plate Quench->TLC Separation Develop TLC TLC->Separation Detection Autoradiography/ Phosphorimaging Separation->Detection Quantification Quantify Spots Detection->Quantification

Caption: Workflow for the radioactive ATPase assay.

Materials:

  • Purified recombinant DHX36 protein

  • [γ-³²P]-ATP (specific activity ≥ 3000 Ci/mmol)

  • Unlabeled ATP

  • G4-DNA or G4-RNA substrate (e.g., Z33 G4) or poly(U) RNA

  • Reaction Buffer (K-Res buffer): 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 0.5 M EDTA

  • TLC plates (e.g., PEI-Cellulose F)

  • TLC Running Buffer: 0.8 M Acetic Acid, 0.8 M LiCl

  • Phosphorimager and cassettes

Procedure:

  • Prepare Substrates: Anneal G4-forming oligonucleotides by heating to 95°C for 5 minutes in a buffer containing 10 mM Tris-HCl (pH 7.5) and 100 mM KCl, followed by slow cooling to room temperature.

  • Prepare ATP Mix: Prepare a master mix of ATP containing a final concentration of 0.01 mM unlabeled ATP spiked with [γ-³²P]-ATP.

  • Set up the Reaction: In a microcentrifuge tube, combine the following components on ice:

    • Reaction Buffer (to a final volume of 20 µL)

    • DHX36 protein (e.g., 4 nM final concentration)

    • Nucleic acid substrate (e.g., 100 nM G4-DNA or 100 ng/µL poly(U))

  • Initiate the Reaction: Add the ATP mix to the reaction tube to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Quench the Reaction: At each time point, take a 5 µL aliquot of the reaction and add it to 1 µL of 0.5 M EDTA to stop the reaction.

  • TLC Separation: Spot 1-2 µL of the quenched reaction onto a PEI-Cellulose F TLC plate. Allow the spots to dry completely.

  • Develop the TLC Plate: Place the TLC plate in a chromatography tank containing the TLC Running Buffer. Allow the solvent front to migrate near the top of the plate.

  • Detection and Quantification: Remove the plate from the tank, allow it to air dry, and expose it to a phosphorimager screen. Quantify the intensity of the spots corresponding to unreacted [γ-³²P]-ATP and the released ³²Pi. The percentage of ATP hydrolysis can be calculated as: (Intensity of Pi spot) / (Intensity of ATP spot + Intensity of Pi spot) * 100.

ParameterTypical Value/RangeReference
DHX36 Concentration4 nM[5]
ATP Concentration0.01 mM[5]
G4 Substrate Conc.100 nM[5]
Poly(U) Conc.100 ng/µL[5]
Incubation Temperature37°C[5]
Protocol 2: Colorimetric Malachite Green ATPase Assay

This assay is a non-radioactive, high-throughput alternative that measures the amount of inorganic phosphate released from ATP hydrolysis. The phosphate forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.[7][8]

Experimental Workflow:

Malachite_Green_Assay_Workflow Start Reaction Setup in 96-well Plate Incubation Incubation (e.g., 37°C) Start->Incubation Add_Reagent Add Malachite Green Reagent Incubation->Add_Reagent Color_Development Color Development (Room Temp) Add_Reagent->Color_Development Read_Absorbance Read Absorbance (~620-660 nm) Color_Development->Read_Absorbance Calculate_Pi Calculate Pi Concentration Read_Absorbance->Calculate_Pi

Caption: Workflow for the Malachite Green ATPase assay.

Materials:

  • Purified recombinant DHX36 protein

  • ATP

  • G4-DNA or G4-RNA substrate or poly(U) RNA

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM MgCl₂, 0.01% Triton X-100, 0.1 mg/mL BSA

  • Malachite Green Reagent (can be prepared in-house or purchased as a kit)

  • Phosphate Standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standard Curve: Prepare a series of known concentrations of a phosphate standard in the reaction buffer.

  • Set up the Reaction: In a 96-well plate, add the following components:

    • Reaction Buffer

    • DHX36 protein (e.g., 50-200 nM)

    • Nucleic acid substrate (e.g., 100-500 nM G4-DNA or 100-500 ng/µL poly(U))

    • Include controls: no enzyme, no substrate.

  • Initiate the Reaction: Add ATP (e.g., 40 µM final concentration) to each well to start the reaction. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes).

  • Stop the Reaction and Develop Color: Add 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 10-20 minutes to allow for color development.

  • Measure Absorbance: Read the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from the experimental samples. Use the phosphate standard curve to determine the concentration of inorganic phosphate released in each reaction.

ParameterTypical Value/RangeReference
DHX36 Concentration50 - 200 nMGeneral Range
ATP Concentration40 µM[7]
G4 Substrate Conc.100 - 500 nMGeneral Range
Incubation Temperature37°CGeneral Range
Absorbance Wavelength620 - 660 nm[9]

Data Presentation and Interpretation

The results from ATPase assays can be presented in various ways to extract meaningful information about DHX36 activity.

  • Time Course Analysis: Plotting the amount of ATP hydrolyzed over time will reveal the initial reaction velocity.

  • Substrate Dependence: Varying the concentration of the nucleic acid substrate while keeping the ATP and enzyme concentrations constant will allow for the determination of the Kₘ for the substrate.

  • Enzyme Kinetics: By varying the ATP concentration, one can determine the Michaelis-Menten kinetic parameters, Kₘ and k_cat, for ATP hydrolysis.

  • Inhibitor Screening: The assays can be adapted for high-throughput screening of small molecule libraries to identify potential inhibitors of DHX36. The potency of inhibitors is typically expressed as the IC₅₀ value.

The protocols and information provided herein offer a comprehensive guide for researchers to accurately and efficiently measure the ATPase activity of DHX36. These methods are fundamental for elucidating the enzyme's mechanism of action, its role in various cellular pathways, and for the development of novel therapeutics targeting DHX36.

References

Purifying Recombinant DHX36: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for the Expression and Purification of Recombinant DEAH-Box Helicase 36 (DHX36)

This document provides a comprehensive guide for the expression and purification of recombinant DHX36 protein, a critical enzyme involved in resolving G-quadruplex structures in both DNA and RNA. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in studying the biochemical and structural properties of DHX36.

Introduction

DEAH-Box Helicase 36 (DHX36), also known as G4 Resolvase 1 (G4R1) or RNA Helicase Associated with AU-rich Elements (RHAU), is a multifunctional ATP-dependent helicase.[1][2][3] It plays a crucial role in various cellular processes, including transcription, translation, and the maintenance of genomic integrity, primarily through its ability to unwind stable G-quadruplex (G4) secondary structures.[2][3] Given its significance in cellular function and its implications in diseases such as cancer, obtaining highly pure and active recombinant DHX36 is essential for in-depth biochemical and structural studies.[3][4]

This guide details a robust workflow for the expression of recombinant DHX36 in Escherichia coli and a multi-step purification strategy to achieve high purity. The protocol combines affinity, ion exchange, and size-exclusion chromatography for optimal results.

Principle of the Method

The purification strategy employs a sequential chromatographic process to isolate recombinant DHX36 from the complex mixture of proteins present in an E. coli lysate. The workflow begins with the expression of a tagged version of DHX36, typically with a polyhistidine (His-tag) or Glutathione S-transferase (GST-tag), to facilitate initial capture by affinity chromatography. Subsequent purification steps, including ion exchange and size-exclusion chromatography, are then used to remove remaining contaminants and protein aggregates, resulting in a highly pure and homogenous protein preparation.

Experimental Workflow

The overall experimental workflow for the purification of recombinant DHX36 is depicted below. This process begins with the transformation of an expression vector into a suitable E. coli strain, followed by cell culture, induction of protein expression, cell lysis, and a multi-step chromatographic purification.

DHX36_Purification_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Clarification cluster_purification Protein Purification cluster_qc Quality Control Transformation Transformation of DHX36 Expression Vector Cell_Culture E. coli Culture Growth Transformation->Cell_Culture Induction Induction of Protein Expression (e.g., IPTG) Cell_Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Tag_Cleavage Optional: Tag Cleavage (e.g., TEV Protease) Affinity_Chrom->Tag_Cleavage Ion_Exchange Ion Exchange Chromatography Tag_Cleavage->Ion_Exchange Size_Exclusion Size Exclusion Chromatography Ion_Exchange->Size_Exclusion SDS_PAGE SDS-PAGE Analysis Size_Exclusion->SDS_PAGE Concentration Protein Concentration Determination SDS_PAGE->Concentration Storage Aliquoting & Storage Concentration->Storage Purification_Logic Clarified_Lysate Clarified E. coli Lysate (DHX36 + Contaminants) Affinity_Column Affinity Chromatography (e.g., Ni-NTA) Clarified_Lysate->Affinity_Column Binds His-tagged DHX36 Ion_Exchange_Column Ion Exchange Chromatography Affinity_Column->Ion_Exchange_Column Eluted DHX36 SEC_Column Size Exclusion Chromatography Ion_Exchange_Column->SEC_Column Further Purified DHX36 Pure_DHX36 Purified DHX36 SEC_Column->Pure_DHX36 Monomeric DHX36

References

Application Notes: Studying DHX36-G-Quadruplex Binding Using Fluorescence Anisotropy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a critical enzyme involved in resolving G-quadruplex (G4) structures in both DNA and RNA. These non-canonical secondary structures are implicated in a variety of cellular processes, including transcription, translation, and telomere maintenance.[1][2] Dysregulation of G4 structures and the helicases that resolve them, such as DHX36, has been linked to several diseases, including cancer.[3][4] Consequently, DHX36 represents a promising therapeutic target.

Fluorescence anisotropy (FA), also known as fluorescence polarization (FP), is a powerful, solution-based technique for quantitatively studying molecular interactions in real-time.[5] The principle of FA is based on the differential tumbling rates of a fluorescently labeled molecule in its free versus bound state. A small, fluorescently labeled G-quadruplex oligonucleotide tumbles rapidly in solution, resulting in a low anisotropy value. Upon binding to the much larger DHX36 protein, the tumbling of the complex slows significantly, leading to an increase in the anisotropy value. This change in anisotropy can be used to determine the binding affinity (dissociation constant, Kd) of the interaction.[5]

These application notes provide a detailed protocol for utilizing fluorescence anisotropy to characterize the binding of DHX36 to G-quadruplex DNA and to screen for potential inhibitors.

Key Applications

  • Quantitative Binding Analysis: Determine the dissociation constant (Kd) for the interaction between DHX36 and various G-quadruplex-forming DNA or RNA sequences.

  • High-Throughput Screening: Screen compound libraries to identify small molecule inhibitors that disrupt the DHX36-G4 interaction.

  • Mechanistic Studies: Investigate the effects of mutations, co-factors (e.g., ATP), and other proteins on the binding affinity of DHX36 for its substrates.

Data Presentation

The binding affinity of DHX36 for G-quadruplex structures is exceptionally high, with reported dissociation constants extending into the picomolar range. Below is a summary of reported binding and kinetic parameters for DHX36 with various G-quadruplex substrates.

Substrate TypeG-Quadruplex SequenceReported Affinity (Kd)Kinetic Parameters (kcat/KM)Reference
DNA G-QuadruplexGeneral<10 pM - low nM-[6]
DNA G-QuadruplexUnimolecular (G3TT)3G3A15-1.3 (±0.2) × 10^9 M-1 min-1[7]
DNA G-QuadruplexUnimolecular (G3T)3G3A15-1.1 (±0.1) × 10^9 M-1 min-1[7]
DNA G-QuadruplexTetramolecular (5G-A15)-Not dependent on G4 length[7]

Experimental Protocols

Protocol 1: Determination of DHX36-G-Quadruplex Binding Affinity by Direct Titration

This protocol describes the measurement of the dissociation constant (Kd) by titrating increasing concentrations of purified DHX36 protein into a constant concentration of a fluorescently labeled G-quadruplex oligonucleotide.

Materials and Reagents:

  • Purified recombinant human DHX36 protein

  • Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-(GGGTTA)3GGG-3' for human telomeric repeat)

  • Binding Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 2 mM DTT, 0.01% (v/v) Tween-20

  • 384-well, low-volume, black, flat-bottom microplates

  • Fluorescence plate reader with polarization filters

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis G4_prep Prepare Fluorescent G4 DNA Stock add_G4 Add G4 DNA to all wells G4_prep->add_G4 DHX36_prep Prepare DHX36 Serial Dilution add_DHX36 Add DHX36 dilutions to wells DHX36_prep->add_DHX36 add_G4->add_DHX36 incubate Incubate at RT add_DHX36->incubate read_anisotropy Read Fluorescence Anisotropy incubate->read_anisotropy data_analysis Plot Anisotropy vs. [DHX36] read_anisotropy->data_analysis calculate_kd Calculate Kd data_analysis->calculate_kd

Caption: Workflow for DHX36-G4 binding assay.

Procedure:

  • G-Quadruplex Preparation:

    • Resuspend the 5'-FAM labeled G-quadruplex oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

    • To fold the oligonucleotide into a G-quadruplex structure, dilute the stock to 10 µM in Binding Buffer and heat at 95°C for 5 minutes, followed by slow cooling to room temperature overnight.

  • Assay Plate Preparation:

    • Prepare a serial dilution of DHX36 protein in Binding Buffer. The concentration range should span from approximately 0.1x to 10x the expected Kd.

    • Add 10 µL of the fluorescently labeled G-quadruplex DNA to each well of a 384-well plate to a final concentration of 1-5 nM.

    • Add 10 µL of the DHX36 serial dilutions to the wells. Include wells with buffer only for a "no protein" control.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation (e.g., 485 nm for FAM) and emission (e.g., 520 nm for FAM) filters and polarizers.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the DHX36 concentration.

    • Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay for Screening DHX36 Inhibitors

This protocol is designed to screen for small molecules that inhibit the interaction between DHX36 and a G-quadruplex substrate.

Materials and Reagents:

  • All materials from Protocol 1

  • Test compounds dissolved in DMSO

Experimental Workflow:

competitive_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis complex_prep Prepare DHX36-G4 Complex add_complex Add DHX36-G4 Complex to wells complex_prep->add_complex compound_prep Prepare Compound Serial Dilutions add_compounds Add Compound dilutions to wells compound_prep->add_compounds add_complex->add_compounds incubate Incubate at RT add_compounds->incubate read_anisotropy Read Fluorescence Anisotropy incubate->read_anisotropy data_analysis Plot Anisotropy vs. [Compound] read_anisotropy->data_analysis calculate_ic50 Calculate IC50 data_analysis->calculate_ic50

Caption: Workflow for DHX36 inhibitor screening.

Procedure:

  • Assay Plate Preparation:

    • Prepare a solution containing the DHX36-G4 complex by mixing DHX36 protein (at a concentration equal to its Kd) and the fluorescently labeled G-quadruplex DNA (at 1-5 nM) in Binding Buffer.

    • Prepare serial dilutions of the test compounds in Binding Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Add 10 µL of the DHX36-G4 complex to each well of a 384-well plate.

    • Add 10 µL of the compound serial dilutions to the wells. Include wells with DMSO only as a "no inhibitor" control.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the fluorescence anisotropy as described in Protocol 1.

  • Data Analysis:

    • A decrease in fluorescence anisotropy indicates that the test compound is displacing the fluorescent G-quadruplex from DHX36.

    • Plot the fluorescence anisotropy values against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Signaling Pathways Involving DHX36

DHX36 plays a crucial role in several cellular signaling pathways, primarily through its ability to resolve G-quadruplex structures that regulate gene expression and immune responses.

DHX36 in Innate Immune Signaling

DHX36 acts as a cytoplasmic sensor for viral double-stranded RNA (dsRNA).[8] Upon viral infection, DHX36 can recognize viral RNA structures and, in conjunction with other helicases, activate downstream signaling cascades. This leads to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines.[1][8] The STING pathway, a key component of the innate immune response to cytoplasmic DNA, can also be influenced by the accumulation of cytoplasmic DNA fragments resulting from genomic instability when DHX36 function is lost.[1]

innate_immunity_pathway cluster_stimulus Stimulus cluster_sensor Sensor cluster_signaling Signaling Cascade cluster_response Response viral_rna Viral dsRNA dhx36 DHX36 viral_rna->dhx36 rigi RIG-I viral_rna->rigi mavs MAVS dhx36->mavs rigi->mavs tbk1 TBK1/IKKε mavs->tbk1 nfkb NF-κB tbk1->nfkb activates irf3 IRF3 tbk1->irf3 activates cytokines Pro-inflammatory Cytokines nfkb->cytokines ifn Type I Interferons irf3->ifn p53_regulation_pathway cluster_trigger Trigger cluster_processing mRNA Processing cluster_translation Translation & Function dna_damage DNA Damage (e.g., UV) p53_pre_mrna p53 pre-mRNA (with 3'-UTR G4) dna_damage->p53_pre_mrna dhx36 DHX36 p53_pre_mrna->dhx36 binds to processed_p53_mrna Processed p53 mRNA p53_pre_mrna->processed_p53_mrna 3'-end processing dhx36->p53_pre_mrna unwinds G4 p53_protein p53 Protein processed_p53_mrna->p53_protein translation cell_cycle_arrest Cell Cycle Arrest p53_protein->cell_cycle_arrest apoptosis Apoptosis p53_protein->apoptosis

References

Application of DHX36 in Antiviral Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExD/H-box helicase 36 (DHX36), also known as G4-resolvase 1 (G4R1) or RNA helicase associated with AU-rich elements (RHAU), is a versatile enzyme with critical roles in various cellular processes, including the resolution of G-quadruplex structures in both DNA and RNA.[1][2] Emerging evidence has highlighted its significant function in the innate immune response to viral infections, positioning it as a potential target for novel antiviral therapies.[2][3][4] This document provides a comprehensive overview of the application of DHX36 in antiviral research, including detailed experimental protocols and a summary of key quantitative data.

DHX36 has been identified as a key regulator in the host's defense against a range of RNA viruses, including Influenza A virus (IAV) and Newcastle disease virus (NDV).[3][5][6] Its antiviral activity is primarily mediated through its role in the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune system that detects viral RNA in the cytoplasm.[5][6][7]

Mechanism of Antiviral Action

DHX36 enhances antiviral signaling by facilitating the formation of antiviral stress granules (avSGs).[5][6] Upon viral infection, DHX36 interacts with RIG-I and the protein kinase R (PKR).[5][8] This interaction is crucial for the activation of PKR, a key sensor of viral double-stranded RNA (dsRNA).[5][6] The helicase activity of DHX36 is essential for this process, as it promotes the binding of PKR to viral dsRNA and facilitates its autophosphorylation and activation.[1][5] Activated PKR then triggers the formation of avSGs, which are dynamic cytoplasmic aggregates that serve as platforms for antiviral signaling, sequestering viral components and amplifying the production of type I interferons (IFNs), such as IFN-β.[2][5][6] Depletion of DHX36 leads to reduced IFN production and increased susceptibility to viral infection.[2][5][7]

In some cellular contexts, such as in myeloid dendritic cells, DHX36 can also act as a cytosolic sensor for viral dsRNA, forming a complex with DDX1, DDX21, and the adaptor molecule TRIF to initiate type I IFN responses.[9][10][11]

Key Experimental Data

The following tables summarize the quantitative data from key studies demonstrating the antiviral role of DHX36.

Table 1: Effect of DHX36 Knockout/Knockdown on IFN-β Production

Cell TypeVirus/StimulantDHX36 StatusIFN-β Production (vs. Control)Reference
Mouse Embryonic Fibroblasts (MEFs)IAVΔNS1KnockoutSignificantly reduced protein levels[5][6]
MEFsNDVKnockoutSignificantly reduced protein levels[5][6]
MEFspoly I:CKnockoutSignificantly reduced protein and mRNA levels[5][6]
HEK293T cellsNDVKnockdownProfoundly diminished active IRF-3 dimers[6]

Table 2: Effect of DHX36 Knockout on Viral Replication

Cell TypeVirusDHX36 StatusViral Titer/RNA Levels (vs. Control)Reference
MEFsNDVKnockoutEnhanced viral RNA and infectious particle yield[5]

Signaling Pathway and Experimental Workflow Visualizations

To aid in the understanding of DHX36's role in antiviral immunity and the experimental approaches used to study it, the following diagrams are provided.

DHX36_Antiviral_Signaling cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral dsRNA Viral dsRNA RIG-I RIG-I Viral dsRNA->RIG-I sensed by PKR PKR Viral dsRNA->PKR binds to DHX36 DHX36 RIG-I->DHX36 interacts with avSG Antiviral Stress Granule RIG-I->avSG localizes to DHX36->PKR interacts with (dsRNA-dependent) DHX36->PKR facilitates phosphorylation (ATPase activity) DHX36->avSG localizes to PKR->avSG induces formation PKR->avSG localizes to IRF3 IRF3 avSG->IRF3 promotes phosphorylation TRIM25 TRIM25 TRIM25->avSG recruited to Phospho-IRF3 p-IRF3 (dimer) IRF3->Phospho-IRF3 IFN-beta gene IFN-beta gene Phospho-IRF3->IFN-beta gene translocates to nucleus & activates IFN-beta IFN-β (secreted) IFN-beta gene->IFN-beta transcription & translation

Figure 1: DHX36-mediated antiviral signaling pathway.

RNP_IP_Workflow Start Start Virus_Infection Infect cells (e.g., HeLa) with virus (e.g., IAVΔNS1) Start->Virus_Infection Lysis Lyse cells and prepare whole-cell extract Virus_Infection->Lysis Immunoprecipitation Immunoprecipitate with anti-DHX36 antibody (or IgG control) Lysis->Immunoprecipitation Washing Wash immunoprecipitated complexes Immunoprecipitation->Washing RNA_Elution Elute RNA from the complexes Washing->RNA_Elution RT_qPCR Perform reverse transcription and quantitative PCR (RT-qPCR) for viral RNA RNA_Elution->RT_qPCR Analysis Analyze viral RNA enrichment (DHX36 IP vs. IgG IP) RT_qPCR->Analysis End End Analysis->End

Figure 2: Experimental workflow for RNP-IP to study DHX36-viral RNA interaction.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the antiviral function of DHX36. These protocols are compiled from various sources and should be adapted as needed for specific experimental conditions.

Protocol 1: Generation and Use of DHX36 Conditional Knockout Mouse Embryonic Fibroblasts (MEFs)

This protocol describes the induction of DHX36 knockout in MEFs derived from mice with a conditional dhx36 allele (lox/dhx36/lox) and a tamoxifen-inducible Cre-recombinase.[1][5]

Materials:

  • DHX36 conditional knockout MEFs (expressing tamoxifen-inducible Cre-GFP)

  • Control MEFs (expressing tamoxifen-inducible GFP)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tamoxifen (B1202) (Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Antibodies: anti-DHX36, anti-actin (or other loading control)

  • Western blot reagents

Procedure:

  • Culture DHX36 conditional knockout and control MEFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Prepare a stock solution of tamoxifen in DMSO (e.g., 1 mM).

  • To induce DHX36 knockout, treat the cells with 1 µM tamoxifen in the culture medium. Treat control cells with the same concentration of tamoxifen.

  • Incubate the cells for 72 hours.

  • After 72 hours, harvest the cells and prepare whole-cell lysates.

  • Confirm the knockout of DHX36 protein expression by Western blot analysis using an anti-DHX36 antibody. Use an anti-actin antibody as a loading control.

  • The DHX36 knockout and control MEFs are now ready for use in downstream applications, such as viral infection assays.

Protocol 2: Viral Infection Assay in DHX36 Knockout MEFs

This protocol is for assessing the effect of DHX36 knockout on viral replication and cytopathic effect.[5]

Materials:

  • DHX36 knockout and control MEFs (prepared as in Protocol 1)

  • Virus stock (e.g., Newcastle disease virus - NDV)

  • Infection medium (e.g., DMEM with 2% FBS)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction

  • Reagents for quantitative real-time PCR (qRT-PCR) with primers specific for viral genes

  • Reagents for plaque assay

Procedure:

  • Seed DHX36 knockout and control MEFs in appropriate culture plates (e.g., 6-well plates).

  • Once the cells reach the desired confluency, wash them with PBS.

  • Infect the cells with the virus at a specified multiplicity of infection (MOI) in a small volume of infection medium.

  • After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh infection medium.

  • Incubate the infected cells for the desired time points (e.g., 18, 24 hours).

  • To assess viral RNA replication:

    • At the desired time point, harvest the cells and extract total RNA.

    • Perform qRT-PCR using primers specific for a viral gene (e.g., NDV F and N genes) to quantify viral RNA levels. Normalize to a housekeeping gene.

  • To assess infectious virus production (Plaque Assay):

    • At the desired time point, collect the culture supernatant.

    • Perform a plaque assay on a suitable cell line (e.g., Vero cells) to determine the viral titer (plaque-forming units per ml).

  • To assess cytopathic effect:

    • Observe the cells under a microscope at different time points post-infection and document any morphological changes.

    • Cell viability can be quantified using methods like staining with crystal violet or an MTT assay.

Protocol 3: Co-immunoprecipitation (Co-IP) to Detect DHX36-Protein Interactions

This protocol is for investigating the interaction of DHX36 with other proteins, such as RIG-I and PKR, in virus-infected cells.[8]

Materials:

  • Cells (e.g., HEK293T or HeLa)

  • Virus stock (e.g., IAVΔNS1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-DHX36 (for immunoprecipitation), anti-RIG-I, anti-PKR (for Western blotting), and control IgG

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Seed cells in culture dishes.

  • Infect the cells with the virus or leave uninfected (mock).

  • At the desired time point post-infection (e.g., 12 hours), harvest the cells and prepare whole-cell lysates.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the anti-DHX36 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., anti-RIG-I, anti-PKR).

Protocol 4: In Vitro PKR Phosphorylation Assay

This protocol is to determine the direct effect of DHX36 on PKR autophosphorylation in the presence of dsRNA.[1]

Materials:

  • Recombinant purified PKR protein

  • Recombinant purified DHX36 wild-type (WT) and ATPase-dead mutant (e.g., E335A) proteins

  • Polyinosinic:polycytidylic acid (poly I:C)

  • Kinase assay buffer

  • ATP

  • Antibodies: anti-phospho-PKR, anti-PKR

  • Western blot reagents

Procedure:

  • In a reaction tube, mix recombinant PKR with increasing amounts of recombinant DHX36 WT or E335A mutant protein in kinase assay buffer. Include a control with only PKR.

  • Add a suboptimal concentration of poly I:C (e.g., 1 ng) to each reaction to stimulate PKR.

  • Incubate the mixture for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP to the mixture.

  • Incubate for another 15 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the samples by Western blotting using an anti-phospho-PKR antibody to detect activated PKR. Use an anti-PKR antibody to show equal loading of the PKR protein.

Protocol 5: Immunofluorescence Staining of Antiviral Stress Granules (avSGs)

This protocol is for visualizing the localization of DHX36 and other proteins to avSGs in virus-infected cells.[5]

Materials:

  • Cells (e.g., HeLa cells, which are good for imaging)

  • Virus stock (e.g., NDV or IAVΔNS1)

  • Coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibodies: anti-DHX36, anti-G3BP1 (a marker for stress granules), anti-RIG-I, anti-PKR

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on coverslips in a culture plate.

  • Infect the cells with the virus or leave uninfected.

  • At the desired time point post-infection (e.g., 12 hours), wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells several times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells several times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a confocal microscope and analyze the co-localization of DHX36 with avSG markers.

Conclusion

DHX36 plays a multifaceted and critical role in the innate antiviral response. Its ability to enhance RIG-I signaling through the activation of PKR and the formation of antiviral stress granules makes it a compelling subject for further research and a potential target for the development of broad-spectrum antiviral therapeutics. The protocols and data presented here provide a foundational resource for researchers aiming to investigate the antiviral functions of DHX36.

References

Application Note: Chromatin Immunoprecipitation (ChIP) Protocol for DHX36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) to study the genome-wide binding sites of the DEAH-box helicase 36 (DHX36). DHX36 is a crucial enzyme involved in resolving G-quadruplex structures in both DNA and RNA, thereby playing a significant role in maintaining genomic integrity, regulating gene expression, and influencing innate immune responses.[1][2] Understanding the genomic loci where DHX36 binds is essential for elucidating its biological functions and its role in disease, making ChIP followed by sequencing (ChIP-Seq) a powerful investigative tool.[3][4]

This protocol is a comprehensive synthesis of established ChIP methodologies and offers a robust starting point for researchers.[5][6][7] Optimization of certain steps, such as antibody concentration and sonication conditions, may be necessary for specific cell types and experimental setups.[8][9]

Quantitative Data Summary

Successful ChIP experiments depend on careful optimization and quality control. The following table summarizes key quantitative parameters and their typical target ranges for a successful DHX36 ChIP experiment.

ParameterTarget RangeNotes
Starting Cell Number 2–5 x 10⁷ cells per IPAdequate cell numbers are crucial for sufficient chromatin yield.
Chromatin Shear Size 200–1000 bpOptimal shearing ensures high resolution. Over-sonication can lead to low signal.[8]
Antibody Concentration 2–10 µg per IPThis should be empirically determined for the specific DHX36 antibody used.[8]
DNA Yield (Post-IP) 1–10 ngYields can vary significantly based on the abundance of the target protein and antibody efficiency.
Enrichment (qPCR) >10-fold over IgG controlValidation of enrichment at a known target locus (if available) is recommended before sequencing.

Experimental Workflow Diagram

The following diagram illustrates the major steps in the DHX36 ChIP protocol.

DHX36_ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_wash_elute Washing and Elution cluster_dna_purification DNA Purification & Analysis Start Start with Cultured Cells (2-5 x 10⁷) Crosslink 1. Cross-link with Formaldehyde (B43269) Start->Crosslink Quench 2. Quench with Glycine (B1666218) Crosslink->Quench Lyse 3. Cell Lysis Quench->Lyse Sonicate 4. Chromatin Shearing (Sonication) Lyse->Sonicate Centrifuge_Lysate 5. Clarify Lysate by Centrifugation Sonicate->Centrifuge_Lysate Preclear 6. Pre-clear Lysate Centrifuge_Lysate->Preclear IP_Ab 7. Immunoprecipitate with DHX36 Antibody (Overnight) Preclear->IP_Ab Capture 8. Capture Immune Complexes (Protein A/G Beads) IP_Ab->Capture Wash 9. Wash Beads Capture->Wash Elute 10. Elute Chromatin Wash->Elute Reverse 11. Reverse Cross-links Elute->Reverse Purify 12. Purify DNA Reverse->Purify Analysis 13. Downstream Analysis (qPCR, ChIP-Seq) Purify->Analysis

Caption: A flowchart of the DHX36 Chromatin Immunoprecipitation (ChIP) protocol.

Detailed Experimental Protocol

This protocol is adapted from established methods and should be performed under sterile conditions with appropriate personal protective equipment.[5][7]

Part 1: Cell Fixation and Chromatin Preparation
  • Cell Culture and Cross-linking:

    • Culture cells to approximately 80-90% confluency.

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle swirling.[5] The optimal cross-linking time can vary and may require optimization (up to 30 minutes).[7]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[5]

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS containing protease inhibitors.

    • Scrape cells into ice-cold PBS and pellet by centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, plus protease inhibitors) and incubate on ice for 10 minutes.[5]

  • Chromatin Shearing (Sonication):

    • Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp.[8]

    • Optimization is critical: Perform a time course experiment to determine the optimal sonication conditions for your specific cell type and sonicator.

    • An example condition is 8 cycles of 15 seconds ON and 30 seconds OFF at 50% amplitude, keeping the sample on ice throughout.[5]

    • After sonication, centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.[5]

    • Collect the supernatant containing the soluble chromatin.

Part 2: Immunoprecipitation
  • Chromatin Dilution and Pre-clearing:

    • Take a small aliquot (e.g., 10%) of the supernatant to serve as the "input" control and store it at -20°C.[5]

    • Dilute the remaining chromatin 10-fold with Dilution Buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1).[5]

    • Pre-clear the diluted chromatin by adding Protein A/G Sepharose/magnetic beads and rotating for 2 hours at 4°C to reduce non-specific background.[5][8]

    • Pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation with DHX36 Antibody:

    • Add 2-10 µg of a ChIP-validated DHX36 antibody to the pre-cleared chromatin. The optimal antibody amount should be determined empirically.[8]

    • As a negative control, set up a parallel immunoprecipitation with a non-specific IgG antibody.

    • Incubate overnight at 4°C with gentle rotation.[5]

  • Capture of Immune Complexes:

    • Add Protein A/G beads to each immunoprecipitation reaction.

    • Incubate for 1-2 hours at 4°C with rotation to capture the antibody-chromatin complexes.[5]

Part 3: Washing, Elution, and DNA Purification
  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound chromatin. This is a critical step for reducing background.

    • Wash sequentially with:

      • Low Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl).[5]

      • High Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl).[5]

      • LiCl Wash Buffer (0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1).[5]

      • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) - two washes.[5]

    • Perform each wash for 5 minutes at 4°C with rotation.[5]

  • Elution and Reversal of Cross-links:

    • Elute the chromatin from the beads by adding Elution Buffer (1% SDS, 0.1 M NaHCO₃) and incubating at room temperature.[5]

    • Combine the eluates from two elution steps.

    • To reverse the formaldehyde cross-links, add NaCl to a final concentration of 0.2 M to the eluates and the input sample. Incubate overnight at 65°C.[5]

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.[10]

    • Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[5][7]

    • Resuspend the purified DNA in a small volume of TE buffer or nuclease-free water.

Part 4: Analysis
  • Quality Control and Quantification:

    • Quantify the DNA concentration using a fluorometric method (e.g., Qubit).

    • (Optional but recommended) Perform qPCR on a known DHX36 target gene (if available) and a negative control region to validate the enrichment before proceeding to high-throughput sequencing.

  • Downstream Analysis:

    • The purified DNA is now ready for library preparation and next-generation sequencing (ChIP-Seq) to identify genome-wide binding sites of DHX36.

Notes and Considerations

  • Antibody Selection: The success of a ChIP experiment is highly dependent on the quality and specificity of the primary antibody. Use a ChIP-validated antibody against DHX36.

  • Controls are Essential: Always include a negative control (IgG) and an input control in your experiments.

  • Troubleshooting: Low signal can result from insufficient cross-linking, over-sonication, or poor antibody performance.[8] High background can be caused by insufficient washing, contaminated buffers, or low-quality beads.[8]

  • Fresh Buffers: Always use freshly prepared buffers, especially those containing protease inhibitors.[8]

  • Temperature Control: Keep samples on ice or at 4°C whenever possible to minimize protein degradation.[11]

References

Visualizing DHX36 in Cells: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of the DEAH-box helicase 36 (DHX36) within cellular environments is critical to understanding its multifaceted roles in cellular processes such as transcription, translation, and the stress response. This document provides detailed application notes and experimental protocols for the effective visualization of DHX36, leveraging techniques from immunofluorescence to live-cell imaging.

DHX36, also known as G4R1 or RHAU, is a key enzyme that resolves G-quadruplex (G4) structures in both DNA and RNA, thereby playing a crucial role in maintaining genomic integrity and regulating gene expression.[1][2][3] Its localization to the nucleus, cytoplasm, and stress granules underscores its dynamic involvement in cellular functions.[4][5][6][7] The following sections detail established methodologies for visualizing DHX36, complete with step-by-step protocols and quantitative data to guide experimental design and execution.

Immunofluorescence (IF) for DHX36 Visualization in Cultured Cells

Immunofluorescence is a powerful technique to study the subcellular localization of DHX36 in fixed cells. This method allows for high-resolution imaging of DHX36 foci in the nucleus and cytoplasm, as well as its co-localization with other proteins or structures, such as G-quadruplexes visualized with the BG4 antibody.

Experimental Workflow for DHX36 Immunofluorescence

cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_final Mounting & Imaging cell_culture Culture cells on coverslips wash_pbs1 Wash with PBS cell_culture->wash_pbs1 fixation Fix with 4% PFA wash_pbs1->fixation wash_pbs2 Wash with PBS fixation->wash_pbs2 permeabilization Permeabilize with Triton X-100 wash_pbs2->permeabilization wash_pbs3 Wash with PBS permeabilization->wash_pbs3 blocking Block with serum/BSA wash_pbs3->blocking primary_ab Incubate with anti-DHX36 Ab blocking->primary_ab wash_pbs4 Wash with PBS primary_ab->wash_pbs4 secondary_ab Incubate with fluorescent secondary Ab wash_pbs4->secondary_ab wash_pbs5 Wash with PBS secondary_ab->wash_pbs5 counterstain Counterstain with DAPI wash_pbs5->counterstain mount Mount coverslip counterstain->mount imaging Image with fluorescence microscope mount->imaging

A streamlined workflow for DHX36 immunofluorescence in cultured cells.
Detailed Protocol for Immunofluorescence Staining of DHX36

This protocol is optimized for adherent cells grown on glass coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Normal Goat/Donkey Serum or 1% BSA in PBS with 0.1-0.3% Triton X-100)

  • Primary antibody against DHX36

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips placed in a multi-well plate.

  • Washing: Gently aspirate the culture medium and wash the cells three times with PBS for 5 minutes each at room temperature.

  • Fixation: Fix the cells by incubating with 4% PFA for 10-20 minutes at room temperature.[8][9][10][11]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[11][12][13] This step is crucial for allowing the antibody to access intracellular epitopes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.[9][11]

  • Primary Antibody Incubation: Dilute the primary anti-DHX36 antibody in the blocking buffer according to the manufacturer's instructions or pre-determined optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[9][11]

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[9][11]

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature to stain the nuclei.

  • Final Washes: Wash the cells twice more with PBS.

  • Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Quantitative Data for DHX36 Immunofluorescence
ParameterRecommended Range/ValueNotes
Fixation 4% PFA, 10-20 min, RTLonger fixation may require antigen retrieval.
Permeabilization 0.1-0.5% Triton X-100, 5-10 min, RTNecessary for intracellular targets.
Blocking 1-5% Normal Serum or 1% BSA, 60 min, RTSerum should be from the host species of the secondary antibody.
Primary Antibody Dilution 1:50 to 1:1000Optimal dilution should be determined by titration.
Secondary Antibody Dilution 1:500 to 1:1000Protect from light to prevent photobleaching.

Immunohistochemistry (IHC) for DHX36 in Tissue Sections

Immunohistochemistry allows for the visualization of DHX36 within the context of tissue architecture, providing valuable insights into its expression patterns in different cell types and pathological conditions. This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Detailed Protocol for Immunohistochemistry Staining of DHX36

Materials:

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 80%, 70%)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Blocking Buffer (as in IF)

  • Primary anti-DHX36 antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3-10 minutes each), 95% (5 minutes), 80% (5 minutes), 70% (5 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat to 95-100°C for 10-20 minutes.

    • Allow to cool at room temperature for 20 minutes.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Apply Blocking Buffer and incubate for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate with diluted primary anti-DHX36 antibody overnight at 4°C.

  • Washing:

    • Wash slides three times with PBS or TBST.

  • Secondary Antibody Incubation:

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing:

    • Wash slides three times with PBS or TBST.

  • Signal Amplification:

    • Incubate with Streptavidin-HRP for 30 minutes.

  • Washing:

    • Wash slides three times with PBS or TBST.

  • Chromogenic Detection:

    • Apply DAB substrate solution and monitor color development (typically 2-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Data for DHX36 Immunohistochemistry
ParameterRecommended Range/ValueNotes
Deparaffinization Xylene, 2x 5-10 minEnsure complete removal of paraffin.
Antigen Retrieval 10 mM Sodium Citrate, pH 6.0, 95-100°C, 10-20 minCritical for unmasking epitopes in FFPE tissues.
Peroxidase Block 3% H₂O₂, 10 min, RTPrevents background from endogenous peroxidases.
Primary Antibody Dilution 1:100 to 1:500Titration is essential for optimal signal-to-noise.
DAB Incubation 2-10 minMonitor visually to avoid over-staining.

Live-Cell Imaging of DHX36 Dynamics

To visualize the dynamic behavior of DHX36 in living cells, fusion proteins with fluorescent tags like Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP) are utilized. This approach allows for the real-time tracking of DHX36 localization in response to cellular stimuli, such as stress induction.

Protocol for Live-Cell Imaging of DHX36-GFP

Materials:

  • Expression vector encoding DHX36 fused to a fluorescent protein (e.g., pDHX36-EGFP)

  • Appropriate cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Live-cell imaging system with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach 70-90% confluency.

  • Transfection: Transfect the cells with the DHX36-fluorescent protein expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Expression: Allow 24-48 hours for the expression of the fusion protein.

  • Imaging Preparation:

    • Gently replace the culture medium with pre-warmed, phenol red-free live-cell imaging medium.

    • Place the dish/slide on the microscope stage within the environmental chamber.

  • Live-Cell Imaging:

    • Acquire images using appropriate filter sets for the fluorescent protein (e.g., 488 nm excitation for GFP).

    • To study dynamic processes, establish a baseline recording and then introduce the stimulus (e.g., arsenite for stress granule induction).

    • Capture time-lapse images to monitor the translocation of DHX36-GFP.

DHX36 Signaling and Functional Pathways

DHX36 plays a central role in the resolution of G-quadruplexes, which can act as roadblocks to essential cellular machinery. Its activity is crucial for proper gene expression and stress response.

DHX36 in G-Quadruplex Resolution and Gene Expression

cluster_g4 G-Quadruplex Formation cluster_machinery Cellular Processes cluster_dhx36 DHX36 Activity cluster_outcome Functional Outcomes g4_dna G4-DNA in Promoters transcription Transcription g4_dna->transcription blocks g4_rna G4-RNA in 5' UTR translation Translation g4_rna->translation blocks gene_expression Normal Gene Expression transcription->gene_expression protein_synthesis Protein Synthesis translation->protein_synthesis dhx36 DHX36 Helicase dhx36->g4_dna unwinds dhx36->g4_rna unwinds

DHX36 resolves G4 structures to facilitate transcription and translation.

Under cellular stress, such as oxidative stress, DHX36 can relocalize to stress granules.[4][6] These are cytoplasmic aggregates of untranslated messenger ribonucleoproteins (mRNPs) that form when translation is stalled. The ability of DHX36 to unwind G4-RNA is thought to play a role in modulating the formation and dissolution of these granules.[4][7][14] Visualizing the recruitment of DHX36 to stress granules provides a readout of the cellular stress response.

By employing these detailed protocols and understanding the underlying cellular pathways, researchers can effectively visualize DHX36 and gain deeper insights into its critical functions in health and disease.

References

Troubleshooting & Optimization

troubleshooting DHX36 western blot experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting Western blot experiments targeting the DEAH-Box Helicase 36 (DHX36).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of DHX36?

A1: DHX36 has multiple isoforms, with expected molecular weights of approximately 111.5 kDa, 113.2 kDa, and 114.7 kDa.[1] The presence of multiple bands in this range on your Western blot may correspond to these different isoforms.

Q2: Which cell lines can be used as a positive control for DHX36 expression?

A2: Several human cell lines are reported to express DHX36 and can serve as positive controls. These include 293T, A431, HeLa, and HepG2 cells.[2]

Q3: I am not getting any signal for DHX36. What are the possible causes and solutions?

A3: A lack of signal can arise from several factors:

  • Inefficient Protein Extraction: DHX36 is localized in the nucleus and cytoplasm. Ensure you are using a lysis buffer capable of efficiently extracting proteins from these compartments. RIPA buffer is a commonly recommended choice.

  • Low Protein Abundance: The expression level of DHX36 may be low in your specific sample. Try increasing the amount of protein loaded onto the gel. A general starting point is 30 µg of total protein lysate.

  • Antibody Issues: Verify that your primary antibody is validated for Western blotting and used at the recommended dilution. Also, ensure your secondary antibody is compatible with the primary antibody's host species and is not expired.

  • Inefficient Transfer: Confirm that the protein transfer from the gel to the membrane was successful. You can visualize total protein on the membrane using a Ponceau S stain before blocking.

  • Protein Degradation: DHX36 can be subject to degradation. Always prepare lysates on ice and add protease inhibitors to your lysis buffer.

Q4: I am observing multiple bands on my blot. What could be the reason?

A4: The presence of multiple bands could be due to:

  • DHX36 Isoforms: As mentioned, DHX36 has several known isoforms of slightly different molecular weights.[1]

  • Protein Degradation: If you observe bands at a lower molecular weight than expected, it could indicate degradation of the DHX36 protein. Ensure proper sample handling with protease inhibitors.

  • Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins. Optimize your antibody concentrations and ensure adequate blocking and washing steps.

Q5: The background on my blot is very high. How can I reduce it?

A5: High background can obscure your signal. To reduce it:

  • Optimize Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and that the blocking time is sufficient (typically 1 hour at room temperature or overnight at 4°C).

  • Adjust Antibody Concentrations: High antibody concentrations can lead to non-specific binding. Try titrating your primary and secondary antibody dilutions.

  • Increase Washing Steps: Thorough washing after primary and secondary antibody incubations is crucial for removing unbound antibodies. Increase the duration and number of washes with TBST.

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and dilutions for DHX36 Western blot experiments. Note that optimal conditions may vary depending on the specific antibody, sample type, and experimental setup.

Table 1: Recommended Primary Antibody Dilutions for DHX36

Antibody VendorCatalog NumberTypeRecommended Dilution
Novus BiologicalsNBP1-84286Rabbit Polyclonal0.04-0.4 µg/ml
Proteintech13159-1-APRabbit Polyclonal1:500 - 1:1000
GeneTexGTX131179Rabbit Polyclonal1:1000
Sigma-AldrichHPA035399Rabbit Polyclonal0.04-0.4 µg/mL
Abcamab70269Rabbit Polyclonal1:5000

Table 2: General Recommendations for DHX36 Western Blot

ParameterRecommendation
Lysis Buffer RIPA buffer (for whole-cell or nuclear extracts)
Protein Loading 20-50 µg of total cell lysate
Positive Control Lysates from 293T, A431, HeLa, or HepG2 cells

Experimental Protocols

Detailed DHX36 Western Blot Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect DHX36.

1. Sample Preparation (Cell Lysate)

  • Wash cultured cells with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Add 4X Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95°C for 5 minutes.

2. SDS-PAGE

  • Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel (a gradient gel, e.g., 4-15%, is suitable for the size of DHX36).

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.

4. Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against DHX36, diluted in the blocking buffer, overnight at 4°C with gentle agitation. Refer to Table 1 for recommended starting dilutions.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

DHX36_Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis CellCulture Cell Culture Lysis Cell Lysis (RIPA Buffer) CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDSPAGE SDS-PAGE Blocking Blocking (5% Milk/BSA) PrimaryAb Primary Ab (anti-DHX36) Blocking->PrimaryAb SecondaryAb Secondary Ab (HRP-conjugated) PrimaryAb->SecondaryAb ECL ECL Detection SecondaryAb->ECL Imaging Imaging ECL->Imaging DataAnalysis Data Analysis Imaging->DataAnalysis Transfer Protein Transfer SDSPAGE->Transfer

Caption: Experimental workflow for DHX36 Western blotting.

DHX36_Signaling_Pathway cluster_g4 G-Quadruplex Resolution cluster_immune Innate Immune Signaling G4_DNA G-Quadruplex DNA DHX36_G4 DHX36 G4_DNA->DHX36_G4 binds & unwinds Resolved_DNA Resolved ssDNA DHX36_G4->Resolved_DNA Cytosolic_DNA Cytosolic dsDNA DHX36_G4->Cytosolic_DNA prevents accumulation of STING STING DHX36_G4->STING suppresses activation of cGAS cGAS Cytosolic_DNA->cGAS cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IFN Interferon Response IRF3->IFN Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

References

Technical Support Center: Optimizing DHX36 Helicase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing DHX36 helicase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DHX36 helicase?

DHX36, also known as G4R1 or RHAU, is an ATP-dependent helicase that specializes in resolving G-quadruplex (G4) structures in both DNA and RNA.[1][2] These non-canonical secondary structures can form in guanine-rich nucleic acid sequences and are involved in regulating various cellular processes, including transcription, translation, and telomere maintenance.[1][3] DHX36 plays a crucial role in ensuring genomic stability and modulating gene expression by unwinding these G4 structures.[2][4]

Q2: What are the common assays to measure DHX36 helicase activity?

The most common in vitro assays for measuring DHX36 helicase activity are fluorescence-based assays and gel-based assays.

  • Fluorescence-Based Assays: These assays, often utilizing Förster Resonance Energy Transfer (FRET), provide real-time kinetic data. A G4 substrate is labeled with a fluorophore and a quencher. Upon unwinding by DHX36, the distance between the fluorophore and quencher increases, resulting in a detectable change in fluorescence. This method is suitable for high-throughput screening.

  • Gel-Based Assays: These assays involve incubating DHX36 with a radiolabeled or fluorescently labeled G4 substrate. The reaction products are then separated by native polyacrylamide gel electrophoresis (PAGE). The unwound single-stranded product migrates differently from the folded G4 substrate, allowing for visualization and quantification of helicase activity. This method is useful for analyzing reaction endpoints and identifying intermediate species.

Q3: Why is a 3' single-stranded tail important for the G4 substrate?

DHX36 requires a 3' single-stranded overhang on its G4 substrate to load onto the nucleic acid and initiate unwinding.[5][6] The helicase translocates in a 3' to 5' direction. Therefore, the absence of a 3' tail will significantly impair or abolish its unwinding activity. The length and sequence of this tail can also influence the enzyme's processivity and kinetics.[6]

Q4: How does ATP hydrolysis affect DHX36 activity?

DHX36 is an ATP-dependent helicase, meaning it utilizes the energy from ATP hydrolysis to unwind G4 structures.[7] Interestingly, for some RNA G-quadruplexes, DHX36 can exhibit ATP-independent unfolding, followed by an ATP-dependent refolding activity.[8][9][10] However, for efficient and processive unwinding of most G4 substrates, ATP is essential.

Experimental Protocols

Protocol 1: Fluorescence-Based Helicase Assay

This protocol is adapted from real-time fluorescence assays used for monitoring G4 unwinding.

Materials:

  • Purified DHX36 enzyme

  • Fluorescently labeled G-quadruplex substrate (e.g., with FAM and a Dabcyl quencher) with a 3' single-stranded tail

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 5% glycerol

  • ATP solution (100 mM)

  • Nuclease-free water

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Methodology:

  • Substrate Annealing: Prepare the G4 substrate by heating it to 95°C for 5 minutes in a buffer containing KCl (to stabilize the G4 structure) and then slowly cooling it to room temperature.

  • Reaction Setup: In each well of the 96-well plate, prepare the reaction mixture with the following components in the specified order:

    • Nuclease-free water to the final volume

    • Assay Buffer (to 1x final concentration)

    • G4 substrate (e.g., 10-50 nM final concentration)

    • DHX36 enzyme (e.g., 5-100 nM final concentration)

  • Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Data Acquisition: Immediately place the plate in a pre-warmed fluorescence plate reader and begin monitoring the fluorescence signal over time (e.g., every 30 seconds for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorophore used.

  • Data Analysis: Plot the fluorescence intensity against time. The initial rate of the reaction can be determined from the linear phase of the curve.

Protocol 2: Gel-Based Helicase Assay

This protocol outlines a standard endpoint helicase assay using gel electrophoresis.

Materials:

  • Purified DHX36 enzyme

  • Radiolabeled (e.g., ³²P) or fluorescently labeled G-quadruplex substrate with a 3' single-stranded tail

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 5% glycerol

  • ATP solution (100 mM)

  • Stop Buffer: 0.5 M EDTA, 1% SDS, 50% glycerol, 0.1% bromophenol blue

  • Nuclease-free water

  • Native polyacrylamide gel (e.g., 8-12%)

  • TBE buffer (Tris-borate-EDTA)

  • Gel imaging system (Phosphorimager or fluorescence scanner)

Methodology:

  • Substrate Preparation: Anneal the labeled G4 substrate as described in the fluorescence-based assay protocol.

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture:

    • Nuclease-free water

    • Assay Buffer (to 1x final concentration)

    • Labeled G4 substrate (e.g., 1-10 nM final concentration)

  • Initiate the Reaction: Add DHX36 enzyme (e.g., 10-200 nM final concentration) and ATP (e.g., 5 mM final concentration) to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding an equal volume of Stop Buffer.

  • Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in TBE buffer at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification: Visualize the gel using an appropriate imaging system. Quantify the bands corresponding to the folded G4 substrate and the unwound single-stranded product to determine the percentage of unwinding.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Helicase Activity Inactive Enzyme- Ensure proper storage of the enzyme (-80°C in glycerol-containing buffer).- Perform a protein concentration check (e.g., Bradford assay).- Test a new batch of enzyme.
Incorrect Substrate Folding- Confirm G4 formation using circular dichroism (CD) spectroscopy or by running a native gel with and without a stabilizing cation (K⁺ or Na⁺).- Ensure the presence of a 3' single-stranded tail of sufficient length (at least 10-15 nucleotides).[5]
Suboptimal Assay Conditions- Titrate ATP, MgCl₂, and salt concentrations (see tables below).- Optimize the reaction temperature and incubation time.
Nuclease Contamination- Run a control reaction without ATP; degradation of the substrate indicates nuclease activity.- Re-purify the DHX36 enzyme.
High Background Signal (Fluorescence Assay) Substrate Instability- Increase the concentration of the stabilizing cation (e.g., KCl) in the assay buffer.- Use a more stable G4 sequence.
Assay Component Interference- Test for fluorescence interference from buffer components or the compound being screened in drug discovery assays.
Smeared Bands (Gel-Based Assay) Sample Degradation- Minimize freeze-thaw cycles of the substrate.- Ensure nuclease-free handling and reagents.[11]
Gel Electrophoresis Issues- Run the gel at a lower voltage to prevent overheating.[11]- Use freshly prepared running buffer.- Ensure complete polymerization of the gel.[12]
Protein-DNA Complex Aggregation- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Optimize the enzyme concentration.
Inconsistent Results Pipetting Errors- Use calibrated pipettes and ensure accurate pipetting, especially for small volumes.
Temperature Fluctuations- Use a reliable incubator or water bath with stable temperature control.
Reagent Variability- Prepare fresh buffers and ATP solutions regularly.- Use a consistent source and batch of enzyme and substrate.

Quantitative Data Summary

Table 1: Effect of ATP Concentration on DHX36 Activity
ATP Concentration Effect on DHX36 Activity Notes
0 mMNo unwinding (for most DNA G4s)ATP is required for the catalytic cycle.[7] Some ATP-independent unfolding may occur for RNA G4s.[8][9]
0.1 - 1 mMIncreasing activityActivity generally increases with ATP concentration in this range.
1 - 5 mMOptimal rangeMost protocols use ATP in this concentration range for maximal activity.
> 10 mMPotential for inhibitionHigh concentrations of ATP can sometimes be inhibitory for helicases due to substrate inhibition or competition with Mg²⁺.
Table 2: Effect of MgCl₂ Concentration on DHX36 Activity
MgCl₂ Concentration Effect on DHX36 Activity Notes
0 mMNo activityMg²⁺ is an essential cofactor for ATP hydrolysis.
1 - 5 mMOptimal rangeThis range is typically used in DHX36 helicase assays.
> 10 mMPotential for inhibitionExcess Mg²⁺ can lead to ATP precipitation or alter nucleic acid structure.
Table 3: Effect of Salt (KCl/NaCl) Concentration on DHX36 Activity
Salt Concentration Effect on DHX36 Activity Notes
< 25 mMMay decrease G4 stabilityLower salt can destabilize the G4 structure, potentially leading to a higher apparent unwinding rate not reflective of enzymatic activity.
50 - 150 mMOptimal rangeThis range balances G4 stability with optimal enzyme function. KCl is often preferred as it is a better stabilizer for many G4 structures.
> 200 mMGenerally inhibitoryHigh salt concentrations can inhibit enzyme activity by interfering with protein-nucleic acid interactions.

Visualizations

DHX36 Helicase Assay Workflow

DHX36_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis P1 Purify DHX36 Enzyme A1 Assemble Reaction Mix (Buffer, Substrate, Enzyme) P1->A1 P2 Synthesize & Purify G4 Substrate P3 Anneal G4 Substrate P2->P3 P3->A1 A2 Initiate with ATP A1->A2 A3 Incubate at 37°C A2->A3 D1 Fluorescence Reading (Real-time) A3->D1 D2 Stop Reaction & Run PAGE A3->D2 An1 Kinetic Analysis D1->An1 An2 Quantify Bands D2->An2

A general workflow for conducting DHX36 helicase assays.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Start: No/Low Activity Q1 Control: Substrate degraded without ATP? Start->Q1 Sol1 Re-purify Enzyme (Nuclease Contamination) Q1->Sol1 Yes Q2 Is G4 substrate correctly folded? Q1->Q2 No End Problem Solved Sol1->End Sol2 Verify G4 folding (CD, native PAGE) Q2->Sol2 No Q3 Are assay conditions optimal? Q2->Q3 Yes Sol2->End Sol3 Titrate ATP, Mg²⁺, and salt concentrations Q3->Sol3 No Sol4 Check enzyme activity with a positive control Q3->Sol4 Yes Sol3->End Sol4->End

A decision tree for troubleshooting low DHX36 helicase activity.

DHX36 in Innate Immune Signaling

DHX36_Innate_Immunity cluster_pathway Cytosolic Viral RNA Sensing VR Viral RNA DHX36 DHX36 VR->DHX36 senses PKR PKR DHX36->PKR activates SG Stress Granule Formation PKR->SG induces IR Immune Response (e.g., IFN production) SG->IR leads to

DHX36's role in the innate immune response to viral RNA.[1][3]

References

DHX36 Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of DHX36 (also known as G4R1 or RHAU). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with DHX36 purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the expression and purification of recombinant DHX36.

Expression & Yield

  • Q1: My DHX36 expression levels are very low. What can I do to improve the yield?

    A1: Low expression can be due to several factors. First, ensure optimal induction conditions. For E. coli expression, it has been found that inducing expression when the cell culture reaches an optical density (OD600) of no more than 0.4-0.6 can lead to better yields[1]. Growing cultures beyond this point may decrease protein recovery[1]. Additionally, consider lowering the induction temperature to 18-20°C and expressing the protein overnight[2][3].

  • Q2: I'm getting a good expression band on SDS-PAGE, but most of my protein is in the insoluble pellet (inclusion bodies). How can I improve solubility?

    A2: DHX36 can be prone to forming inclusion bodies, especially with high induction temperatures or overgrown cultures[1]. To improve solubility, try the following:

    • Lower Induction Temperature: Reduce the temperature to 18-20°C after induction with IPTG or lactose[2][3].

    • Optimize Cell Density: Induce the culture at a lower OD600, between 0.4 and 0.6[1].

    • Use a Solubility-Enhancing Tag: Fusion tags like Glutathione S-transferase (GST) may improve the solubility of the expressed protein.

    • Purification from Inclusion Bodies: If solubility remains an issue, DHX36 can be purified from inclusion bodies under denaturing conditions using reagents like 6M Guanidinium Hydrochloride (GuHCl), followed by refolding protocols[4].

Purity & Integrity

  • Q3: My purified DHX36 protein shows multiple bands on an SDS-PAGE gel, suggesting degradation. How can I prevent this?

    A3: DHX36 is susceptible to proteolytic degradation. To maintain its integrity, it is crucial to:

    • Use Protease Inhibitors: Add a protease inhibitor cocktail (e.g., Sigmafast EDTA-Free, PMSF, benzamidine) to your lysis buffer and throughout the purification process[1][2][3][4].

    • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity[1].

    • Use Specific DHX36 Mutants: A KKK192AAA mutation has been used to prevent spontaneous proteolysis in certain DHX36 constructs[2].

  • Q4: After purification, the final purity of my DHX36 is lower than expected. How can I improve it?

    A4: Achieving high purity often requires multiple chromatography steps.

    • Multi-Step Purification: A common strategy involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins or GSTrap for GST-tagged proteins) followed by size-exclusion chromatography (e.g., Superdex 200) to remove remaining contaminants and aggregates[2].

    • Nucleic Acid Removal: Co-purifying nucleic acids can be an issue. Treating the cell lysate with polyethyleneimine (PEI) can help precipitate and remove nucleic acids before affinity chromatography[3]. The addition of DNase and RNase to the lysis buffer is also a common practice[4].

    • G4-DNA Affinity Purification: For obtaining highly pure and enzymatically active protein, a second affinity step using G-quadruplex DNA-conjugated beads can be employed. This method takes advantage of DHX36's high affinity for G4 structures, allowing for stringent washes with high salt concentrations to remove non-specific binders[1].

Activity & Stability

  • Q5: My purified DHX36 has low or no enzymatic activity. What could be the cause?

    A5: Loss of activity is often related to protein instability or improper folding.

    • Maintain Reducing Conditions: Include reducing agents like β-mercaptoethanol (BME) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers to prevent oxidation[2].

    • Include Glycerol (B35011): The presence of 10-20% glycerol in buffers can act as a cryoprotectant and stabilizer[2][3].

    • Ensure Proper Cofactors: DHX36 activity is ATP-dependent. For activity assays, ensure the presence of ATP and MgCl2 in the reaction buffer[1].

    • Temperature Sensitivity: The binding affinity of DHX36 for its G4 substrate can be temperature-dependent. For instance, the binding affinity of one construct was reported to be weaker at 5°C compared to 37°C[3]. Ensure your experimental conditions are optimal for activity.

Data & Protocols

Quantitative Data Summary

The following tables summarize key quantitative parameters from published DHX36 purification protocols.

Table 1: E. coli Expression and Induction Conditions

Parameter Condition 1 Condition 2 Condition 3
E. coli Strain LOBSTR (DE3)[2] Rosetta 2 (DE3)[3] (DE3) pLysS[1]
Growth Temp. 37°C[2][3] 37°C[3] N/A
Induction OD600 N/A 0.8 - 1.0[3] 0.4 - 0.6[1]
Inducer 1 mM IPTG[2] 0.2% Lactose[3] N/A
Induction Temp. 20°C[2] 18°C[3] N/A

| Induction Time | Overnight[2] | 48 hours[3] | N/A |

Table 2: Buffer Compositions for DHX36 Purification

Buffer Type Buffer Composition Reference
Lysis Buffer 1 50 mM HEPES-KOH (pH 7.5), 0.5 M KCl, 10 mM β-mercaptoethanol, 0.1% (v/v) Tween-20, 10% (v/v) glycerol, Protease Inhibitor Cocktail[2] [2]
Lysis Buffer 2 50 mM Tris-Cl (pH 8.0), 13% glycerol, 12 mM imidazole (B134444), 350 mM NaCl, 1 mM DTT, 100 mM PMSF, Protease Inhibitor Cocktail[3] [3]
Ni-NTA Elution 50 mM Tris-Cl (pH 8.0), 20% glycerol, 0.5 M imidazole, 350 mM NaCl, 1 mM DTT[3] [3]

| Size Exclusion | 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 10% (v/v) glycerol, 0.5 mM TCEP, 2.5 mM MgCl2[2] |[2] |

Experimental Protocol: Two-Step Affinity Purification of His-Tagged DHX36

This protocol is a synthesized example based on common methodologies for purifying highly active DHX36[1][2][3].

  • Expression:

    • Transform an appropriate E. coli expression strain (e.g., Rosetta 2 DE3) with the DHX36 expression plasmid.

    • Grow a starter culture overnight at 37°C in LB medium with appropriate antibiotics.

    • Inoculate a larger volume of Terrific Broth or LB medium and grow at 37°C until the OD600 reaches 0.4-0.6.

    • Cool the culture to 18-20°C and induce protein expression with 0.2-1 mM IPTG or 0.2% lactose.

    • Continue to grow the culture overnight at the lower temperature.

    • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

  • Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-Cl pH 8.0, 350 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clear the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

  • First Affinity Chromatography (Ni-NTA):

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column extensively with Wash Buffer (Lysis Buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged DHX36 protein using an Elution Buffer containing a high concentration of imidazole (e.g., 300-500 mM).

  • Second Affinity Chromatography (G4-DNA Beads - Optional, for high purity):

    • This step is adapted from a protocol for G4R1 and is excellent for isolating active enzyme[1].

    • Incubate the eluate from the Ni-NTA step with biotinylated G4-DNA-conjugated streptavidin beads.

    • Wash the beads with a high-salt buffer to remove non-specifically bound proteins.

    • Elute the active DHX36 by adding a buffer containing ATP and MgCl2, which triggers the enzyme's catalytic activity and release from the G4-DNA substrate[1].

  • Size-Exclusion Chromatography (Gel Filtration):

    • Concentrate the eluted protein from the affinity step.

    • Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 10% glycerol, 0.5 mM TCEP).

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure DHX36.

    • Pool the pure fractions, concentrate if necessary, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

DHX36 Purification Workflow

The following diagram illustrates a typical workflow for the purification of recombinant DHX36.

DHX36_Purification_Workflow cluster_Expression E. coli Expression cluster_Lysis Cell Lysis cluster_Purification Chromatography cluster_QC Quality Control Transformation Transformation Growth Culture Growth Transformation->Growth Inoculate Induction Induction Growth->Induction Induce at OD600 0.4-0.6 Harvest Harvest Cells Induction->Harvest Overnight @ 18-20C Resuspend Resuspend Pellet Harvest->Resuspend Lysis Buffer + PIs Sonication Sonication Resuspend->Sonication Centrifugation Clarification Sonication->Centrifugation Clarify Lysate NiNTA Ni-NTA Chromatography Centrifugation->NiNTA Step 1: Affinity SEC Size-Exclusion Chromatography NiNTA->SEC Step 2: Size Exclusion FinalProduct Pure DHX36 SEC->FinalProduct Pool Fractions Analysis Analysis FinalProduct->Analysis SDS-PAGE & Activity Assay

Caption: A standard workflow for recombinant DHX36 purification.

Simplified Role of DHX36 in G-Quadruplex Resolution

DHX36 is a key enzyme that recognizes and unwinds G-quadruplex (G4) structures in both DNA and RNA. This resolution activity is critical for various cellular processes.

DHX36_Function cluster_NucleicAcids Nucleic Acid Structures cluster_Processes Cellular Outcomes G4_DNA G-Quadruplex DNA (in Promoters, Telomeres) DHX36 DHX36 Helicase (G4 Resolvase) G4_DNA->DHX36 Binds G4_RNA G-Quadruplex RNA (in UTRs of mRNA) G4_RNA->DHX36 Binds Transcription Gene Transcription DHX36->Transcription Enables Translation mRNA Translation DHX36->Translation Regulates Integrity Genomic Integrity DHX36->Integrity Maintains ADP ADP + Pi DHX36->ADP ATP ATP ATP->DHX36 Powers Unwinding

Caption: DHX36 resolves G4 structures to regulate gene expression.

References

Technical Support Center: Improving the Efficiency of DHX36 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of DHX36 knockdown experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during DHX36 knockdown experiments using siRNA, shRNA, or CRISPR/Cas9 methodologies.

Low Knockdown Efficiency with siRNA

Q1: My siRNA transfection is resulting in poor DHX36 knockdown. What are the potential causes and how can I troubleshoot this?

A1: Low knockdown efficiency with siRNA can stem from several factors, ranging from the siRNA duplex itself to the transfection protocol. Here’s a step-by-step troubleshooting guide:

  • siRNA Design and Quality:

    • Suboptimal siRNA Sequence: Not all siRNA sequences are equally effective. It is recommended to test at least 2-4 different siRNA sequences targeting different regions of the DHX36 mRNA to identify the most potent one.[1]

    • siRNA Quality: Ensure the siRNA is of high purity and free from contaminants from synthesis, which can interfere with its function.[2]

  • Transfection Reagent and Protocol Optimization:

    • Choice of Transfection Reagent: The efficiency of siRNA delivery is highly dependent on the transfection reagent and the cell type. What works well for one cell line may not be optimal for another.[3][4] Consider testing different reagents, such as Lipofectamine™ RNAiMAX, DharmaFECT™, or jetPRIME®, especially for difficult-to-transfect cells.[4]

    • Reagent-to-siRNA Ratio: The ratio of transfection reagent to siRNA is critical. Too little reagent can result in inefficient transfection, while too much can be toxic to the cells.[5] It is essential to optimize this ratio for your specific cell line.

    • Complex Formation: Allow sufficient time (typically 15-45 minutes at room temperature) for the siRNA-lipid complexes to form before adding them to the cells.[6]

  • Cell Culture Conditions:

    • Cell Health and Confluency: Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 60-80%) at the time of transfection.[6] Overly confluent or sparse cultures can lead to poor transfection efficiency.

    • Serum and Antibiotics: Some transfection reagents are inhibited by serum and antibiotics. Check the manufacturer's protocol to see if serum- and antibiotic-free media should be used during complex formation and initial incubation.[6]

  • Experimental Workflow:

    • Incubation Time: The optimal incubation time for the transfection complexes with the cells can vary. While a 5-7 hour incubation is a good starting point, longer times may be necessary for some cell lines.[6] However, prolonged exposure can also lead to cytotoxicity.

    • Validation Timepoint: The peak knockdown of DHX36 protein may occur 48-72 hours post-transfection. It's advisable to perform a time-course experiment to determine the optimal time for analysis.

Inefficient shRNA-Mediated Knockdown

Q2: I've transduced my cells with lentiviral particles carrying a DHX36 shRNA, but the knockdown is minimal. What should I check?

A2: Inefficient shRNA-mediated knockdown can be due to issues with the shRNA sequence, viral particle production, transduction efficiency, or post-transduction selection.

  • shRNA Design:

    • Ineffective shRNA Sequence: Similar to siRNA, the efficacy of shRNA is sequence-dependent. It is recommended to test multiple shRNA constructs targeting different regions of the DHX36 gene.[1]

  • Lentiviral Particle Quality and Titer:

    • Low Viral Titer: The concentration of infectious viral particles (titer) is crucial for efficient transduction. If the titer is too low, not enough cells will be transduced to see a significant knockdown at the population level. It is important to accurately titer your viral preparations.

    • Viral Particle Integrity: Repeated freeze-thaw cycles or prolonged exposure to room temperature can decrease viral titer.[7]

  • Transduction Protocol:

    • Multiplicity of Infection (MOI): The MOI (the ratio of viral particles to the number of cells) is a critical parameter. A low MOI will result in a low percentage of transduced cells. It is recommended to perform a titration experiment with a range of MOIs to determine the optimal concentration for your cell line.[8][9]

    • Transduction Enhancers: The use of transduction enhancers like Polybrene® can significantly improve transduction efficiency by neutralizing the charge repulsion between the viral particles and the cell membrane.[7] However, the optimal concentration should be determined as it can be toxic to some cell types.[7]

    • Centrifugation: For suspension cells, a centrifugation step during transduction can enhance the contact between the cells and viral particles, thereby increasing efficiency.[9]

  • Stable Cell Line Generation:

    • Inefficient Selection: If you are generating a stable cell line, ensure that your selection antibiotic (e.g., puromycin) concentration is optimal. A "kill curve" should be performed on the parental cell line to determine the lowest concentration that effectively kills all non-transduced cells within a reasonable timeframe (e.g., 3-5 days).[10][11]

    • Clonal Selection: After selection, it is advisable to isolate and expand single-cell clones, as the level of shRNA expression can vary due to random integration of the lentiviral construct into the host genome.[7]

Challenges with CRISPR/Cas9-Mediated Knockout

Q3: My CRISPR/Cas9 experiment to knock out DHX36 is showing low editing efficiency. How can I improve it?

A3: Low editing efficiency in CRISPR/Cas9 experiments can be attributed to several factors, including the guide RNA (gRNA) design, delivery method, and the intrinsic DNA repair mechanisms of the cell.

  • Guide RNA (gRNA) Design:

    • gRNA Efficacy: The efficiency of Cas9-mediated cleavage is highly dependent on the gRNA sequence. Use validated gRNA design tools to select gRNAs with high predicted on-target activity and low off-target potential. It is also recommended to test multiple gRNAs.[12]

    • Paired gRNAs: Using a pair of gRNAs to excise a larger fragment of the gene can increase the likelihood of a functional knockout.[6]

  • Delivery of CRISPR Components:

    • Delivery Method: The method used to deliver the Cas9 and gRNA into the cells (e.g., plasmid transfection, RNP electroporation, lentiviral transduction) can significantly impact efficiency. Ribonucleoprotein (RNP) delivery, where the Cas9 protein is pre-complexed with the gRNA, can lead to faster editing and reduced off-target effects.

    • Optimization of Delivery: Regardless of the method, optimize the delivery parameters (e.g., amount of plasmid/RNP, electroporation settings) for your specific cell type.

  • Cellular DNA Repair Pathways:

    • NHEJ vs. HDR: CRISPR/Cas9-mediated knockout relies on the error-prone non-homologous end joining (NHEJ) pathway to introduce insertions or deletions (indels) that disrupt the gene. The efficiency of NHEJ can vary between cell types and cell cycle stages.

    • Small Molecule Enhancers: Certain small molecules can be used to modulate DNA repair pathways and enhance editing efficiency. For example, inhibitors of the NHEJ pathway component DNA Ligase IV (e.g., Scr7) have been shown to increase the frequency of homology-directed repair (HDR), and other small molecules can influence the overall editing efficiency.[12][13]

  • Enrichment of Edited Cells:

    • Selection Strategy: If your editing strategy includes the introduction of a selection marker, ensure the selection process is efficient.

    • Single-Cell Cloning: For a complete knockout, it is often necessary to isolate and screen single-cell clones to identify those with biallelic editing.

Frequently Asked Questions (FAQs)

Q4: How can I validate the knockdown of DHX36?

A4: DHX36 knockdown should be validated at both the mRNA and protein levels.

  • mRNA Level (RT-qPCR): Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the most direct method to measure the reduction in DHX36 mRNA.[14] Design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA. Normalize the expression of DHX36 to one or more stable housekeeping genes.

  • Protein Level (Western Blot): Western blotting is essential to confirm that the reduction in mRNA translates to a decrease in DHX36 protein levels.[15] Use a validated antibody specific for DHX36 and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between samples.

Q5: What are the potential off-target effects of DHX36 knockdown, and how can I minimize them?

A5: Off-target effects, where the siRNA, shRNA, or gRNA affects the expression of unintended genes, are a significant concern in knockdown experiments.[9][16]

  • Minimizing Off-Target Effects:

    • Bioinformatic Design: Use up-to-date design algorithms that predict and minimize potential off-target binding sites.

    • Use the Lowest Effective Concentration: Titrate your siRNA, shRNA, or CRISPR components to use the lowest concentration that still achieves effective knockdown of DHX36.

    • Multiple Sequences: Use at least two different targeting sequences for your gene of interest. If the observed phenotype is consistent with both sequences, it is less likely to be due to an off-target effect.

    • Rescue Experiments: To confirm that the observed phenotype is specifically due to the loss of DHX36, perform a rescue experiment by re-introducing a version of the DHX36 gene that is resistant to your knockdown construct (e.g., by introducing silent mutations in the target sequence).[17]

Q6: How do I perform puromycin (B1679871) selection for a stable DHX36 shRNA cell line?

A6: Puromycin selection is used to enrich for cells that have been successfully transduced with a lentiviral vector containing a puromycin resistance gene.

  • Determine Optimal Puromycin Concentration (Kill Curve):

    • Plate your parental (non-transduced) cells at a low density.

    • The next day, add a range of puromycin concentrations (e.g., 0.5-10 µg/mL) to the wells.[11]

    • Incubate the cells and monitor them daily for cell death.

    • The optimal concentration is the lowest concentration that kills all the cells within 3-5 days.[10]

  • Selection of Transduced Cells:

    • After transducing your cells with the DHX36 shRNA lentivirus, allow the cells to recover for 24-48 hours.

    • Then, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.

    • Replace the selective medium every 2-3 days.[10]

    • After 5-7 days, most non-transduced cells should be eliminated.

  • Expansion of Resistant Colonies:

    • Once resistant colonies are visible, you can either pool them or isolate individual colonies for expansion and further analysis to identify clones with the best knockdown efficiency.[7]

Quantitative Data Summary

Table 1: Comparison of DHX36 Knockdown Efficiency with Different shRNA Constructs

shRNA ConstructCell LineKnockdown Efficiency (Protein Level)Reference
shDHX36-1IMR90High[17]
shDHX36-2IMR90Mild[17]
shDHX36-3IMR90High[17]

Table 2: DHX36 Knockout Efficiency with CRISPR/Cas9

MethodCell LineKnockout Efficiency (Protein Level)Reference
CRISPR/Cas9 (paired gRNA)HEK293THigh (inactivation confirmed by Western blot)[14]

Experimental Protocols

Protocol 1: siRNA Transfection for DHX36 Knockdown

This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent. This example uses a 6-well plate format.

Materials:

  • DHX36 siRNA duplexes (and negative control siRNA)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • 6-well tissue culture plates

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • In a microcentrifuge tube (Tube A), dilute your DHX36 siRNA (e.g., 20-80 pmols) in 100 µL of serum-free medium.[6]

    • In a separate microcentrifuge tube (Tube B), dilute your transfection reagent (e.g., 2-8 µL) in 100 µL of serum-free medium.[6]

    • Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B) and mix gently by pipetting.

    • Incubate the mixture for 15-45 minutes at room temperature to allow for complex formation.[6]

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the siRNA-lipid complex mixture dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[6]

    • After the initial incubation, you can add complete growth medium.

  • Analysis:

    • Harvest the cells 24-72 hours post-transfection for analysis of DHX36 mRNA (by RT-qPCR) and protein (by Western blot) levels.

Protocol 2: Lentiviral shRNA Transduction for Stable DHX36 Knockdown

This protocol provides a general framework for lentiviral transduction and the creation of stable cell lines.

Materials:

  • DHX36 shRNA lentiviral particles (and control particles)

  • Target cells

  • Complete growth medium

  • Transduction enhancer (e.g., Polybrene®)

  • Selection antibiotic (e.g., puromycin)

  • 12-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transduction, seed your target cells in a 12-well plate so they are approximately 50% confluent on the day of infection.[7]

  • Transduction:

    • On the day of transduction, replace the medium with fresh complete medium containing Polybrene® (typically 2-10 µg/mL, but should be optimized).[7]

    • Thaw the lentiviral particles on ice and add the desired amount (based on your optimized MOI) to the cells.

    • Gently swirl the plate to mix.

    • Incubate the cells overnight at 37°C.

  • Post-Transduction:

    • The next day, remove the medium containing the viral particles and replace it with fresh complete medium.

  • Puromycin Selection (for stable cell lines):

    • 48 hours post-transduction, begin selection by replacing the medium with complete medium containing the optimal concentration of puromycin.

    • Replace the selective medium every 2-3 days.

    • Monitor the cells for the death of non-transduced cells.

  • Expansion and Validation:

    • Once resistant colonies appear, they can be pooled or individually picked and expanded.

    • Validate the knockdown of DHX36 in the stable cell population or individual clones by RT-qPCR and Western blot.

Mandatory Visualizations

DHX36_Innate_Immunity_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_dsRNA Viral dsRNA DHX36 DHX36 Viral_dsRNA->DHX36 senses PKR PKR DHX36->PKR induces Stress_Granules Stress Granules PKR->Stress_Granules formation IFN_Genes Interferon Genes Stress_Granules->IFN_Genes promotes response Cytoplasmic_DNA Cytoplasmic DNA Fragments STING STING Cytoplasmic_DNA->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p translocates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IRF3_p->IFN_Genes activates transcription Proinflammatory_Genes Pro-inflammatory Cytokine Genes NFkB_nuc->Proinflammatory_Genes activates transcription

Caption: DHX36 in the innate immune signaling pathway.

DHX36_Telomere_Maintenance Telomerase_RNA Telomerase RNA (hTR) with G-quadruplex DHX36 DHX36 Telomerase_RNA->DHX36 binds and unwinds Unwound_hTR Unwound hTR with P1 helix formed DHX36->Unwound_hTR promotes formation of Telomerase_Complex Active Telomerase Holoenzyme Unwound_hTR->Telomerase_Complex assembles into Telomere Telomere Telomerase_Complex->Telomere binds to Elongated_Telomere Elongated Telomere Telomere->Elongated_Telomere elongates

Caption: Role of DHX36 in telomere maintenance.

DHX36_Knockdown_Workflow cluster_sirna siRNA Knockdown cluster_shrna shRNA Knockdown cluster_crispr CRISPR Knockout siRNA_Design Design/Select siRNA siRNA_Transfection Transfection siRNA_Design->siRNA_Transfection siRNA_Analysis Transient Analysis (24-72h) siRNA_Transfection->siRNA_Analysis shRNA_Design Design/Select shRNA Lentivirus_Production Lentivirus Production shRNA_Design->Lentivirus_Production shRNA_Transduction Transduction Lentivirus_Production->shRNA_Transduction Stable_Selection Stable Selection (e.g., Puromycin) shRNA_Transduction->Stable_Selection shRNA_Analysis Stable Knockdown Analysis Stable_Selection->shRNA_Analysis gRNA_Design Design/Select gRNA CRISPR_Delivery Deliver Cas9/gRNA (e.g., RNP) gRNA_Design->CRISPR_Delivery Clonal_Isolation Single-Cell Cloning CRISPR_Delivery->Clonal_Isolation KO_Validation Validate Knockout Clones Clonal_Isolation->KO_Validation

Caption: Experimental workflows for DHX36 knockdown/knockout.

References

troubleshooting guide for DHX36 immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for immunofluorescence experiments targeting the DEAH-box helicase 36 (DHX36).

Troubleshooting Guide

This guide addresses common issues encountered during DHX36 immunofluorescence staining in a question-and-answer format.

Question: Why am I seeing weak or no DHX36 signal?

A weak or absent signal can be frustrating. Here are several potential causes and solutions:

Potential CauseRecommended Solution
Suboptimal Primary Antibody Concentration The concentration of your anti-DHX36 antibody may be too low. Titrate the antibody to find the optimal concentration. A general starting range for DHX36 immunofluorescence is 0.25-2 µg/mL[1].
Incorrect Secondary Antibody Ensure your secondary antibody is raised against the host species of your primary anti-DHX36 antibody (e.g., use an anti-rabbit secondary for a rabbit primary).
Inadequate Fixation Fixation is critical for preserving DHX36 antigenicity. If the signal is weak, your fixation time may be insufficient. Optimization of fixation duration and temperature is recommended.
Insufficient Permeabilization For nuclear and cytoplasmic targets like DHX36, proper permeabilization is essential. If using a fixative like paraformaldehyde that does not permeabilize, ensure you include a separate permeabilization step with a detergent like Triton X-100.
Low DHX36 Expression in Cell Line The cell line you are using may have low endogenous expression of DHX36. It's advisable to confirm DHX36 expression levels by western blot.
Photobleaching Fluorophores are susceptible to photobleaching. Minimize exposure of your slides to light and use an anti-fade mounting medium.

Question: What is causing the high background in my DHX36 staining?

High background can obscure the specific signal. Consider the following causes and solutions:

Potential CauseRecommended Solution
Primary Antibody Concentration Too High An excessively high concentration of the anti-DHX36 antibody can lead to non-specific binding. Try reducing the antibody concentration and/or the incubation time.
Insufficient Blocking Inadequate blocking can result in non-specific antibody binding. Increase the incubation time with your blocking solution or consider trying a different blocking agent, such as serum from the same species as the secondary antibody.
Inadequate Washing Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to high background. Increase the number and duration of your wash steps.
Autofluorescence Some cell types exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is an issue, you may need to use specific quenching buffers or select fluorophores with emission spectra that do not overlap with the autofluorescence.
Secondary Antibody Non-Specific Binding To determine if the secondary antibody is the source of the background, run a control where you omit the primary antibody. If you still observe staining, your secondary antibody is binding non-specifically.

Question: My DHX36 staining is diffuse and I don't see the expected nuclear foci. What could be wrong?

DHX36 is known to form distinct foci within the nucleus, in addition to a more diffuse nuclear and cytoplasmic signal[2]. If you are not observing these foci, consider the following:

Potential CauseRecommended Solution
Suboptimal Fixation/Permeabilization The fixation and permeabilization conditions may not be optimal for preserving the fine sub-nuclear structures. You may need to empirically test different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization times.
DNase Treatment Sensitivity DHX36 nuclear foci have been shown to be sensitive to DNase treatment, suggesting an association with DNA[2]. Ensure your experimental conditions are not inadvertently damaging nuclear DNA.
Cell Cycle or Treatment Effects The formation of DHX36 foci might be dependent on the cell cycle stage or specific cellular treatments. Ensure your cells are in an appropriate state to observe the desired localization.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of DHX36?

DHX36 is typically observed in both the nucleus and the cytoplasm[2][3]. Within the nucleus, it can appear as both a diffuse signal and as distinct foci[2].

Q2: How can I validate the specificity of my anti-DHX36 antibody?

Antibody validation is crucial for reliable results. One effective method is to use RNA interference (e.g., shRNA or siRNA) to knock down DHX36 expression in your cells. A significant reduction in the immunofluorescence signal in knockdown cells compared to control cells indicates that the antibody is specific for DHX36[2].

Q3: What are the functions of DHX36 that might be relevant to its localization?

DHX36 is an RNA helicase involved in resolving G-quadruplex structures in both RNA and DNA[2]. Its localization in nuclear foci has been shown to overlap with G4-DNA, and these foci are sensitive to DNase treatment[2]. This suggests a role in maintaining genomic integrity by unwinding G-quadruplexes[2].

Q4: What is a general recommended starting concentration for an anti-DHX36 antibody in immunofluorescence?

A recommended starting point for antibody titration is in the range of 0.25-2 µg/mL[1]. However, the optimal concentration will depend on the specific antibody and experimental conditions and should be determined empirically.

Q5: Should I be concerned about RNA integrity during my DHX36 immunofluorescence experiment?

While DHX36 is an RNA helicase, its nuclear foci have been observed to be resistant to RNase treatment, suggesting that the integrity of these specific structures is not solely dependent on RNA[2]. However, for studying the cytoplasmic pool of DHX36 or its interactions with RNA, preserving RNA integrity is advisable.

Experimental Protocols

Detailed Protocol for DHX36 Immunofluorescence in Adherent Cells

This protocol provides a step-by-step guide for staining DHX36 in cultured adherent cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary Antibody: Anti-DHX36 antibody

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or in chamber slides.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-DHX36 antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature, protected from light.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

DHX36 Immunofluorescence Workflow

DHX36_IF_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation permeabilization 4. Permeabilize with Triton X-100 fixation->permeabilization Wash blocking 5. Block with BSA permeabilization->blocking Wash primary_ab 6. Incubate with Anti-DHX36 Antibody blocking->primary_ab secondary_ab 7. Incubate with Secondary Antibody primary_ab->secondary_ab Wash counterstain 8. Counterstain with DAPI secondary_ab->counterstain Wash mounting 9. Mount Coverslip counterstain->mounting Wash imaging 10. Fluorescence Microscopy mounting->imaging

Caption: Key steps in the DHX36 immunofluorescence protocol.

Troubleshooting Flowchart for DHX36 Immunofluorescence

DHX36_Troubleshooting start Start IF Experiment problem Problem with Staining? start->problem no_signal Weak/No Signal problem->no_signal Yes, Weak/None high_bg High Background problem->high_bg Yes, High BG diffuse_stain Diffuse Staining (No Foci) problem->diffuse_stain Yes, Diffuse good_result Good Result problem->good_result No check_ab_conc Optimize Antibody Concentration no_signal->check_ab_conc check_fix_perm Optimize Fixation/ Permeabilization no_signal->check_fix_perm validate_ab Validate Antibody (e.g., knockdown) no_signal->validate_ab high_bg->check_ab_conc check_blocking Improve Blocking/ Washing high_bg->check_blocking diffuse_stain->check_fix_perm

Caption: A logical workflow for troubleshooting common DHX36 IF issues.

References

Technical Support Center: DHX36 Cloning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cloning of the DEAH-Box Helicase 36 (DHX36).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cloning the DHX36 gene?

A1: Cloning DHX36 can present several challenges due to its size and potential for secondary structure formation. The full-length human DHX36 cDNA is over 3kb, which can make PCR amplification and ligation less efficient. Furthermore, as an RNA helicase that resolves G-quadruplexes (G4s), its own mRNA transcript may contain stable secondary structures that can impede reverse transcription and PCR.[1][2][3]

Q2: Which expression systems are suitable for DHX36?

A2: DHX36 has been successfully cloned and expressed in various systems, including mammalian cells (e.g., HEK293T, U-2 OS) and bacterial systems (e.g., E. coli).[4][5] The choice of expression system will depend on the specific downstream application, such as protein purification, functional assays, or studying its role in cellular pathways.

Q3: Are there any specific considerations for primer design for DHX36 PCR?

A3: Yes. Due to the potential for G-rich sequences and secondary structures, it is crucial to design primers with optimal melting temperatures (Tm) and to avoid regions prone to forming stable hairpins or self-dimers. A GC content of 40-60% is recommended.[6][7] It is also advisable to use a high-fidelity DNA polymerase with proofreading activity to minimize the introduction of mutations during amplification of the long open reading frame.

Q4: How can I improve the efficiency of ligating the large DHX36 insert into a vector?

A4: Optimizing the vector-to-insert molar ratio is critical. For large inserts like DHX36, starting with a 1:3 or 1:5 vector-to-insert molar ratio is a good practice.[8][9] Additionally, ensuring complete digestion of both the vector and insert, followed by gel purification to remove contaminants and partially digested products, can significantly improve ligation efficiency.[10] Using a high-quality T4 DNA ligase and incubating the ligation reaction overnight at 16°C can also enhance the outcome.[8]

Troubleshooting Guides

Problem 1: Low or No Yield of DHX36 PCR Product
Possible Cause Recommended Solution
Inefficient denaturation of template DNA Increase the initial denaturation time to 2-3 minutes at 95-98°C, especially if using genomic DNA as a template. For GC-rich regions, a higher denaturation temperature (98°C) during cycling may be beneficial.[11]
Suboptimal annealing temperature Perform a gradient PCR to determine the optimal annealing temperature for your specific primer set. Start with a temperature 3-5°C below the calculated Tm of the primers.[7][12]
Formation of secondary structures in the template Add PCR enhancers such as DMSO (3-5%) or betaine (B1666868) (1-1.5 M) to the reaction mix to help destabilize secondary structures.
Enzyme inhibition or degradation Use a high-fidelity DNA polymerase suitable for long amplicons. Ensure that dNTPs and polymerase have not undergone multiple freeze-thaw cycles.[6]
Problem 2: No Colonies or Very Few Colonies After Transformation
Possible Cause Recommended Solution
Failed Ligation Run a ligation control by ligating the digested vector without an insert. If you get many colonies, your vector dephosphorylation might be incomplete. Also, test your ligase activity with a control ligation reaction.[13][14]
Low Transformation Efficiency Always test the competency of your cells with a control plasmid (e.g., pUC19). Transformation efficiency should be at least 1 x 10^6 CFU/µg of DNA for cloning.[15] Consider using commercially available high-efficiency competent cells.
Incorrect Antibiotic Concentration Double-check that you are using the correct antibiotic at the appropriate concentration for your vector.[15]
Toxic Protein Expression If cloning into an expression vector, leaky expression of DHX36 might be toxic to E. coli. Try incubating the plates at a lower temperature (30°C) or using a host strain with tight expression control.[14]
Problem 3: All Colonies are Clones of the Empty Vector (Self-Ligated Vector)
Possible Cause Recommended Solution
Incomplete Vector Digestion Increase the digestion time and/or the amount of restriction enzyme. Always run a small amount of the digested vector on a gel to confirm complete linearization.
Vector Re-ligation If using a single restriction enzyme or blunt-end cloning, dephosphorylate the vector using an alkaline phosphatase (e.g., CIP or SAP) to prevent self-ligation.[16]
Vector:Insert Ratio is Too Low Increase the molar ratio of insert to vector. Try ratios of 1:5, 1:7, or even 1:10.[9][10]

Quantitative Data Summary

The following tables provide recommended starting concentrations and ratios for key steps in the DHX36 cloning workflow. These are general guidelines and may require further optimization.

Table 1: Recommended PCR Reaction Components

ComponentRecommended Concentration/Amount
High-Fidelity DNA PolymeraseAs per manufacturer's instructions
5X Reaction Buffer1X
dNTPs200-250 µM each
Forward Primer0.2-0.5 µM
Reverse Primer0.2-0.5 µM
Template DNA (Plasmid)1-10 ng
Template DNA (cDNA)50-250 ng
DMSO (optional)3-5%
Betaine (optional)1-1.5 M

Table 2: Ligation and Transformation Parameters

ParameterRecommended Value
Vector:Insert Molar Ratio1:3 to 1:10
Total DNA in Ligation (Vector + Insert)50-100 ng
Ligation Temperature16°C (overnight) or Room Temp (1-2 hours)
Volume of Ligation for Transformation1-5 µL
Competent Cell Volume50-100 µL
Heat Shock Temperature42°C
Heat Shock Duration30-45 seconds

Experimental Protocols

Protocol 1: PCR Amplification of Full-Length DHX36
  • Reaction Setup: Assemble the PCR reaction on ice as described in Table 1.

  • Thermocycling Conditions:

    • Initial Denaturation: 98°C for 2 minutes.

    • 30-35 Cycles:

      • Denaturation: 98°C for 15 seconds.

      • Annealing: 55-65°C for 20 seconds (optimize with gradient PCR).

      • Extension: 72°C for 2 minutes (adjust based on polymerase speed, typically 1kb/min).

    • Final Extension: 72°C for 5 minutes.

    • Hold: 4°C.

  • Analysis: Run 5 µL of the PCR product on a 1% agarose (B213101) gel to verify the size and purity of the amplicon. Proceed with gel purification.

Protocol 2: Restriction Digest and Ligation
  • Digestion: Digest 1-2 µg of the purified PCR product and the recipient vector with the chosen restriction enzymes. Follow the enzyme manufacturer's protocol for buffer, temperature, and incubation time (typically 1-2 hours).

  • Purification: Gel purify the digested vector and insert to remove undigested DNA and small fragments.

  • Ligation: Set up the ligation reaction as described in Table 2.

  • Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.

Visualizations

DHX36_Cloning_Workflow cluster_prep Template & Vector Preparation cluster_cloning Cloning Steps cluster_verification Verification cDNA cDNA Synthesis (from mRNA) PCR PCR Amplification of DHX36 ORF cDNA->PCR VectorPrep Vector Preparation (e.g., pEGFP, pcDNA) Digest Restriction Enzyme Digestion VectorPrep->Digest PCR->Digest Ligation Ligation Digest->Ligation Transformation Transformation (E. coli) Ligation->Transformation ColonyPCR Colony PCR Transformation->ColonyPCR PlasmidPrep Plasmid Miniprep ColonyPCR->PlasmidPrep Select positive colonies Sequencing Sanger Sequencing PlasmidPrep->Sequencing Expression Downstream Applications Sequencing->Expression Verified Clone

Caption: A typical workflow for cloning the DHX36 gene.

Troubleshooting_Logic Start Start Transformation NoColonies No/Few Colonies? Start->NoColonies LigationIssue Ligation Problem? NoColonies->LigationIssue Yes ManyColonies Many Colonies? NoColonies->ManyColonies No TransformationIssue Transformation Problem? LigationIssue->TransformationIssue No CheckLigationControls Run Ligation Controls (Vector Only) LigationIssue->CheckLigationControls Yes CheckCompetency Check Competent Cells (Control Plasmid) TransformationIssue->CheckCompetency Yes CheckInsert All Empty Vector? ManyColonies->CheckInsert Yes Success Successful Clones ManyColonies->Success No CheckDigestion Verify Complete Digestion Dephosphorylate Vector CheckInsert->CheckDigestion Yes CheckInsert->Success No OptimizeRatio Optimize Vector:Insert Ratio CheckDigestion->OptimizeRatio

Caption: A decision tree for troubleshooting cloning outcomes.

References

DHX36 Activity Optimization and Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DHX36 enzymatic activity. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for in vitro assays involving the DEAH-box helicase, DHX36. Here you will find troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic activities of DHX36?

A1: DHX36, also known as G4R1 or RHAU, is a multifunctional helicase primarily recognized for its potent ATP-dependent G-quadruplex (G4) resolvase activity. It unwinds both DNA and RNA G4 structures with a high degree of specificity, preferring parallel G4 topologies.[1][2] In addition to its G4 unwinding capabilities, DHX36 possesses a ssDNA/RNA-dependent ATPase activity, which fuels its helicase function.[3]

Q2: What is the substrate specificity of DHX36?

A2: DHX36 exhibits a strong preference for G-quadruplex structures over standard duplex DNA or RNA. A critical requirement for its helicase activity is the presence of a 3' single-stranded overhang on the G4 substrate, which serves as a loading site for the enzyme.[4] The enzyme then translocates in a 3' to 5' direction to unwind the G4 structure. DHX36 is largely inactive on G4 structures lacking a 3' tail or on fully antiparallel G4s.[1]

Q3: Is the ATPase activity of DHX36 coupled to G4 unwinding?

A3: Yes, the ATPase activity of DHX36 is coupled to its helicase function. However, studies have shown that the rate of ATP consumption by DHX36 is largely independent of the thermodynamic stability of the G4 substrate.[5][6] This suggests a non-processive, local unwinding mechanism where ATP hydrolysis facilitates a conformational change that destabilizes the G4 structure, rather than processively melting it base by base.[6] Interestingly, some studies have reported ATP-independent repetitive unfolding and refolding cycles, particularly with RNA G4 substrates.[7]

Q4: How do monovalent and divalent cations affect DHX36 activity?

A4: Monovalent cations, particularly potassium (K+), are crucial for the formation and stabilization of G-quadruplex structures. The stability of the G4 substrate, in turn, can influence the unwinding efficiency of DHX36, with more stable structures being more challenging for the enzyme to resolve.[5] Divalent cations, specifically magnesium (Mg2+), are essential cofactors for the ATPase activity of DHX36.[3] ATP hydrolysis is dependent on the presence of Mg2+, which typically forms a complex with ATP (Mg-ATP) that is the true substrate for the enzyme.

Troubleshooting Guide

Low or No Helicase Activity
Potential Cause Recommended Solution
Suboptimal Buffer Conditions Ensure all buffer components are at their optimal concentrations. Refer to the recommended buffer composition tables below. Key parameters to check are pH, salt concentration (KCl, NaCl), and MgCl2 concentration. The optimal pH for many helicases is around 7.0-8.0.[3][8][9]
Incorrect Substrate Design Verify that your G-quadruplex substrate has a 3' single-stranded tail of sufficient length (typically >10 nucleotides) for DHX36 loading.[4] Confirm the formation of the G4 structure using techniques like Circular Dichroism (CD) spectroscopy.
Inactive Enzyme Enzyme activity can be compromised by improper storage or multiple freeze-thaw cycles. Aliquot the enzyme upon receipt and store at -80°C. Test the ATPase activity of your enzyme stock to confirm it is active.
Inhibitory Contaminants Ensure that buffers and water are nuclease-free. Contaminants from protein purification (e.g., high concentrations of imidazole (B134444) or salts) can inhibit activity and should be removed by dialysis or desalting columns.
Highly Stable G4 Substrate Very stable G4 structures can be difficult for DHX36 to unwind.[5] Consider using a less stable G4 substrate for initial experiments or increasing the enzyme concentration. The stability of the G4 can be modulated by the length of the G-tracts and the flanking sequences.
Issues with ATPase Assays
Potential Cause Recommended Solution
High Background ATP Hydrolysis Prepare fresh ATP stocks and ensure they are pH-adjusted. Some ATP preparations can be acidic, leading to spontaneous hydrolysis. Store ATP at -80°C in small aliquots.
Contaminating ATPases Ensure the purity of your DHX36 preparation. Contaminating ATPases from the expression system can lead to high background signal.
Suboptimal Assay Conditions Optimize the concentrations of ssDNA/ssRNA cofactor, ATP, and MgCl2. The ATPase activity of DHX36 is dependent on the presence of a single-stranded nucleic acid cofactor.
Inaccurate Phosphate (B84403) Detection If using a colorimetric assay for phosphate detection (e.g., malachite green), ensure that the standards are prepared correctly and that the assay is performed within the linear range of detection.

Data and Protocols

Recommended Buffer Compositions for DHX36 Assays

Helicase Assay Buffer

ComponentConcentration RangeNotes
Tris-HCl / Tris-Acetate20-50 mMMaintain pH between 7.5 and 8.0.
KCl50-100 mMEssential for G4 stability. Can be adjusted to modulate substrate stability.
NaCl10-100 mMCan be included, but KCl is the primary salt for G4 formation.
MgCl21-5 mMCrucial for ATPase activity. Optimal concentration may need to be titrated.
ATP1-5 mMEnergy source for unwinding.
DTT1-2 mMReducing agent to maintain enzyme integrity.
Glycerol5-10% (v/v)Stabilizes the enzyme.
BSA / α-lactalbumin0.1 mg/mLPrevents non-specific binding to reaction tubes.

ATPase Assay Buffer

ComponentConcentration RangeNotes
HEPES / Tris-HCl25-50 mMMaintain pH between 7.5 and 8.0.
KCl / NaCl50-150 mMIonic strength can influence enzyme kinetics.
MgCl22-10 mMEssential for ATP hydrolysis.
ATP0.1-2 mMSubstrate for the reaction.
ssDNA or ssRNA cofactorVariesRequired to stimulate ATPase activity. Poly(dT) or poly(U) are commonly used.
DTT1-2 mMReducing agent.
Experimental Protocols

Protocol 1: Preparation of G-Quadruplex Substrates

  • Oligonucleotide Synthesis: Obtain a DNA or RNA oligonucleotide with a G-rich sequence capable of forming a G-quadruplex and a 3' single-stranded tail. The oligonucleotide can be labeled with a fluorescent probe (e.g., FAM) at the 5' end for detection.

  • Annealing: Resuspend the oligonucleotide in a buffer containing 10 mM Tris-HCl (pH 7.5) and 100 mM KCl.

  • Heating and Cooling: Heat the solution to 95°C for 5 minutes in a heat block or thermocycler.

  • Slow Cooling: Allow the solution to cool slowly to room temperature over several hours. This facilitates the formation of intramolecular G-quadruplex structures.

  • Verification (Optional): Confirm G-quadruplex formation using Circular Dichroism (CD) spectroscopy, which will show a characteristic positive peak around 264 nm for parallel G4 structures.

Protocol 2: Gel-Based Helicase Assay

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the helicase assay buffer, the annealed G4 substrate (e.g., 10-50 nM), and any inhibitors or compounds to be tested.

  • Initiate Reaction: Add DHX36 enzyme to the reaction mixture to a final concentration of 1-10 nM. The optimal enzyme concentration may need to be determined empirically.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding a quench buffer containing EDTA (to chelate Mg2+), SDS (to denature the enzyme), and a loading dye.

  • Gel Electrophoresis: Resolve the reaction products on a native polyacrylamide gel (e.g., 10-12% TBE gel).

  • Visualization: Visualize the unwound single-stranded product and the folded G4 substrate using a gel imager. The unwound product will migrate faster than the folded G4 substrate.

Protocol 3: Coupled Spectrophotometric ATPase Assay

This assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing the ATPase assay buffer, phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), NADH, and the ssDNA/ssRNA cofactor.

  • Enzyme Addition: Add DHX36 to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding Mg-ATP.

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation, using the extinction coefficient of NADH.

Visual Guides

experimental_workflow DHX36 Helicase Assay Workflow sub_prep Substrate Preparation (G4 Annealing) rxn_setup Reaction Setup (Buffer, Substrate, DHX36) sub_prep->rxn_setup Add annealed G4 incubation Incubation (37°C) rxn_setup->incubation Start reaction quenching Quenching (EDTA, SDS) incubation->quenching Stop reaction at time points gel Native PAGE quenching->gel visual Visualization & Analysis gel->visual

DHX36 Helicase Assay Workflow

troubleshooting_logic Troubleshooting Logic for Low DHX36 Activity start Low/No Activity check_enzyme Is Enzyme Active? (ATPase Assay) start->check_enzyme check_substrate Is Substrate Correct? (3' tail, G4 folded) start->check_substrate check_buffer Are Buffer Conditions Optimal? (pH, Salt, Mg2+) start->check_buffer inactive_enzyme Solution: Use new enzyme aliquot check_enzyme->inactive_enzyme No bad_substrate Solution: Redesign/re-anneal substrate check_substrate->bad_substrate No bad_buffer Solution: Optimize buffer components check_buffer->bad_buffer No

Troubleshooting Logic for Low DHX36 Activity

References

Technical Support Center: Recombinant DHX36

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of recombinant DEAH-Box Helicase 36 (DHX36), with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is recombinant DHX36, and why is it prone to aggregation?

A1: Recombinant DHX36 is the DEAH-Box Helicase 36 protein produced in a host organism, typically E. coli, through recombinant DNA technology. DHX36 is a multi-domain protein essential for resolving G-quadruplex structures in DNA and RNA.[1] Its aggregation propensity likely stems from several factors:

  • Hydrophobic Regions: DHX36 possesses a hydrophobic core within its DHX36-specific motif (DSM), which is crucial for its function in recognizing G-quadruplexes. These exposed hydrophobic surfaces can lead to intermolecular interactions and aggregation, especially at high protein concentrations.

  • Cysteine Residues: The presence of cysteine residues can lead to the formation of incorrect disulfide bonds, causing misfolding and aggregation.

  • Expression Conditions: High-level expression in E. coli can overwhelm the cellular machinery for proper protein folding, leading to the formation of insoluble inclusion bodies.

Q2: What is the predicted isoelectric point (pI) of human DHX36, and why is it important?

A2: The predicted isoelectric point (pI) for full-length human DHX36 (UniProt accession number Q9H2U1) is approximately 6.38 . The pI is the pH at which the protein has no net electrical charge. At a pH near its pI, a protein's solubility is often at its minimum, increasing the likelihood of aggregation. Therefore, it is crucial to maintain the buffer pH at least one unit away from the pI during purification and storage. For DHX36, a buffer with a pH of 7.4 or higher is recommended to ensure the protein carries a net negative charge, promoting repulsion between molecules and enhancing solubility.

Q3: What are the key considerations for designing a purification buffer for DHX36?

A3: A well-designed purification buffer is critical for maintaining the stability and solubility of recombinant DHX36. Key components to consider include:

  • Buffering Agent and pH: A buffer with a pH of 7.5, such as HEPES, is a good starting point, as it is sufficiently far from the predicted pI of 6.38.

  • Salt Concentration: A moderate salt concentration, such as 150 mM KCl, can help to mitigate non-specific ionic interactions that can lead to aggregation.

  • Additives: Including additives like glycerol (B35011) and reducing agents is highly recommended to improve stability.

Troubleshooting Guides

Issue 1: Low Yield of Soluble Recombinant DHX36

Problem: After cell lysis and centrifugation, the majority of the recombinant DHX36 is found in the insoluble pellet (inclusion bodies).

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature to 18-25°C and reduce the concentration of the inducing agent (e.g., IPTG). This slows down protein synthesis, allowing more time for proper folding.
Suboptimal Codon Usage If expressing a human protein in E. coli, codon usage differences can hinder translation. Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).
Lack of Chaperone Co-expression Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of DHX36.
Issue 2: Aggregation of Purified DHX36 During and After Purification

Problem: The purified DHX36 protein precipitates out of solution during purification steps (e.g., dialysis, concentration) or during storage.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Buffer Conditions Ensure the buffer pH is at least one unit away from the pI of DHX36 (~6.38). A pH of 7.5 is recommended. Maintain a moderate salt concentration (e.g., 150 mM KCl).
Hydrophobic Interactions Include stabilizing additives in all buffers. Glycerol at a concentration of 10-20% (v/v) is effective in preventing aggregation by stabilizing the protein's native conformation. Other osmolytes like sucrose (B13894) or trehalose (B1683222) can also be used.
Oxidation of Cysteine Residues Always include a reducing agent in your buffers. TCEP (Tris(2-carboxyethyl)phosphine) at 0.5-1 mM is often preferred over DTT as it is more stable and does not interfere with nickel affinity chromatography. If using DTT, a concentration of 1-5 mM is recommended.
High Protein Concentration Avoid concentrating the protein to very high levels if aggregation is observed. If a high concentration is necessary, perform a buffer screen to identify optimal conditions for stability at that concentration.
Freeze-Thaw Cycles Aliquot the purified protein into single-use volumes and store at -80°C to minimize freeze-thaw cycles, which can induce aggregation. The presence of a cryoprotectant like glycerol (at least 20%) is crucial for frozen storage.

Experimental Protocols

Optimized Lysis and Purification Buffer for Recombinant DHX36

This protocol is adapted from established methods for purifying DHX36 constructs.

Component Final Concentration Purpose
HEPES-KOH 50 mMBuffering agent to maintain pH
pH 7.5Maintains a net negative charge on the protein, enhancing solubility
KCl 150 mMReduces non-specific ionic interactions
Glycerol 10% (v/v)Stabilizer, prevents aggregation
TCEP 0.5 mMReducing agent, prevents oxidation of cysteines
MgCl₂ 2.5 mMMay be required for protein stability and activity
Protease Inhibitors As recommended by manufacturerPrevents proteolytic degradation

Visualizations

Logical Workflow for Troubleshooting DHX36 Aggregation

DHX36_Aggregation_Troubleshooting start Recombinant DHX36 Expression & Purification issue Aggregation Observed? start->issue expression_stage During Expression (Inclusion Bodies) issue->expression_stage Yes purification_stage During/After Purification issue->purification_stage Yes end Soluble, Stable DHX36 issue->end No exp_sol1 Lower Induction Temperature (18-25°C) expression_stage->exp_sol1 exp_sol2 Reduce Inducer Concentration expression_stage->exp_sol2 exp_sol3 Use Codon-Optimized Strain (e.g., Rosetta) expression_stage->exp_sol3 exp_sol4 Co-express Chaperones expression_stage->exp_sol4 pur_sol1 Optimize Buffer pH (pH 7.5 or higher) purification_stage->pur_sol1 pur_sol2 Add Stabilizers (e.g., 10-20% Glycerol) purification_stage->pur_sol2 pur_sol3 Include Reducing Agent (0.5-1 mM TCEP) purification_stage->pur_sol3 pur_sol4 Avoid High Protein Concentration purification_stage->pur_sol4 pur_sol5 Minimize Freeze-Thaw Cycles purification_stage->pur_sol5 exp_sol1->end exp_sol2->end exp_sol3->end exp_sol4->end pur_sol1->end pur_sol2->end pur_sol3->end pur_sol4->end pur_sol5->end

Caption: Troubleshooting workflow for DHX36 aggregation.

DHX36 and its Role in G-Quadruplex Resolution

DHX36_Function cluster_rna mRNA G4 G-Quadruplex (Translation Block) Translation Translation (Protein Synthesis) G4->Translation Inhibits mRNA mRNA Transcript mRNA->Translation DHX36 DHX36 DHX36->G4 Binds & Unwinds ADP ADP + Pi DHX36->ADP ATP ATP ATP->DHX36 Provides Energy

Caption: Role of DHX36 in resolving G-quadruplexes to facilitate translation.

Hydrophobicity Plot of Human DHX36

A hydrophobicity plot of the full-length human DHX36 protein (1008 amino acids) using the Kyte-Doolittle scale with a window size of 19 reveals several hydrophobic regions that may contribute to aggregation. The most prominent hydrophobic region corresponds to the DHX36-specific motif (DSM) near the N-terminus. Other significant hydrophobic peaks are distributed throughout the protein, indicating that multiple regions could be involved in aggregation. Researchers should be mindful of these regions when designing constructs or purification strategies. For a detailed interactive plot, it is recommended to use an online tool with the UniProt sequence Q9H2U1.

References

Technical Support Center: Refinement of DHX36 Activity Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their DHX36 activity assay protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DHX36, and why is it a target of interest?

DHX36, also known as G4R1 or RHAU, is a DEAH-box ATP-dependent helicase.[1] Its main role is to unwind G-quadruplex (G4) structures, which are non-canonical secondary structures that can form in guanine-rich sequences of both DNA and RNA.[1][2] These G4 structures can act as roadblocks for cellular processes like DNA replication, transcription, and translation. By resolving these structures, DHX36 plays a critical role in maintaining genomic integrity and regulating gene expression.[3][4][5] Its involvement in these fundamental processes makes it a significant target for therapeutic intervention in various diseases, including cancer.[6][7]

Q2: What types of assays are commonly used to measure DHX36 activity?

There are two primary assays used to measure the enzymatic activity of DHX36:

  • ATPase Assays: These assays measure the ATP hydrolysis activity of DHX36, which is coupled to its helicase function. They are often used for primary high-throughput screening of potential inhibitors.[6]

  • Unwinding Assays: These assays directly measure the ability of DHX36 to unwind a G4 substrate. They are essential for confirming the mechanism of action of potential inhibitors and for detailed kinetic studies.[6] Common formats for unwinding assays include gel-based assays using radiolabeled or fluorescently-labeled substrates, and fluorescence resonance energy transfer (FRET)-based assays that allow for real-time monitoring of unwinding.[8][9][10]

Q3: What are the critical components of a DHX36 G4 unwinding substrate?

A crucial feature of a DHX36 G4 substrate is the presence of a 3' single-stranded overhang.[11][12][13] DHX36 binds to this single-stranded region and translocates in a 3' to 5' direction to unwind the G4 structure.[12][13] The length and sequence of this 3' tail can influence the binding affinity and unwinding efficiency of the enzyme.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low unwinding activity Inactive enzyme- Ensure proper storage of DHX36 at -80°C in a buffer containing glycerol. - Perform a protein quantification assay (e.g., Bradford) to confirm the enzyme concentration. - Test a new batch of enzyme.
Incorrect substrate design- Confirm the presence and adequate length (at least 15 nucleotides) of a 3' single-stranded tail on your G4 substrate.[12] - Verify the formation of the G4 structure using techniques like circular dichroism (CD) spectroscopy.
Suboptimal assay buffer conditions- Optimize the concentrations of MgCl2 (typically 1-2 mM) and KCl (50-100 mM). - Ensure the pH of the buffer is within the optimal range for DHX36 activity (usually around pH 7.0-7.5).[14]
Presence of inhibitors- If screening compounds, ensure the solvent (e.g., DMSO) concentration is not inhibitory. - Check for any contaminating inhibitors in your reagents.
Inconsistent results Nuclease contamination- Use highly purified DHX36 protein. Further purification steps like ion-exchange and size-exclusion chromatography may be necessary.[12] - Include an RNase inhibitor in the reaction if using an RNA substrate.[14]
Substrate degradation- Prepare fresh substrate for each experiment. Avoid multiple freeze-thaw cycles.[15]
Pipetting errors- Use calibrated pipettes and prepare a master mix for reactions to minimize variability.
High background (substrate appears unwound in the absence of enzyme) Thermal instability of the substrate- Increase the stability of the G4 substrate by using sequences known to form more stable structures or by increasing the cation concentration (e.g., KCl). - Perform the assay at a lower temperature (e.g., 30°C instead of 37°C).
Substrate not properly folded- Ensure proper annealing of the G4 substrate by heating to 95°C followed by slow cooling in the presence of KCl.[7]
Unexpected bands on the gel Substrate self-annealing- After unwinding, the single-stranded G4-forming sequence might form intramolecular hairpins. This can sometimes be addressed by optimizing gel running conditions (e.g., temperature, buffer).[14]
Protein-DNA complexes- Ensure the stop buffer contains a protease (e.g., Proteinase K) and a strong denaturant (e.g., SDS) to effectively deproteinize the sample before loading on the gel.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for DHX36 activity with different substrates.

Table 1: Kinetic Parameters for DHX36 G4 Disruption

Substratekcat/KM (M⁻¹min⁻¹)kcat (min⁻¹)Apparent Kd (pM)Reference
4G-A₁₅4.3 ± 0.1 × 10⁵>6-[11]
5G-A₁₅7.3 ± 0.7 × 10⁵6.3 ± 0.2~5700[11][12]
6G-A₁₅2.4 ± 0.7 × 10⁵1.0 ± 0.2-[11]
4G-T₁₅1.4 ± 0.1 × 10⁸0.66 ± 0.16-[11]
5G-T₁₅4.5 ± 0.6 × 10⁷0.17 ± 0.0460[11][12]
6G-T₁₅2.7 ± 0.5 × 10⁶0.02 ± 0.004-[11]

G-A₁₅ and G-T₁₅ refer to G-quadruplexes with 15-nucleotide adenine-rich and thymine-rich 3' tails, respectively. 4G, 5G, and 6G denote the number of G-quartets in the structure.

Table 2: Effect of G4-Stabilizing Ligands on DHX36 Unwinding Activity

LigandConcentration (µM)Reduction in G4 Unwinding RateReference
Pyridostatin (PDS)5~100-fold[16][17]
Phen-DC35~80-fold[16][17]
124595~8-fold[16][17]

Experimental Protocols

Gel-Based DHX36 G4 Unwinding Assay

This protocol is adapted from established methods to monitor the unwinding of a G4 substrate by DHX36.[7][15]

1. Substrate Preparation: a. A G4-forming oligonucleotide with a 3' single-stranded tail is labeled at the 5' end with ³²P-ATP using T4 polynucleotide kinase or with a fluorescent dye (e.g., FAM). b. The labeled oligonucleotide is purified to remove unincorporated label. c. To form the G4 structure, the oligonucleotide is heated to 95°C for 5 minutes in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) and then slowly cooled to room temperature.

2. Unwinding Reaction: a. Prepare a reaction buffer, for example: 20 mM HEPES pH 7.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5% glycerol, and 0.1% Triton X-100.[14] b. In a typical 10-20 µL reaction, combine the reaction buffer, a fixed concentration of the folded G4 substrate (e.g., 1-10 nM), and varying concentrations of purified DHX36. c. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding ATP to a final concentration of 1-5 mM. e. At various time points, stop the reaction by adding a stop buffer containing EDTA (to chelate Mg²⁺), SDS, and Proteinase K. A typical stop buffer could be 20 mM HEPES pH 7.4, 10 mM EDTA, 0.5% SDS, and 200 ng/µl proteinase K.[14] f. Incubate for an additional 15-20 minutes at 37°C to allow for complete deproteinization.

3. Gel Electrophoresis and Analysis: a. Add a loading dye to the stopped reactions. b. Separate the unwound (single-stranded) product from the folded G4 substrate on a non-denaturing polyacrylamide gel (e.g., 10-12%) in 1x TBE buffer. c. Visualize the bands using autoradiography (for ³²P) or a fluorescence imager. d. Quantify the percentage of unwound substrate at each time point or enzyme concentration.

Visualizations

DHX36_Unwinding_Mechanism cluster_0 DHX36-G4 Interaction cluster_1 ATP-Dependent Unwinding cluster_2 Substrate Fate DHX36 DHX36 DHX36_bound DHX36-G4 Complex DHX36->DHX36_bound Binds to 3' tail G4_3tail G4 Substrate (with 3' tail) G4_3tail->DHX36_bound ATP ATP ADP_Pi ADP + Pi DHX36_bound->ADP_Pi Unwound_G4 Partially Unwound G4 DHX36_bound->Unwound_G4 ATP Hydrolysis ATP->DHX36_bound Released_DHX36 DHX36 Unwound_G4->Released_DHX36 DHX36 Dissociates Refolded_G4 Re-annealed G4 Unwound_G4->Refolded_G4 Re-annealing Denatured_ssDNA Fully Denatured ssDNA Unwound_G4->Denatured_ssDNA Full Denaturation

Caption: Proposed mechanism for DHX36-mediated G4 unwinding.[10][16]

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Unwinding Reaction cluster_analysis Analysis labeling 1. Label Oligonucleotide (³²P or Fluorophore) purification 2. Purify Labeled Oligo labeling->purification folding 3. Fold into G4 Structure (Heat + Slow Cool with KCl) purification->folding mix 4. Prepare Reaction Mix (Buffer, DHX36, G4 Substrate) folding->mix initiate 5. Initiate with ATP mix->initiate time_points 6. Incubate & Take Time Points initiate->time_points stop 7. Stop Reaction (EDTA, SDS, Proteinase K) time_points->stop gel 8. Non-denaturing PAGE stop->gel visualize 9. Visualize Bands (Autoradiography/Fluorescence) gel->visualize quantify 10. Quantify Unwinding visualize->quantify

Caption: General workflow for a gel-based DHX36 unwinding assay.

References

DHX36 Sample Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the sample preparation of DHX36. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary subcellular localization of DHX36?

A1: DHX36 is predominantly found in the cytoplasm, though it is also detected in the nucleus.[1][2] Its localization can be influenced by cellular conditions, such as stress, which can cause it to relocalize to stress granules.

Q2: What are the key functions of DHX36 that are relevant to sample preparation?

A2: DHX36 is an ATP-dependent RNA/DNA helicase known for its role in resolving G-quadruplex (G4) structures in both DNA and RNA.[3] This function is critical in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][3] Its interactions with RNA and DNA are central to many experimental protocols.

Q3: Why is it important to use protease and RNase inhibitors during DHX36 sample preparation?

A3: Due to its association with RNA and its role in dynamic protein complexes, DHX36 samples are susceptible to degradation by proteases and RNases released during cell lysis. Including inhibitors for both types of enzymes is crucial to maintain the integrity of DHX36 and its associated nucleic acids throughout the experimental workflow.

Q4: What are the common challenges encountered when working with DHX36?

A4: Common challenges include protein degradation, low yield, non-specific antibody binding in immunoprecipitation, and potential cytoplasmic contamination of nuclear extracts. Optimizing lysis conditions and antibody concentrations, as well as including proper controls, can help mitigate these issues.

Experimental Protocols and Best Practices

Cell Lysis for DHX36 Analysis

Proper cell lysis is the first critical step for successful DHX36 analysis. The choice of lysis buffer depends on the downstream application and the subcellular fraction of interest.

Recommended Lysis Buffer for Immunoprecipitation (IP):

A frequently used lysis buffer for DHX36 IP is a RIPA-like buffer with specific modifications to preserve protein-protein and protein-nucleic acid interactions.

ComponentConcentrationPurpose
Tris-HCl (pH 8.0)20 mMBuffering agent to maintain pH
KCl150 mMSalt concentration to mimic physiological conditions
MgCl₂2.5 mMDivalent cation, may be important for some interactions
NP-40 (or Triton X-100)0.5%Non-ionic detergent to lyse cell membranes
DTT1 mMReducing agent to prevent disulfide bond formation
Protease Inhibitors1x CocktailTo prevent protein degradation
PMSF0.2 mMSerine protease inhibitor

Experimental Workflow for Cell Lysis:

G start Start with Cultured Cells wash Wash cells with ice-cold PBS start->wash lysis Resuspend cell pellet in Lysis Buffer with inhibitors wash->lysis incubation Incubate on ice lysis->incubation centrifugation Centrifuge to pellet cell debris incubation->centrifugation supernatant Collect supernatant containing DHX36 lysate centrifugation->supernatant end Proceed to downstream application supernatant->end

Caption: General workflow for whole-cell lysate preparation for DHX36 analysis.

Subcellular Fractionation for DHX36

To study the nuclear and cytoplasmic pools of DHX36, a subcellular fractionation protocol is required.

Protocol for Nuclear and Cytoplasmic Extraction:

  • Cell Harvesting: Harvest approximately 4 x 10⁷ cells by centrifugation.

  • Cytoplasmic Lysis: Resuspend the cell pellet in 5 pellet volumes of a hypotonic cytoplasmic extraction (CE) buffer containing a non-ionic detergent (e.g., 0.075% NP-40). Incubate on ice for 3 minutes to lyse the plasma membrane.

  • Nuclei Isolation: Centrifuge at a low speed (1000-1500 rpm) for 4 minutes to pellet the nuclei. The supernatant contains the cytoplasmic extract.

  • Nuclear Lysis: Wash the nuclear pellet gently with CE buffer without detergent. Resuspend the washed nuclei in a nuclear extraction (NE) buffer containing a higher salt concentration (e.g., 420 mM NaCl) to extract nuclear proteins.

  • Clarification: Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.

Quantitative Data: Typical Protein Yields from Cultured Cells

Cell LineEstimated Protein Yield (µg / 10⁶ cells)
HeLa200
HEK293Not specified, but commonly used for DHX36 studies
IMR90Not specified, but used in DHX36 research
MCF10A300
MDA-MB-468220
BT474350

Note: These are general estimates and the yield of DHX36 will be a fraction of the total protein and can vary between cell lines and culture conditions.[4]

Immunoprecipitation (IP) of DHX36

IP is used to isolate DHX36 and its interacting partners.

Detailed IP Protocol:

  • Lysate Preparation: Prepare cell lysate as described in the "Cell Lysis" section. Determine protein concentration using a standard assay (e.g., BCA).

  • Pre-clearing (Optional but Recommended): Incubate the lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding.

  • Antibody Incubation: Add the anti-DHX36 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

Recommended Controls for IP:

ControlPurpose
Input Control A small fraction of the total cell lysate to verify the presence of DHX36 before IP.
Isotype Control An antibody of the same isotype and from the same host species as the primary antibody, but not specific to DHX36, to assess non-specific binding of the antibody.[5]
Bead-Only Control Lysate incubated with beads without the primary antibody to check for non-specific binding to the beads themselves.[5][6]
Western Blotting for DHX36

Western blotting is used to detect and quantify DHX36 protein levels.

Antibody Dilution Recommendations:

Antibody TypeApplicationRecommended Starting Dilution
Rabbit Polyclonal anti-DHX36Western Blot1:500 - 1:1000
Rabbit Polyclonal anti-DHX36Immunohistochemistry1:20 - 1:50
Rabbit Polyclonal anti-DHX36Immunocytochemistry0.25 - 2 µg/ml

Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.[7][8][9][10][11][12]

RNA Immunoprecipitation (RIP) of DHX36

RIP is a technique to identify RNAs that are physically associated with DHX36.

Key Steps in a RIP Protocol:

  • Cell Harvesting and Lysis: Similar to IP, but all buffers must be RNase-free.

  • Immunoprecipitation: Use a validated anti-DHX36 antibody to pull down DHX36-RNA complexes.

  • Washing: Perform stringent washes to remove non-specific interactions.

  • RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

  • Downstream Analysis: Analyze the purified RNA by RT-qPCR, microarray, or sequencing to identify the bound transcripts.

Logical Workflow for a RIP Experiment:

G start Start with RNase-free cell culture lysis Lyse cells in RNase-free buffer with inhibitors start->lysis ip Immunoprecipitate DHX36-RNA complexes lysis->ip wash Wash beads to remove non-specific binding ip->wash elute Elute and purify RNA wash->elute analysis Analyze RNA by RT-qPCR or Sequencing elute->analysis end Identify DHX36-bound RNAs analysis->end

Caption: A simplified workflow for RNA Immunoprecipitation (RIP) of DHX36.

Troubleshooting Guides

Troubleshooting Western Blotting for DHX36
IssuePossible CauseRecommended Solution
No or Weak Signal - Low protein expression- Inefficient protein transfer- Suboptimal antibody concentration- Antibody inactivity- Increase the amount of protein loaded.- Confirm transfer efficiency with Ponceau S staining.- Optimize primary and secondary antibody dilutions.- Use a fresh antibody aliquot and ensure proper storage.
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk).- Reduce the concentration of primary and/or secondary antibodies.- Increase the number and duration of wash steps.
Non-specific Bands - Antibody cross-reactivity- Protein degradation- Use a more specific antibody or one validated for the application.- Ensure fresh protease inhibitors are added to the lysis buffer.
Troubleshooting Immunoprecipitation of DHX36
IssuePossible CauseRecommended Solution
Low Yield of Precipitated DHX36 - Inefficient cell lysis- Antibody not suitable for IP- Insufficient antibody amount- Optimize the lysis buffer and procedure.- Use an antibody validated for IP.- Titrate the antibody concentration to find the optimal amount.
High Non-specific Binding - Insufficient pre-clearing- Inadequate washing- Antibody cross-reactivity- Always include a pre-clearing step.- Increase the stringency and number of washes.- Use an isotype control to assess non-specific antibody binding.
Co-elution of Antibody Heavy and Light Chains - Elution with SDS-PAGE buffer- Use a secondary antibody specific for native (non-reduced) IgG or a light chain-specific secondary antibody for the subsequent Western blot.

Signaling Pathways Involving DHX36

DHX36 in RIG-I-like Receptor (RLR) Signaling

DHX36 plays a crucial role in the innate immune response to viral infections by modulating the RIG-I signaling pathway. It facilitates the activation of PKR, which is essential for the formation of antiviral stress granules (avSGs) where RIG-I can efficiently recognize viral RNA.[13][14][15]

G Viral_RNA Viral dsRNA DHX36 DHX36 Viral_RNA->DHX36 PKR PKR Viral_RNA->PKR DHX36->PKR facilitates binding & phosphorylation p_PKR p-PKR (activated) PKR->p_PKR avSG Antiviral Stress Granule (avSG) Formation p_PKR->avSG RIG_I RIG-I avSG->RIG_I enhances recognition of viral RNA MAVS MAVS RIG_I->MAVS IFN_production Type I Interferon Production MAVS->IFN_production

Caption: DHX36 enhances antiviral immunity through the RIG-I signaling pathway.

DHX36 and NF-κB Signaling

DHX36 has been implicated in the activation of the NF-κB signaling pathway, particularly in response to viral components. It can interact with the viral nucleocapsid (N) protein and the adaptor protein MyD88, leading to the phosphorylation of p65 and subsequent activation of NF-κB target genes.[7][16][17]

G Viral_N_protein Viral Nucleocapsid (N) Protein DHX36 DHX36 Viral_N_protein->DHX36 MyD88 MyD88 DHX36->MyD88 recruits p65 p65 (RelA) MyD88->p65 facilitates phosphorylation p_p65 p-p65 (activated) p65->p_p65 nucleus Nucleus p_p65->nucleus translocates to NFkB_target_genes NF-κB Target Gene Transcription nucleus->NFkB_target_genes

Caption: DHX36-mediated activation of the NF-κB pathway in response to viral proteins.

References

Validation & Comparative

Validating DHX36 as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DHX36 Against Alternative Therapeutic Targets in Oncology

The DEAH-box helicase 36 (DHX36), a key regulator of G-quadruplex (G4) structures in DNA and RNA, has emerged as a compelling, albeit complex, therapeutic target in oncology. Its role in critical cellular processes such as transcription, translation, and genome maintenance places it at the crossroads of cancer pathogenesis. However, the validation of DHX36 as a viable drug target necessitates a thorough comparison with established and emerging therapeutic strategies. This guide provides an objective analysis of DHX36's potential, juxtaposed with alternative targets in two cancers where its role is prominent: triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).

DHX36: A Dual-Faceted Target

DHX36 exhibits a dichotomous role in cancer, acting as a tumor suppressor in some contexts and possessing proto-oncogenic functions in others. This duality underscores the importance of a context-dependent approach to its therapeutic targeting.

  • Tumor Suppressor Role: In breast and non-small cell lung cancer, lower DHX36 expression is correlated with poorer patient survival.[1][2] Studies have shown that knockdown of DHX36 in breast cancer cells promotes tumor growth in xenograft models.[3] Similarly, in NSCLC cell lines, reduced DHX36 levels lead to increased cell migration and resistance to certain chemotherapeutic agents.[4]

  • Proto-Oncogenic Role: Conversely, in colon cancer, the inhibition of DHX36 by a long non-coding RNA has been shown to enhance cancer cell migration.[5] This suggests that in certain cellular environments, DHX36 activity may contribute to cancer progression.

This complex biological function necessitates a careful consideration of tumor type and the specific molecular context when considering DHX36 as a therapeutic target.

Comparative Landscape: DHX36 vs. Alternative Targets

To provide a clear perspective on the therapeutic potential of targeting DHX36, this section compares its performance metrics—where available—with those of established and emerging therapeutic targets in TNBC and NSCLC.

Triple-Negative Breast Cancer (TNBC)

DHX36's tumor suppressor role in breast cancer suggests that strategies to enhance its activity or expression could be beneficial. However, for the purpose of comparing with conventional "inhibitor"-based therapies, we will consider the scenario where DHX36 is paradoxically targeted for inhibition in a specific, yet-to-be-identified context, or where small molecules might modulate its function in a beneficial way.

Table 1: Comparison of Therapeutic Targets in Triple-Negative Breast Cancer

TargetTherapeutic ApproachKey Drug(s)IC50 Range (in relevant cell lines)In Vivo Efficacy (Tumor Growth Inhibition)
DHX36 Helicase Inhibition / ModulationUnder Development (e.g., small molecules, PROTACs)Ki ~7 µM (for a small molecule inhibitor of G4 unfolding)[6]Knockdown promotes tumor growth[3]
PARP1/2 DNA Repair InhibitionOlaparib, Talazoparib0.13 - 96 µM[7]Significant tumor growth inhibition in BRCA-mutant xenografts
CDK4/6 Cell Cycle InhibitionPalbociclib, Ribociclib, Abemaciclib3 - 59 nM (biochemical assays)[8]Significant tumor growth inhibition, particularly in HR+ models[1]
PI3K Signal Transduction InhibitionAlpelisib, BuparlisibVaries by isoform and cell lineModest as single agents, enhanced in combination[9][10]
Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, where low DHX36 is associated with a poor prognosis, the therapeutic strategy would again likely involve modulation rather than simple inhibition. However, for a comparative framework, we will consider hypothetical inhibitory effects.

Table 2: Comparison of Therapeutic Targets in Non-Small Cell Lung Cancer

TargetTherapeutic ApproachKey Drug(s)IC50 Range (in relevant cell lines)In Vivo Efficacy (Tumor Growth Inhibition)
DHX36 Helicase Inhibition / ModulationUnder DevelopmentKi ~7 µM (for a small molecule inhibitor of G4 unfolding)[6]Knockdown enhances cell migration and chemoresistance[4]
EGFR Signal Transduction InhibitionOsimertinib, Gefitinib (B1684475)0.3 - 165 nM (mutation-dependent)[11]Significant tumor regression in EGFR-mutant xenografts[2]
MET Signal Transduction InhibitionCapmatinib, Tepotinib~1 nM (biochemical assays)[12]Significant tumor growth inhibition in MET-amplified models[11][13]
KRAS G12C Covalent Inhibition of mutant KRASSotorasib, AdagrasibLow nanomolar rangeTumor regression in KRAS G12C xenografts[14][15][16]

Signaling Pathways and Experimental Workflows

To visualize the interplay of DHX36 and alternative therapeutic targets, as well as the experimental approaches for their validation, the following diagrams are provided.

cluster_TNBC Triple-Negative Breast Cancer DHX36_TNBC DHX36 (Tumor Suppressor) Proliferation_TNBC Cell Proliferation & Survival DHX36_TNBC->Proliferation_TNBC Suppresses PARP PARP DNA_Damage DNA Damage PARP->DNA_Damage Inhibits Repair CDK4_6 CDK4/6 Cell_Cycle Cell Cycle Progression CDK4_6->Cell_Cycle PI3K_TNBC PI3K PI3K_TNBC->Proliferation_TNBC DNA_Damage->Proliferation_TNBC Leads to Apoptosis Cell_Cycle->Proliferation_TNBC

Figure 1: Simplified signaling pathways of DHX36 and alternative targets in TNBC.

cluster_NSCLC Non-Small Cell Lung Cancer DHX36_NSCLC DHX36 (Tumor Suppressor) Proliferation_NSCLC Cell Proliferation & Survival DHX36_NSCLC->Proliferation_NSCLC Suppresses EGFR EGFR MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway PI3K_Pathway PI3K/AKT Pathway EGFR->PI3K_Pathway MET MET MET->MAPK_Pathway MET->PI3K_Pathway KRAS_G12C KRAS G12C KRAS_G12C->MAPK_Pathway MAPK_Pathway->Proliferation_NSCLC PI3K_Pathway->Proliferation_NSCLC

Figure 2: Key signaling pathways involving DHX36 and alternative targets in NSCLC.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Target_ID Target Identification (e.g., DHX36) In_Vitro In Vitro Validation Target_ID->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Target_Engagement Target Engagement (CETSA) Cell_Viability Cell Viability (MTS Assay) Signaling Signaling Pathway (Western Blot) Clinical Clinical Trials In_Vivo->Clinical Xenograft Xenograft Model

Figure 3: General workflow for therapeutic target validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols.

Protocol 1: shRNA-Mediated Knockdown of DHX36

This protocol outlines the steps for silencing DHX36 expression in cancer cell lines using short hairpin RNA (shRNA) delivered via lentiviral vectors.

  • shRNA Design and Cloning: Design at least two independent shRNA sequences targeting the DHX36 mRNA. Synthesize and clone these sequences into a lentiviral expression vector containing a fluorescent reporter (e.g., GFP) and a selectable marker (e.g., puromycin (B1679871) resistance).

  • Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

  • Viral Titer Determination: Harvest the lentiviral particles and determine the viral titer using a fluorescent microscope to count GFP-positive cells after transduction of a target cell line.

  • Transduction of Target Cells: Transduce the cancer cell line of interest with the lentiviral particles at a multiplicity of infection (MOI) that yields a high percentage of transduced cells.

  • Selection of Stable Cell Lines: Select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation of Knockdown: Confirm the knockdown of DHX36 expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Protocol 2: Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of DHX36 modulation or inhibitor treatment on cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound(s) or with transfection reagents for gene knockdown. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 3: Western Blot for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of DHX36 and downstream signaling proteins.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-DHX36, anti-phospho-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 4: Tumor Xenograft Model

This in vivo model is used to evaluate the effect of targeting DHX36 on tumor growth.

  • Cell Preparation: Harvest cancer cells with modulated DHX36 expression (or control cells) and resuspend them in a suitable medium, often mixed with Matrigel.

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the planned schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and measure their weight. Calculate the tumor growth inhibition (TGI).

  • Pharmacodynamic and Biomarker Analysis: Collect tumor tissue for analysis of target engagement and downstream biomarker modulation by Western Blot or immunohistochemistry.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm direct binding of a compound to its target protein in a cellular context.[7][17][18][19][20]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein in the supernatant using Western Blot or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

DHX36 presents a novel and intriguing therapeutic target with a complex role in cancer biology. While its validation is still in the early stages compared to established targets like PARP, EGFR, and KRAS, its central function in regulating G4 structures makes it a potentially high-impact target. The current lack of potent and specific small molecule inhibitors or degraders for DHX36 is a major hurdle. Future research should focus on:

  • Development of Potent and Selective DHX36 Modulators: The discovery of small molecules or PROTACs that can either inhibit or enhance DHX36's function in a context-specific manner is crucial.

  • Direct Comparative Studies: Head-to-head comparisons of DHX36-targeting agents with standard-of-care and emerging therapies in relevant preclinical models are necessary to accurately gauge its therapeutic potential.

  • Biomarker Discovery: Identifying biomarkers that predict which tumors will be sensitive to DHX36-targeted therapies is essential for patient stratification and clinical trial design.

By addressing these key areas, the scientific community can fully elucidate the therapeutic value of targeting DHX36 and potentially unlock a new avenue for cancer treatment.

References

A Comparative Guide to DHX36 and Other DEAH-Box Helicases for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of DHX36's Unique G-Quadruplex Resolvase Activity in the Context of Related DEAH-Box Helicases DHX9, DHX8, and DHX15.

This guide provides a detailed comparison of the DEAH-box helicase DHX36 with other notable members of the same family: DHX9, DHX8, and DHX15. We delve into their distinct and overlapping functions, substrate specificities, and enzymatic activities, supported by available experimental data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in understanding the unique roles of DHX36 and its potential as a therapeutic target.

Introduction to DEAH-Box Helicases

DEAH-box helicases are a crucial family of enzymes involved in virtually all aspects of RNA and DNA metabolism. Characterized by the conserved Asp-Glu-Ala-His (DEAH) motif within their helicase core, these proteins utilize the energy from ATP hydrolysis to unwind nucleic acid duplexes and resolve complex secondary structures. Their functions are vital for processes such as transcription, pre-mRNA splicing, ribosome biogenesis, and the maintenance of genomic stability. Within this family, DHX36 has emerged as a helicase with a particularly specialized and critical function: the resolution of G-quadruplex (G4) structures.

DHX36: The G-Quadruplex Specialist

DHX36, also known as G4R1 or RHAU, is a DEAH-box helicase that exhibits a remarkable specificity and high affinity for G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of both DNA and RNA.[1] These structures can act as regulatory elements but can also impede essential cellular processes like replication and transcription if not properly resolved. DHX36 plays a critical role in maintaining genomic integrity by unwinding these G4 structures.[2]

Comparative Analysis of DHX36 and Other DEAH-Box Helicases

While all DEAH-box helicases share a conserved helicase core, their substrate specificities and cellular functions can vary significantly, largely due to differences in their N- and C-terminal domains. This section compares DHX36 with three other well-characterized DEAH-box helicases: DHX9, DHX8, and DHX15.

Substrate Specificity

A key distinguishing feature of DHX36 is its strong preference for G4 structures. Notably, DHX36 and DHX9 are the only two DEAH-box helicases reported to unwind both DNA and RNA G-quadruplexes.[3] Other helicases, such as the RecQ helicases WRN and BLM, primarily resolve DNA G-quadruplexes.[3] DHX8 and DHX15, on the other hand, are primarily associated with pre-mRNA splicing and ribosome biogenesis, acting on RNA duplexes and RNA-protein complexes within the spliceosome.[4][5]

Table 1: Comparison of Substrate Specificities

HelicasePrimary SubstratesOther Known Substrates
DHX36 Parallel G-quadruplex DNA and RNAdsDNA (poorly)
DHX9 RNA G-quadruplexes, R-loops, DNA G-quadruplexesdsRNA, dsDNA, DNA/RNA hybrids, D-loops, triplex DNA
DHX8 RNA duplexes within the spliceosomeAdenine-rich RNA
DHX15 RNA duplexes within the spliceosome and pre-ribosomesGeneric RNA-RNA and RNA-DNA duplexes in vitro
Enzymatic Activity

The enzymatic activity of helicases is typically characterized by their ATPase and unwinding activities. While comprehensive, directly comparable kinetic data for all four helicases under identical conditions is scarce in the literature, we can compile the available data to draw meaningful comparisons. DHX36 is highly efficient at disrupting G4 structures, often more so than unwinding standard duplex DNA of comparable stability.[6]

Table 2: Comparison of Enzymatic Parameters

HelicaseAssaySubstrateKmkcatReference
DHX36 G4 UnwindingTetramolecular DNA G4-Dependent on G4 length[6]
DHX9 ATPaseATP46 µM-[7]
ATPaseDNA31 nM-[7]
DHX8 ATPaseATP (in presence of poly(A)10 RNA)~130 µM~1.4 s-1[8]
DHX15 ATPaseATP-Stimulated by G-patch proteins[9]

Note: The lack of standardized reporting conditions across different studies makes direct comparison of kcat and Km values challenging. The data presented should be interpreted as indicative of the individual enzyme's characteristics.

Functional Roles and Signaling Pathways

The distinct substrate specificities of these DEAH-box helicases translate into diverse cellular functions and involvement in different signaling pathways.

DHX36 in Stress Response and Telomere Maintenance

DHX36 plays a crucial role in the cellular response to stress. By resolving G4 structures that can accumulate during stress and impede translation, DHX36 helps maintain cellular homeostasis. It is also involved in the formation of antiviral stress granules, which are important for the innate immune response.[10] Additionally, DHX36 contributes to telomere maintenance by unwinding G4 structures in telomeric DNA.[2]

DHX36_Stress_Response cluster_stress Cellular Stress cluster_pathway DHX36-Mediated Stress Response Stress Stress G4_Accumulation G4 Structure Accumulation Stress->G4_Accumulation DHX36 DHX36 G4_Accumulation->DHX36 activates G4_Resolution G4 Resolution DHX36->G4_Resolution catalyzes Stress_Granule Antiviral Stress Granule Formation DHX36->Stress_Granule facilitates Translation_Restoration Translation Restoration G4_Resolution->Translation_Restoration Immune_Response Innate Immune Response Stress_Granule->Immune_Response

Caption: DHX36 signaling in the cellular stress response.

DHX9 in DNA Replication and Repair

DHX9 is a multifunctional helicase involved in various aspects of DNA metabolism, including replication, repair, and transcription.[11] It is known to resolve R-loops, which are three-stranded nucleic acid structures that can cause genomic instability. DHX9's ability to unwind a wide range of substrates, including G4s and various duplex structures, underscores its importance in maintaining genome integrity.[3]

DHX9_DNA_Repair cluster_damage DNA Damage/Replication Stress cluster_pathway DHX9-Mediated DNA Metabolism DNA_Lesion DNA Lesions/ Replication Forks R_Loop R-Loop/ G4 Formation DNA_Lesion->R_Loop DHX9 DHX9 R_Loop->DHX9 recruits Structure_Resolution Structure Resolution DHX9->Structure_Resolution catalyzes Replication_Progression Replication Progression Structure_Resolution->Replication_Progression DNA_Repair DNA Repair Structure_Resolution->DNA_Repair Genomic_Stability Genomic Stability Replication_Progression->Genomic_Stability DNA_Repair->Genomic_Stability

Caption: DHX9's role in DNA replication and repair pathways.

DHX8 and DHX15 in Pre-mRNA Splicing

DHX8 and DHX15 are core components of the spliceosome, the molecular machine responsible for removing introns from pre-mRNA.[4][5] DHX8 is involved in the release of the mature mRNA from the spliceosome after the second catalytic step of splicing. DHX15 (the human homolog of yeast Prp43) has a dual role in both the disassembly of the spliceosome after splicing and in ribosome biogenesis.[4]

Splicing_Helicases Pre-mRNA Pre-mRNA Spliceosome_Assembly Spliceosome Assembly Pre-mRNA->Spliceosome_Assembly Catalytic_Steps Catalytic Steps (Splicing) Spliceosome_Assembly->Catalytic_Steps Post-splicing_Complex Post-splicing Complex Catalytic_Steps->Post-splicing_Complex DHX8 DHX8 Post-splicing_Complex->DHX8 requires DHX15 DHX15 Post-splicing_Complex->DHX15 requires mRNA_Release mRNA Release DHX8->mRNA_Release Mature_mRNA Mature_mRNA mRNA_Release->Mature_mRNA Spliceosome_Disassembly Spliceosome Disassembly DHX15->Spliceosome_Disassembly

Caption: Roles of DHX8 and DHX15 in the mRNA splicing pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize and compare DEAH-box helicases.

Helicase Unwinding Assay

This assay measures the ability of a helicase to separate a duplex nucleic acid substrate. Both radioactive and fluorescence-based methods are commonly used.

1. Fluorescence Resonance Energy Transfer (FRET)-Based Assay (Non-Radioactive)

This real-time assay monitors the unwinding of a nucleic acid duplex labeled with a FRET pair (a donor and an acceptor fluorophore).

  • Substrate Preparation: A DNA or RNA oligonucleotide is labeled at one end with a donor fluorophore (e.g., Cy3) and a complementary strand is labeled at the corresponding end with an acceptor fluorophore (e.g., Cy5). When the strands are annealed, the proximity of the fluorophores allows for FRET.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl (pH 7.5), MgCl₂, KCl, DTT, and BSA. The FRET-labeled substrate is added to the buffer.

  • Initiation and Measurement: The reaction is initiated by the addition of the helicase and ATP. As the helicase unwinds the duplex, the donor and acceptor fluorophores are separated, leading to a decrease in FRET efficiency and an increase in donor fluorescence. This change is monitored in real-time using a fluorometer.

  • Data Analysis: The initial rate of unwinding is calculated from the linear phase of the fluorescence change over time.

2. Radioactive Assay

This is a traditional endpoint assay that uses a radioactively labeled substrate.

  • Substrate Preparation: One strand of the DNA or RNA duplex is 5'-end labeled with ³²P-ATP using T4 polynucleotide kinase. The labeled strand is then annealed to an unlabeled complementary strand.

  • Reaction: The helicase is incubated with the radiolabeled substrate in a reaction buffer containing ATP. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Quenching: The reaction is stopped by adding a quenching buffer containing EDTA, SDS, and a loading dye.

  • Analysis: The products (unwound single-stranded DNA/RNA) are separated from the substrate (duplex DNA/RNA) by native polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or X-ray film. The amount of unwound product is quantified by densitometry.

ATPase Assay

This assay measures the rate of ATP hydrolysis by the helicase, which is essential for its unwinding activity.

1. Malachite Green Assay

This colorimetric assay detects the amount of inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.

  • Reaction: The helicase is incubated with its nucleic acid substrate (if required for stimulation) and ATP in a reaction buffer.

  • Detection: At various time points, an aliquot of the reaction is mixed with a malachite green-molybdate reagent. This reagent forms a colored complex with the released Pi.

  • Measurement: The absorbance of the complex is measured at a specific wavelength (e.g., 620 nm).

  • Quantification: The amount of Pi released is determined by comparing the absorbance to a standard curve generated with known concentrations of phosphate. The rate of ATP hydrolysis is then calculated.

2. Coupled Enzyme Assay (e.g., Pyruvate (B1213749) Kinase/Lactate (B86563) Dehydrogenase)

This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

  • Reaction System: The reaction mixture contains the helicase, its substrate, ATP, phosphoenolpyruvate (B93156) (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Principle: The ADP produced by the helicase is used by PK to convert PEP to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

  • Measurement: The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

  • Calculation: The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation.

Conclusion

DHX36 stands out among the DEAH-box helicases due to its specialized role in resolving G-quadruplex structures in both DNA and RNA. This function is critical for maintaining genomic stability and regulating gene expression. While DHX9 shares the ability to unwind G4 structures, it has a broader substrate range that includes R-loops and various duplexes, implicating it in a wider array of DNA metabolic processes. In contrast, DHX8 and DHX15 are more specialized for their roles within the spliceosome and ribosome biogenesis machinery. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate functions of these essential enzymes and for professionals exploring their potential as targets for therapeutic intervention. Further quantitative studies are needed to fully elucidate the kinetic differences between these helicases and to understand how these differences contribute to their specific biological roles.

References

Comparative Analysis of DHX36 Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DHX36 orthologs, focusing on their structural and functional conservation. DHX36 is a highly conserved DEAH-box helicase essential for resolving G-quadruplex (G4) structures in both DNA and RNA, playing critical roles in various cellular processes, including the maintenance of genomic integrity, gene expression, and innate antiviral responses.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to facilitate further research and drug development efforts targeting this crucial enzyme.

Structural and Functional Comparison of DHX36 Orthologs

DHX36 is a modular protein characterized by a conserved helicase core, a DHX36-specific motif (DSM) crucial for G4 recognition, and an OB-fold domain that binds to the 3'-single-stranded tail of G4 structures.[1][4] Orthologs of DHX36 are found in all metazoans, highlighting its fundamental biological importance.[3]

Sequence Conservation:

Human and mouse DHX36 proteins share a high degree of sequence identity, approximately 91%, indicating strong evolutionary conservation of its functions.[5] A phylogenetic conservation analysis across 250 DHX36 orthologs reveals that the positively-charged groove between the RecA2 and C-terminal domains, which accommodates single-stranded DNA, and the non-polar face of the DSM helix are highly conserved.[4]

Structural Insights:

Crystal structures of DHX36 orthologs from several species, including bovine, murine, and Drosophila, have been resolved, providing a basis for structural comparison.[3][4] These structures reveal a conserved overall architecture, with the domains arranged in a pyramidal structure.[3] The core helicase domains and auxiliary domains, such as the DSM and OB-fold, are structurally conserved, underscoring their critical roles in substrate recognition and unwinding.[3][4]

Quantitative Data Summary:

ParameterHuman DHX36Mouse DHX36Zebrafish DHX36Source(s)
Sequence Identity to Human 100%~91%Not available[5]
G4-DNA Binding Affinity (Kd) Sub-nanomolar to picomolar rangeNot availableNot available[1][6]
Helicase Activity (kcat) Dependent on G4 lengthNot availableNot available[7]
Helicase Specificity (kcat/Km) Not dependent on G4 lengthNot availableNot available[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical and cellular functions of DHX36.

G-Quadruplex Unwinding Assay (Fluorescence-Based)

This assay monitors the helicase activity of DHX36 in real-time by measuring the unwinding of a fluorescently labeled G-quadruplex substrate.

Workflow for G-Quadruplex Unwinding Assay:

G4_Unwinding_Assay cluster_prep Substrate Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis sub_prep Design & Synthesize Fluorescently Labeled G4 Substrate (e.g., FAM/Dabcyl pair) reaction_mix Prepare Reaction Mix: - DHX36 enzyme - Labeled G4 substrate - Reaction buffer - ATP sub_prep->reaction_mix Add to reaction measurement Monitor Fluorescence Increase Over Time in a Plate Reader reaction_mix->measurement Initiate reaction analysis Calculate Unwinding Rate (k_obs, k_cat, Km) measurement->analysis Collect data

Caption: Workflow for a fluorescence-based G-quadruplex unwinding assay.

Methodology:

  • Substrate Design: A DNA or RNA oligonucleotide containing a G4-forming sequence is synthesized with a fluorophore (e.g., FAM) at one end and a quencher (e.g., Dabcyl) at the other. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence.

  • Reaction Setup: The reaction is typically performed in a 96-well plate format. Each well contains the fluorescently labeled G4 substrate, purified DHX36 protein, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

  • Initiation and Measurement: The unwinding reaction is initiated by the addition of ATP. As DHX36 unwinds the G4 structure, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. By varying the substrate concentration, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) can be calculated.

RNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is a common technique to study the binding of proteins to RNA. It is based on the principle that an RNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free RNA.

Workflow for Electrophoretic Mobility Shift Assay (EMSA):

EMSA_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_electrophoresis Gel Electrophoresis cluster_detection Detection probe_prep Label RNA Probe (e.g., with 32P or infrared dye) binding_reaction Incubate Labeled RNA Probe with Purified DHX36 Protein probe_prep->binding_reaction Add to reaction electrophoresis Separate RNA-Protein Complexes on a Native Polyacrylamide Gel binding_reaction->electrophoresis Load on gel detection Visualize Bands by Autoradiography or Fluorescence Imaging electrophoresis->detection Image gel

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Probe Preparation: The RNA probe containing the putative DHX36 binding site (e.g., a G4 motif) is labeled, typically with a radioisotope like ³²P or a non-radioactive label such as an infrared dye.

  • Binding Reaction: The labeled RNA probe is incubated with varying concentrations of purified DHX36 protein in a binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

  • Electrophoresis: The binding reactions are loaded onto a native (non-denaturing) polyacrylamide gel. The gel is run at a constant voltage to separate the free RNA probe from the larger, slower-migrating RNA-DHX36 complexes.

  • Detection and Analysis: The gel is dried (for radioactive probes) and exposed to a phosphor screen or imaged directly (for fluorescent probes). The fraction of bound RNA is quantified and plotted against the protein concentration to determine the dissociation constant (Kd).

Cellular Stress Granule Formation Assay (Immunofluorescence)

This assay is used to investigate the subcellular localization of DHX36 and its role in the formation of stress granules (SGs) in response to cellular stress.

Workflow for Stress Granule Formation Assay:

SG_Assay_Workflow cluster_cell_culture Cell Culture & Stress cluster_staining Immunofluorescence Staining cluster_imaging Microscopy cluster_analysis Image Analysis cell_prep Culture cells on coverslips and induce stress (e.g., arsenite treatment) staining Fix, permeabilize, and stain cells with antibodies against DHX36 and a stress granule marker (e.g., G3BP1) cell_prep->staining Prepare for staining imaging Image cells using confocal fluorescence microscopy staining->imaging Mount for imaging analysis Quantify colocalization of DHX36 with stress granules imaging->analysis Analyze images

Caption: Workflow for a cellular stress granule formation assay.

Methodology:

  • Cell Culture and Stress Induction: Cells are grown on glass coverslips and then subjected to a stressor known to induce SG formation, such as sodium arsenite treatment (e.g., 0.5 mM for 30-60 minutes).

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde, permeabilized with a detergent like Triton X-100, and blocked to prevent non-specific antibody binding.

    • Cells are then incubated with primary antibodies targeting DHX36 and a known SG marker protein (e.g., G3BP1).

    • Following washing, cells are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a confocal fluorescence microscope.

  • Analysis: The images are analyzed to determine the subcellular localization of DHX36 and its colocalization with the SG marker, providing insights into its recruitment to SGs under stress conditions.

Signaling Pathways Involving DHX36

DHX36 is a key player in the innate immune response to viral infections. It acts as a cytoplasmic sensor of viral double-stranded RNA (dsRNA) and facilitates the activation of the RIG-I-like receptor (RLR) signaling pathway.

DHX36 in Antiviral Signaling:

Antiviral_Signaling cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viral_rna Viral dsRNA DHX36 DHX36 viral_rna->DHX36 RIGI RIG-I viral_rna->RIGI sensed by PKR PKR viral_rna->PKR DHX36->PKR facilitates activation MAVS MAVS RIGI->MAVS activates SGs Antiviral Stress Granules PKR->SGs induces formation TBK1 TBK1/IKKε MAVS->TBK1 activates NFkB NF-κB MAVS->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFN Type I Interferon (IFN-β) Gene Expression IRF3_P->IFN translocates to nucleus and induces NFkB->IFN induces SGs->IFN enhances signaling

Caption: DHX36-mediated antiviral signaling pathway.

Upon viral infection, cytoplasmic viral dsRNA is recognized by RIG-I, PKR, and DHX36.[2] DHX36 facilitates the dsRNA-dependent activation and phosphorylation of PKR. Activated PKR then induces the formation of antiviral stress granules (avSGs), which serve as platforms to amplify the antiviral response.[2] Concurrently, RIG-I activation leads to the recruitment of the adaptor protein MAVS, which in turn activates downstream signaling cascades involving TBK1/IKKε and the transcription factors IRF3 and NF-κB. This culminates in the production of type I interferons and other pro-inflammatory cytokines, establishing an antiviral state in the cell. DHX36 enhances this signaling process, in part by promoting the formation of avSGs.[2]

This guide provides a foundational understanding of DHX36 orthologs and the experimental approaches to study them. The high degree of conservation suggests that findings in one model organism are likely to be relevant to others, including humans. However, the lack of direct comparative quantitative data highlights an area for future research that will be critical for a complete understanding of the subtle differences in DHX36 function across species and its potential as a therapeutic target.

References

A Researcher's Guide to DHX36 Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of molecular biology, cancer biology, and drug development, the selection of a reliable antibody is paramount for the generation of accurate and reproducible data. This guide provides a comparative analysis of commercially available antibodies targeting the DEAH-box helicase 36 (DHX36), a key enzyme involved in resolving G-quadruplex structures in nucleic acids and regulating various cellular processes. This comparison is based on publicly available data from manufacturers and peer-reviewed publications, with a focus on experimental evidence of their performance in key applications.

Performance Comparison of Commercially Available DHX36 Antibodies

The following table summarizes the key features and validated applications of several commercially available DHX36 antibodies. This information has been compiled from manufacturer datasheets and scientific literature to provide a comprehensive overview for antibody selection.

VendorCatalog NumberHost SpeciesClonalityValidated ApplicationsSpecies ReactivityRecommended Dilutions (as published)Key Validation Highlights
Abcamab70269RabbitPolyclonalWB, IP, IHC-P, ICC/IFHuman, MouseWB: 1:1000 - 1:5000, ICC/IF: 1:100[1]Knockdown validated, showing reduced signal in shDHX36-transduced cells[2]. Used in multiple peer-reviewed publications[2].
Proteintech13159-1-APRabbitPolyclonalWB, IP, IHC, IF, Co-IP, RIPHuman, Mouse, Rat, MonkeyWB: 1:500 - 1:2000, IHC: 1:50 - 1:500, IP: 0.5-4.0 ug per 1.0-3.0 mg lysate[3]Knockout validated in mouse, demonstrating specificity[1]. Extensive publication record across various applications[3].
Novus BiologicalsNBP1-84286RabbitPolyclonalWB, ICC/IF, IHCHumanWB: 0.04-0.4 ug/ml, ICC/IF: 0.25-2 ug/ml, IHC: 1:20 - 1:50[4][5]Shows appropriate cytosolic localization in immunofluorescence on human cell lines[4]. Staining patterns in various human tissues are documented[4].
Bethyl LaboratoriesA300-525ARabbitPolyclonalWB, IP, IHC-PHuman, MouseWB: 1:1000 - 1:5000, IHC-P: 1:1000, IP: 2-10 µg/mg lysate[6]Successfully used for immunoprecipitation followed by Western blot in HeLa cells[6]. Clear detection in Western blots of human and mouse cell lysates[6].
GeneTexGTX131179RabbitPolyclonalWB, IHC-PHuman, Mouse, RatWB: 1:1000, IHC-P: 1:400[7]Demonstrates detection of DHX36 in various human, mouse, and rat whole-cell extracts by Western blot[7]. Shows cytoplasmic staining in mouse testis and rat brain by immunohistochemistry[7].

Experimental Protocols and Workflows

Detailed and optimized protocols are critical for the successful application of any antibody. Below are representative protocols for key immunoassays, based on information from manufacturer's datasheets and published literature using the compared DHX36 antibodies.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. The following is a general protocol that can be adapted for use with the various DHX36 antibodies.

Protocol:

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary DHX36 antibody at the recommended dilution (see table above) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Lysate_Prep Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-DHX36) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Immunoprecipitation_Workflow cluster_lysate Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Lysis Cell Lysis (non-denaturing) Pre_Clearing Pre-clearing with Beads Cell_Lysis->Pre_Clearing Primary_Ab_Incubation Primary Antibody Incubation (anti-DHX36) Pre_Clearing->Primary_Ab_Incubation Bead_Capture Protein A/G Bead Capture Primary_Ab_Incubation->Bead_Capture Washes Washes Bead_Capture->Washes Elution Elution Washes->Elution WB_Analysis Western Blot Analysis Elution->WB_Analysis Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Cell_Culture Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-DHX36) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mounting Mounting with DAPI Secondary_Ab->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

References

A Comparative Guide to the Helicase Activities of DHX36 and DHX9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the helicase activities of two essential human DExH-box helicases, DHX36 and DHX9. Understanding the distinct and overlapping functions of these enzymes is crucial for research in areas such as genome stability, gene expression, and the development of targeted therapeutics.

Comparative Analysis of Helicase Activity

DHX36 and DHX9 are both vital ATP-dependent helicases with 3' to 5' polarity; however, they exhibit significant differences in their substrate preferences and enzymatic activities.

Substrate Specificity

DHX36 is a highly specialized helicase, primarily recognized for its potent G-quadruplex (G4) resolvase activity on both DNA and RNA substrates.[1][2][3] It demonstrates a remarkable affinity for G4 structures, binding with sub-nanomolar affinity, and unwinds them much more efficiently than standard double-stranded nucleic acids.[4][5] This specificity is conferred by its unique DHX36-specific motif (DSM) which recognizes the G4 structure.

In contrast, DHX9 displays a much broader substrate portfolio.[6][7] It can unwind a variety of nucleic acid structures, including conventional DNA and RNA duplexes, DNA/RNA hybrids, R-loops, D-loops, and triplex DNA.[6][8] Notably, DHX9 is also one of the few helicases, alongside DHX36, that can resolve both DNA and RNA G-quadruplexes.[6] Its activity is significantly enhanced by the presence of a 3' single-stranded tail on its substrate, which serves as a loading site.[6]

A qualitative comparison of their substrate preference is summarized below:

SubstrateDHX36 ActivityDHX9 Activity
DNA G-QuadruplexVery HighHigh
RNA G-QuadruplexVery HighHigh
R-loopsLow/NegligibleHigh
DNA/RNA HybridsLow/NegligibleHigh
dsDNALowModerate
dsRNALowModerate
Triplex DNANot ReportedHigh
Quantitative Helicase Activity

Obtaining directly comparable, side-by-side quantitative kinetic data for DHX36 and DHX9 from existing literature is challenging due to variations in experimental conditions and substrates used. However, some key quantitative parameters have been reported.

For DHX36, its G4 unwinding activity is highly efficient, with reported kcat values that are dependent on the length of the G-quadruplex structure.[9] It binds to G4 nucleic acids with sub-nanomolar affinity, indicating a very strong interaction.[4]

For DHX9, quantitative data on its ATPase activity, which is coupled to its helicase function, is available. The Michaelis constants (Km) for ATP and a DNA substrate have been determined, providing insight into its enzymatic efficiency.

EnzymeParameterValueSubstrate
DHX9 Km [ATP]46 µM-
Km [DNA]31 nMForked DNA

Data sourced from BPS Bioscience.

Mechanism of Action

Both helicases utilize the energy from ATP hydrolysis to translocate along the nucleic acid strand in a 3' to 5' direction and unwind the helical structure.

DHX36 employs a translocation-based mechanism to resolve G-quadruplexes. It loads onto the 3' single-stranded flanking region of a G4 structure and translocates towards it to initiate unwinding.[9] This process is highly specific and efficient for G4 structures.

DHX9 also requires a 3' single-stranded tail for efficient loading and subsequent unwinding of its various substrates.[6] Its broader substrate specificity suggests a more versatile recognition and unwinding mechanism compared to the highly specialized action of DHX36.

Role in Signaling Pathways

DHX36 and DHX9 are implicated in innate immune signaling, particularly in pathways that lead to the activation of NF-κB.

DHX36 Signaling

DHX36 is involved in the innate immune response and can regulate NF-κB signaling.[10][11] Upon recognition of viral nucleic acids, DHX36 can interact with the adaptor protein MyD88, leading to the activation of downstream signaling cascades.[12] Specifically, DHX36 has been shown to be involved in the activation of Interferon Regulatory Factor 7 (IRF7).[12] Depletion of DHX36 can lead to an increase in NF-κB nuclear translocation and the production of proinflammatory cytokines.[1]

DHX36_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral Nucleic Acids Viral Nucleic Acids DHX36 DHX36 Viral Nucleic Acids->DHX36 sensed by MyD88 MyD88 DHX36->MyD88 interacts with IRF7 IRF7 MyD88->IRF7 activates NF-kB Pathway NF-kB Pathway MyD88->NF-kB Pathway activates IRF7_active Active IRF7 IRF7->IRF7_active NF-kB_active Active NF-kB NF-kB Pathway->NF-kB_active Gene Expression Gene Expression IRF7_active->Gene Expression regulates NF-kB_active->Gene Expression regulates

DHX36 Innate Immune Signaling Pathway
DHX9 Signaling

DHX9 also plays a crucial role in innate immunity and NF-κB activation.[13][14] Similar to DHX36, DHX9 can interact with MyD88 in response to microbial DNA.[12] However, DHX9 appears to specifically trigger the activation of the NF-κB p50 subunit.[12] Furthermore, DHX9 has a distinct, DNA-sensing-independent role in the nucleus where it acts as a transcriptional coactivator for NF-κB-mediated gene expression by bridging the p65 subunit of NF-κB and RNA Polymerase II.[13][14][15]

DHX9_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Microbial DNA Microbial DNA DHX9_cyto DHX9 Microbial DNA->DHX9_cyto sensed by MyD88 MyD88 DHX9_cyto->MyD88 interacts with p50 NF-kB p50 MyD88->p50 activates DHX9_nuc DHX9 RNAPII RNA Pol II DHX9_nuc->RNAPII recruits Gene Transcription Gene Transcription p65 NF-kB p65 p65->DHX9_nuc interacts with RNAPII->Gene Transcription initiates

DHX9 NF-κB Signaling Pathways

Experimental Methodologies

Standard assays for measuring helicase activity include Förster Resonance Energy Transfer (FRET)-based assays and radioactive displacement assays.

FRET-Based G-Quadruplex Unwinding Assay

This real-time assay monitors the unwinding of a G-quadruplex structure. A DNA or RNA oligonucleotide capable of forming a G4 is labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., Dabcyl) at the other. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. The helicase unwinds the G4, separating the fluorophore and quencher, which leads to an increase in fluorescence that can be measured over time.[16][17]

Protocol Outline:

  • Substrate Preparation: Synthesize and purify the G4-forming oligonucleotide with appropriate fluorophore and quencher modifications. Anneal the substrate in a potassium-containing buffer to facilitate G4 formation.

  • Reaction Setup: In a microplate well, combine the reaction buffer (typically containing Tris-HCl, MgCl₂, KCl, and DTT), the folded G4 substrate, and the helicase (DHX36 or DHX9).

  • Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the fluorescence intensity over time using a plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be calculated from the linear phase of the curve to determine helicase activity.

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare FRET-labeled G4 Substrate Mix Combine Substrate, Enzyme, and Buffer Prep_Substrate->Mix Prep_Enzyme Purify Helicase (DHX36 or DHX9) Prep_Enzyme->Mix Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Mix Initiate Initiate with ATP Mix->Initiate Monitor Monitor Fluorescence Increase Initiate->Monitor Analyze Calculate Initial Rate Monitor->Analyze

FRET-Based G4 Unwinding Assay Workflow
Radioactive R-Loop Displacement Assay

This assay is particularly useful for measuring the activity of helicases like DHX9 on R-loop substrates. An R-loop is formed by annealing a radiolabeled RNA oligonucleotide to a complementary region of a supercoiled or linear double-stranded DNA plasmid.

Protocol Outline:

  • Substrate Preparation: The RNA oligonucleotide is 5'-end labeled with ³²P-ATP using T4 polynucleotide kinase. The labeled RNA is then annealed to the DNA to form the R-loop structure. Unincorporated nucleotides are removed.

  • Helicase Reaction: The purified helicase is incubated with the R-loop substrate in a reaction buffer containing ATP and Mg²⁺ at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.

  • Analysis: The reaction products are resolved on a native polyacrylamide or agarose (B213101) gel. The gel is dried and exposed to a phosphor screen or X-ray film. The displaced single-stranded RNA will migrate faster than the R-loop structure. The percentage of unwound substrate is quantified by densitometry.

Radioactive_Assay_Workflow cluster_prep Substrate Preparation cluster_reaction Helicase Reaction cluster_analysis Analysis Label_RNA 5'-radiolabel RNA with ³²P-ATP Anneal Anneal labeled RNA to dsDNA to form R-loop Label_RNA->Anneal Purify_Substrate Purify R-loop substrate Anneal->Purify_Substrate Incubate Incubate R-loop with Helicase and ATP Purify_Substrate->Incubate Stop Stop reaction with SDS/Proteinase K Incubate->Stop Gel Resolve on Native PAGE/Agarose Gel Stop->Gel Visualize Autoradiography Gel->Visualize Quantify Quantify displaced RNA Visualize->Quantify

Radioactive R-Loop Displacement Assay Workflow

Summary and Conclusion

DHX36 and DHX9 are both crucial 3' to 5' DExH-box helicases, but they exhibit distinct enzymatic profiles. DHX36 is a highly specialized G-quadruplex resolvase, essential for resolving these stable secondary structures in both DNA and RNA. In contrast, DHX9 is a more versatile helicase with a broad range of substrates, including various duplexes and displacement loops, in addition to G-quadruplexes. Their overlapping yet distinct roles in innate immune signaling further highlight their specialized functions within the cell. The provided experimental protocols offer robust methods for further characterizing and comparing the activities of these and other helicases, which will be instrumental for advancing our understanding of their biological roles and for the development of novel therapeutic strategies targeting these important enzymes.

References

Validating the DHX36 Interactome: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount to elucidating cellular pathways and identifying novel therapeutic targets. The DEAH-box helicase 36 (DHX36), a key regulator of G-quadruplex structures in both DNA and RNA, is implicated in a multitude of critical cellular processes, including telomere maintenance, DNA damage response, and innate immunity.[1][2] Consequently, rigorous validation of its interacting partners is essential. This guide provides a comparative overview of common experimental techniques used to validate the DHX36 interactome, offering detailed protocols and quantitative insights to inform experimental design.

Comparison of Key Validation Techniques

The validation of protein-protein interactions is a multi-faceted process, often requiring orthogonal approaches to confirm findings. The choice of method depends on the nature of the interaction, the required throughput, and the desired level of quantitative detail. Below is a comparison of three widely used techniques: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)SILAC-based Quantitative Proteomics
Interaction Environment In vivo (from cell lysates)In vivo (in yeast nucleus)In vivo (in cultured cells)
Interaction Type Primarily stable interactions within native complexesPrimarily binary interactionsBoth stable and transient interactions
Throughput Low to mediumHigh (suitable for library screening)High
Quantitative Data Semi-quantitative (Western Blot) to Quantitative (MS)Qualitative (reporter gene activation)Highly quantitative (Mass Spectrometry)
False Positives Can be high due to non-specific antibody binding[3]High rate of false positives is a known limitation[3]Lower false-positive rate due to quantitative filtering[4]
Strengths Validates interactions in a near-native cellular context.Excellent for initial large-scale screening of potential interactors.Provides high-confidence identification and quantification of interactors.
Limitations May miss transient or weak interactions; antibody quality is critical.Interactions occur in a non-mammalian system and outside the native cellular compartment.Requires specialized equipment and expertise in mass spectrometry data analysis.

Experimental Workflows and Methodologies

To facilitate the practical application of these techniques, this section provides detailed experimental workflows and protocols.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify and validate interactions within protein complexes under near-physiological conditions.[5] A specific antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey").

CoIP_Workflow start Cell Lysate Preparation preclear Pre-clearing Lysate (with control beads) start->preclear ip Immunoprecipitation (add DHX36-specific antibody) preclear->ip capture Capture of Immune Complex (with Protein A/G beads) ip->capture wash Wash Steps (remove non-specific binders) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis (Western Blot or Mass Spectrometry) elution->analysis

Co-Immunoprecipitation Experimental Workflow

Detailed Protocol for Co-Immunoprecipitation of DHX36:

  • Cell Culture and Lysis:

    • Culture human cell lines (e.g., HEK293T, HeLa) to 80-90% confluency.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[5]

    • Incubate on ice and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C.[6]

    • Pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add a validated anti-DHX36 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[7]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blot using antibodies against suspected interactors (e.g., RPA subunits) or by mass spectrometry for unbiased identification of novel binding partners.[8][9]

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions in a eukaryotic nucleus.[10] It relies on the reconstitution of a functional transcription factor when a "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain) interact.[11]

Y2H_Workflow bait_prep Bait Plasmid Construction (DHX36-DNA Binding Domain) transformation Yeast Transformation (introduce bait and prey plasmids) bait_prep->transformation prey_prep Prey Library Preparation (cDNA Library-Activation Domain) prey_prep->transformation selection Selection on Minimal Media (select for plasmid uptake) transformation->selection screening Interaction Screening (reporter gene activation) selection->screening validation Validation and Sequencing (identify interacting prey) screening->validation

Yeast Two-Hybrid Screening Workflow

Detailed Protocol for Y2H Screening with DHX36:

  • Plasmid Construction:

    • Clone the full-length human DHX36 cDNA into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD).

    • Use a pre-made human cDNA library cloned into a "prey" vector (e.g., pGADT7), which fuses the library proteins to the GAL4 activation domain (AD).

  • Yeast Transformation and Mating:

    • Transform a suitable yeast strain (e.g., AH109) with the DHX36 bait plasmid and select for successful transformants.

    • Mate the bait-containing yeast strain with a yeast strain pre-transformed with the cDNA prey library.[11]

  • Selection and Screening:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast where an interaction has occurred, leading to the activation of a reporter gene (e.g., HIS3).[12]

    • Positive colonies are further screened for the activation of a second reporter gene (e.g., lacZ) using a colorimetric assay (e.g., X-gal).

  • Identification of Interactors:

    • Isolate the prey plasmids from positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with DHX36.

SILAC-based Quantitative Proteomics

SILAC is a powerful metabolic labeling approach that allows for the accurate quantification of protein abundance between different cell populations.[13] When combined with immunoprecipitation, it provides a robust method for distinguishing true interaction partners from non-specific background contaminants.

SILAC_Workflow labeling Metabolic Labeling ('Heavy' vs 'Light' amino acids) transfection Transfection (e.g., FLAG-DHX36 in 'Heavy' cells) labeling->transfection lysis Cell Lysis and Mixing (mix 'Heavy' and 'Light' lysates 1:1) transfection->lysis ip Immunoprecipitation (e.g., anti-FLAG antibody) lysis->ip digestion Protein Digestion (in-solution or in-gel) ip->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Data Analysis (quantify Heavy/Light ratios) ms->data_analysis

SILAC-IP Workflow for Interactome Analysis

Detailed Protocol for SILAC-IP of DHX36 Interactors:

  • Cell Labeling:

    • Culture two populations of cells (e.g., HEK293T) in parallel.

    • One population is grown in "light" medium containing normal arginine and lysine (B10760008).

    • The second population is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6, 15N4) and lysine (e.g., 13C6, 15N2) for at least five cell divisions to ensure complete incorporation.[14]

  • Experiment Setup:

    • Transfect the "heavy"-labeled cells with a vector expressing an epitope-tagged DHX36 (e.g., FLAG-DHX36).

    • The "light"-labeled cells can be transfected with an empty vector or a control tag as a negative control.

  • Immunoprecipitation and Sample Preparation:

    • Lyse both cell populations separately.

    • Combine equal amounts of protein lysate from the "heavy" and "light" populations.

    • Perform immunoprecipitation using an antibody against the epitope tag (e.g., anti-FLAG).

    • Elute the captured proteins and separate them by SDS-PAGE.

  • Mass Spectrometry and Data Analysis:

    • Excise gel bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.[15]

    • Use software (e.g., MaxQuant) to identify peptides and quantify the "heavy" to "light" (H/L) ratio for each protein.

    • True interactors of DHX36 will show a high H/L ratio, while background proteins will have a ratio close to 1.

DHX36 in Cellular Signaling: The DNA Damage Response

DHX36 plays a crucial role in maintaining genomic integrity, in part by resolving G-quadruplex structures that can impede DNA replication and transcription.[8] Depletion of DHX36 leads to an accumulation of DNA damage.[8] Furthermore, DHX36 is involved in the innate immune response to cytoplasmic DNA. Loss of DHX36 can lead to the accumulation of cytoplasmic DNA fragments, activating the cGAS-STING pathway and subsequent inflammatory responses.[16]

DHX36_DDR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm G4_DNA G-quadruplex DNA DNA_Damage DNA Double-Strand Breaks G4_DNA->DNA_Damage unresolved leads to DHX36_nuc DHX36 DHX36_nuc->G4_DNA unwinds p53_proc p53 pre-mRNA Processing DHX36_nuc->p53_proc regulates cyto_DNA Cytoplasmic DNA Fragments DNA_Damage->cyto_DNA leads to p53 p53 Protein p53_proc->p53 p53->DNA_Damage response cGAS cGAS cyto_DNA->cGAS activates STING STING cGAS->STING activates NFkB NF-κB Activation STING->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

DHX36 in DNA Damage and Innate Immune Signaling

This pathway highlights how DHX36's function in resolving G4-DNA in the nucleus is critical for preventing DNA damage.[8] Its role extends to post-transcriptional regulation, as it is necessary for the proper 3'-end processing of p53 pre-mRNA following UV-induced DNA damage.[17] When DHX36 function is compromised, the resulting genomic instability can lead to the activation of cytoplasmic DNA sensing pathways, linking DNA damage to innate immune responses.[16]

By employing the robust validation techniques detailed in this guide, researchers can confidently map the DHX36 interactome, paving the way for a deeper understanding of its role in health and disease.

References

DHX36 Helicase: A Comparative Analysis of its Function in Normal and Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DEAH-box helicase 36 (DHX36) functions in normal versus cancerous cellular environments. By examining its roles in fundamental biological processes and its deregulation in malignancy, this document aims to provide valuable insights for basic research and therapeutic development.

Core Functional Roles of DHX36

DHX36, also known as G4R1 or RHAU, is a highly conserved ATP-dependent helicase with a primary function of resolving G-quadruplex (G4) structures in both DNA and RNA.[1][2] These non-canonical secondary structures are prevalent in guanine-rich regions of the genome and transcriptome and are implicated in the regulation of key cellular processes. DHX36's ability to unwind these structures is critical for maintaining cellular homeostasis.[2]

In Normal Cells: A Guardian of Genomic Integrity and Homeostasis

In a healthy cellular context, DHX36 plays a multifaceted role in ensuring proper cellular function and viability. Its activities are essential for:

  • Genome Stability: By resolving G4-DNA structures, DHX36 prevents replication fork stalling and DNA damage, thereby safeguarding genomic integrity.[1][3] Loss of DHX36 leads to an increase in DNA double-strand breaks.[1][3]

  • Telomere Maintenance: DHX36 is involved in the proper maintenance of telomeres, the protective caps (B75204) at the ends of chromosomes, by resolving G4 structures within the telomerase RNA component (TERC).[4][5]

  • Gene Expression Regulation: DHX36 modulates both transcription and translation. It can resolve G4 structures in promoter regions of genes, influencing their expression.[6] Furthermore, by unwinding G4s in the 5' and 3' untranslated regions (UTRs) of mRNAs, it can regulate translation initiation and mRNA stability.[6]

  • Innate Immune Response: DHX36 acts as a cytoplasmic sensor for viral nucleic acids, playing a crucial role in the innate immune response by activating STING and NF-κB signaling pathways.[3][7][8][9]

  • Stress Granule Dynamics: DHX36 is a component of stress granules, which are formed in response to cellular stress, and is involved in their assembly and disassembly.

  • Development: DHX36 is essential for normal embryonic development, including heart development and hematopoiesis.[2][10]

In Cancer Cells: A Double-Edged Sword

The role of DHX36 in cancer is complex and appears to be context-dependent, exhibiting both tumor-suppressive and proto-oncogenic functions depending on the cancer type.

  • Tumor Suppressor: In several cancers, including breast cancer and B-cell acute lymphoblastic leukemia, higher levels of DHX36 are associated with better patient survival.[11][12] In these contexts, DHX36's role in maintaining genomic stability and regulating the expression of tumor suppressors like p53 is likely dominant.[1][13] Knockdown of DHX36 in breast cancer cells has been shown to promote tumor growth and invasion.[11]

  • Proto-Oncogene: Conversely, in some cancers, such as non-small cell lung cancer (NSCLC), high DHX36 expression is correlated with poor prognosis.[14] In these instances, DHX36 may contribute to cancer progression by promoting the expression of oncogenes that contain G4 motifs in their promoters.

  • Genomic Instability and Immune Evasion: Loss of DHX36 function in cancer cells can lead to increased genomic instability, a hallmark of cancer.[1][3] This can result in the accumulation of cytoplasmic DNA fragments, which in turn activates the cGAS-STING pathway and subsequent inflammatory responses.[3] While this can initially trigger an anti-tumor immune response, chronic activation can also contribute to a pro-tumorigenic inflammatory environment and immune evasion.

Quantitative Comparison of DHX36

The following tables summarize key quantitative differences in DHX36 expression and function between normal and cancer cells.

ParameterNormal CellsCancer Cells (Context-Dependent)References
Expression Level Baseline expression essential for homeostasisVariable: Downregulated in some cancers (e.g., Breast Cancer), Upregulated in others (e.g., NSCLC)[11][14]
Genomic Stability High (DHX36 resolves G4s, preventing DNA damage)Low (Loss of DHX36 leads to increased DNA double-strand breaks)[1][3]
Telomere Maintenance NormalDysregulated, contributing to either senescence or immortalization[4][5]
p53 Pathway Functional (DHX36 regulates p53 pre-mRNA processing)Can be impaired, affecting DNA damage response and apoptosis[1][13]
Innate Immune Signaling Tightly regulated antiviral responseCan be constitutively activated due to genomic instability, with dual roles in tumor suppression and promotion[3][7][8][9]

Signaling Pathways and Experimental Workflows

To visualize the complex roles of DHX36, the following diagrams illustrate key signaling pathways and a typical experimental workflow for studying DHX36-G4 interactions.

DHX36_Signaling_Pathways cluster_Normal_Cell Normal Cell Function cluster_Cancer_Cell Cancer Cell Context cluster_Tumor_Suppressor Tumor Suppressive Role cluster_Proto_Oncogene Proto-Oncogenic Role DNA_Stability Genomic Stability Telomere_Maintenance Telomere Maintenance Gene_Expression Gene Expression DHX36_Normal DHX36 G4_Normal G-quadruplex Resolution DHX36_Normal->G4_Normal unwinds G4_Normal->DNA_Stability G4_Normal->Telomere_Maintenance G4_Normal->Gene_Expression DHX36_High High DHX36 p53_Activation p53 Pathway Activation DHX36_High->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Better_Prognosis Better Prognosis Apoptosis->Better_Prognosis DHX36_Low Low/Mutated DHX36 Genomic_Instability Genomic Instability DHX36_Low->Genomic_Instability Immune_Activation Innate Immune Activation (STING/NF-kB) Genomic_Instability->Immune_Activation Chronic_Inflammation Chronic Inflammation Immune_Activation->Chronic_Inflammation Tumor_Progression Tumor Progression Chronic_Inflammation->Tumor_Progression

Caption: Comparative signaling roles of DHX36 in normal versus cancer cells.

G4_ChIP_Seq_Workflow Start Start: Normal or Cancer Cells Crosslinking 1. Formaldehyde (B43269) Crosslinking Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Sonication Crosslinking->Lysis IP 3. Immunoprecipitation with anti-G4 antibody (e.g., BG4) Lysis->IP Washing 4. Washing and Elution IP->Washing Reverse_Crosslinking 5. Reverse Crosslinking & DNA Purification Washing->Reverse_Crosslinking Library_Prep 6. Library Preparation for Sequencing Reverse_Crosslinking->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Analysis 8. Data Analysis: Peak Calling & Motif Search Sequencing->Analysis End End: Genome-wide G4 map Analysis->End

Caption: Experimental workflow for G-quadruplex Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq).

Detailed Experimental Protocols

Fluorescence-Based Helicase Assay

This assay measures the in vitro G4 unwinding activity of DHX36.

Principle: A DNA or RNA oligonucleotide containing a G4-forming sequence is labeled with a fluorophore and a quencher. In the folded G4 state, the fluorescence is quenched. Upon addition of DHX36 and ATP, the G4 structure is unwound, separating the fluorophore and quencher, resulting in an increase in fluorescence.

Protocol:

  • Substrate Preparation: Synthesize a G4-forming oligonucleotide with a fluorophore (e.g., FAM) at one end and a quencher (e.g., DABCYL) at the other. Anneal the oligonucleotide in a buffer containing KCl to facilitate G4 formation.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT).

  • Assay:

    • Add the G4 substrate to the reaction buffer in a microplate well.

    • Add purified recombinant DHX36 protein.

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial rate of the reaction from the linear phase of the fluorescence increase. Compare the activity of DHX36 under different conditions or with different substrates.

G-quadruplex Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq)

This technique maps the genome-wide locations of G4-DNA structures in vivo.

Principle: Cells are treated with a crosslinking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to G4 structures (e.g., BG4) is used to immunoprecipitate G4-containing chromatin fragments. The associated DNA is then purified and sequenced.[1][15]

Protocol:

  • Cell Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a G4-specific antibody (e.g., BG4) overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Crosslinking: Reverse the formaldehyde crosslinks by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions enriched for G4 structures.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

This method identifies the RNA targets of DHX36 and maps its binding sites at single-nucleotide resolution.

Principle: Cells are grown in the presence of a photoreactive ribonucleoside analog (e.g., 4-thiouridine), which is incorporated into newly transcribed RNA. Upon UV irradiation, the analog crosslinks to interacting RNA-binding proteins like DHX36. The protein-RNA complexes are then immunoprecipitated, and the bound RNA is sequenced.[10][16][17]

Protocol:

  • Cell Labeling: Culture cells in the presence of 4-thiouridine (B1664626) for several hours.

  • UV Crosslinking: Irradiate the cells with 365 nm UV light to induce crosslinking.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate DHX36-RNA complexes using a DHX36-specific antibody.

  • RNA Isolation: Treat the immunoprecipitated material with proteinase K to digest the protein, leaving the crosslinked RNA fragment.

  • Library Preparation: Ligate RNA adapters to the 3' and 5' ends of the RNA fragments and perform reverse transcription. The crosslinked nucleotide often causes a characteristic mutation during reverse transcription, which helps in identifying the precise binding site.

  • Sequencing and Data Analysis: Sequence the resulting cDNA library and analyze the data to identify DHX36 binding sites, looking for clusters of reads with the characteristic T-to-C mutation.

Immunofluorescence Staining for DHX36 and G4 Co-localization

This technique visualizes the subcellular localization of DHX36 and G4 structures.[13]

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to DHX36 and another for G4 structures are used, followed by fluorescently labeled secondary antibodies for visualization by microscopy.[13]

Protocol:

  • Cell Preparation: Grow cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

  • Antibody Staining:

    • Incubate with primary antibodies against DHX36 and G4 (e.g., BG4) simultaneously.

    • Wash, then incubate with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Image the cells using a fluorescence or confocal microscope.

  • Analysis: Analyze the images for the co-localization of DHX36 and G4 signals.

This guide provides a foundational understanding of the differential roles of DHX36 in normal and cancerous cells. Further investigation into the specific mechanisms governing its context-dependent functions will be crucial for the development of novel therapeutic strategies targeting DHX36 and G4-related pathways.

References

Validating DHX36 Knockdown Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate cellular phenotypes observed upon the knockdown of DEAH-Box Helicase 36 (DHX36). DHX36 is a crucial enzyme involved in resolving G-quadruplex structures in both DNA and RNA, thereby playing a significant role in transcription, translation, telomere maintenance, and the preservation of genomic integrity.[1][2] Its depletion has been linked to phenotypes such as decreased cell proliferation, increased DNA damage, and alterations in cell cycle progression.[3][4] Accurate validation of these knockdown phenotypes is paramount to ensure that the observed effects are specifically due to the reduction of DHX36 and not a result of off-target effects of RNA interference (RNAi) methodologies.

Comparison of DHX36 Knockdown Validation Methods

A multi-faceted approach is recommended to robustly validate a DHX36 knockdown phenotype. The following table compares common validation strategies, outlining their principles, advantages, and limitations.

Validation MethodPrincipleAdvantagesDisadvantages
Multiple Independent siRNAs/shRNAs Targeting different sequences of the same DHX36 mRNA. If the phenotype is consistent across multiple silencing triggers, it is more likely to be specific.[5][6]Relatively straightforward and cost-effective. Reduces the likelihood of off-target effects being responsible for the observed phenotype.Does not definitively rule out off-target effects, as different siRNAs can have different off-target profiles.
Rescue with siRNA-Resistant cDNA Re-introduction of a DHX36 expression vector that has silent mutations in the siRNA/shRNA target site, making it immune to knockdown.[5][6][7]Considered the gold standard for specificity. Directly demonstrates that the phenotype is due to the loss of DHX36 function.[8][9]Can be technically challenging to achieve optimal expression levels of the rescue construct. Overexpression might lead to artifacts.[7]
CRISPR/Cas9 Mediated Knockout Generation of a stable cell line with a complete knockout of the DHX36 gene.Provides a complete loss-of-function model, which can result in more pronounced phenotypes. Eliminates concerns about incomplete knockdown.Can be time-consuming and may not be feasible for essential genes where a complete knockout is lethal.
Correlation with Knockdown Efficiency Demonstrating a dose-dependent relationship between the extent of DHX36 protein or mRNA reduction and the severity of the observed phenotype.Provides quantitative evidence linking the target gene to the phenotype.Can be influenced by non-linear biological responses.
Pharmacological Inhibition Using small molecule inhibitors that specifically target the function of DHX36 (if available).Allows for temporal control of protein inhibition.Specific inhibitors for DHX36 are not widely available. Potential for off-target effects of the chemical compound.

Quantitative Data Summary of DHX36 Knockdown Phenotypes

The following tables summarize quantitative data from studies investigating the effects of DHX36 knockdown on cell proliferation, DNA damage, and cell viability.

Table 1: Effect of DHX36 Knockdown on Cell Proliferation

Cell LineMethod of KnockdownProliferation AssayResultReference
IMR90shRNACell CountingSlowed cell growth compared to control cells over 24 days.[3]
A549Lentiviral shRNA3D Spheroid AssayIncreased integrated median density of GFP, indicating increased cell number in 3D culture.[10]
SK-MES-1Lentiviral shRNAChemosensitivity AssayHigher proliferation level in response to 12nM paclitaxel (B517696) compared to the control.[10]
JurkatCRISPR/Cas9 KnockoutCellTiter96 AQueous One Solution Cell Proliferation AssayData not explicitly quantified in the provided text, but knockout was generated for further experiments.[11]

Table 2: Effect of DHX36 Knockdown on DNA Damage

Cell LineMethod of KnockdownDNA Damage MarkerResultReference
IMR90shRNA53BP1 fociApproximately 30% of shDHX36 cells showed five or more 53BP1 foci, compared to ~5% in control cells.[3]
JurkatCRISPR/Cas9 KnockoutDNA Double-Strand Breaks (DSBs)Knockout of DHX36 increases DSB enrichment at G4 sites.[11]

Table 3: Effect of DHX36 Knockdown on Cell Viability

Cell LineMethod of KnockdownViability AssayResultReference
A549Lentiviral shRNAGFP/PI Ratio in 3D SpheroidsIncreased viability of A549 cells in 3D culture.[10]
IMR90shRNACell Counting Kit-8Enhanced cell growth inhibition upon treatment with a G4-stabilizing compound.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for DHX36 Protein Level Assessment

Objective: To quantify the reduction of DHX36 protein levels following knockdown.

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[12]

    • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly on ice and centrifuge at 12,000g for 15 minutes at 4°C.[12]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 10-50 µg of protein with an equal volume of 2X Laemmli buffer.[13]

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20) for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody specific for DHX36 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.

qRT-PCR for DHX36 mRNA Level Assessment

Objective: To quantify the reduction of DHX36 mRNA levels following knockdown.

Protocol:

  • RNA Extraction:

    • Isolate total RNA from cells using a reagent like Trizol according to the manufacturer's protocol.[11]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.[11]

  • Quantitative PCR:

    • Perform real-time PCR using primers specific for DHX36 and a reference gene (e.g., GAPDH, ACTB).

    • Use a SYBR Green or TaqMan-based detection method.

    • The relative expression of DHX36 mRNA is calculated using the ΔΔCt method.

Cell Viability Assay

Objective: To assess the effect of DHX36 knockdown on cell viability.

Protocol (using a tetrazolium reduction assay like MTT or WST-1): [14][15]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density.

  • Treatment:

    • Transfect cells with siRNAs targeting DHX36 or control siRNAs.

    • Incubate for the desired period (e.g., 48-72 hours).

  • Assay:

    • Add the tetrazolium reagent (e.g., WST-1) to each well and incubate for 1-4 hours at 37°C.[15]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DHX36_Knockdown_Validation_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Validation Start Hypothesis: DHX36 knockdown causes a specific phenotype Design_siRNA Design/Select multiple independent siRNAs/shRNAs targeting DHX36 Start->Design_siRNA Design_Rescue Design siRNA-resistant DHX36 rescue construct Start->Design_Rescue Transfection Transfect cells with siRNAs/shRNAs and negative controls Design_siRNA->Transfection Rescue_Experiment Co-transfect with siRNA and rescue construct Design_Rescue->Rescue_Experiment KD_Verification Verify DHX36 knockdown (Western Blot / qRT-PCR) Transfection->KD_Verification Transfection->Rescue_Experiment Phenotype_Assay Perform phenotypic assays (Cell growth, DNA damage, etc.) KD_Verification->Phenotype_Assay Analyze_Phenotype Quantify and compare phenotypes Phenotype_Assay->Analyze_Phenotype Analyze_Rescue Assess rescue of phenotype Rescue_Experiment->Analyze_Rescue Conclusion Conclusion on Phenotype Specificity Analyze_Phenotype->Conclusion Analyze_Rescue->Conclusion DHX36_Function_Pathway cluster_nucleic_acids Nucleic Acid Structures cluster_processes Cellular Processes DHX36 DHX36 Helicase G4_DNA G-quadruplex DNA DHX36->G4_DNA unwinds G4_RNA G-quadruplex RNA DHX36->G4_RNA unwinds Transcription Transcription DHX36->Transcription promotes Translation Translation DHX36->Translation promotes Telomere_Maintenance Telomere Maintenance DHX36->Telomere_Maintenance enables Genomic_Stability Genomic Stability DHX36->Genomic_Stability maintains G4_DNA->Transcription inhibits G4_DNA->Genomic_Stability threatens G4_RNA->Translation inhibits G4_RNA->Telomere_Maintenance regulates

References

comparative analysis of DHX36 expression in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DEAH-Box Helicase 36 (DHX36), also known as G4 Resolvase 1 (G4R1) or RNA Helicase Associated with AU-rich Elements (RHAU), is a critical enzyme that unwinds G-quadruplex (G4) structures in both DNA and RNA.[1] These structures are prevalent in oncogene promoters and telomeres, implicating DHX36 in the fundamental processes of cancer biology, including genomic integrity, gene expression, and transcriptional regulation.[1][2] Emerging evidence reveals a disparate role for DHX36 across different malignancies, functioning as a tumor suppressor in some contexts and paradoxically associating with poor prognosis in others. This guide provides a comparative analysis of DHX36 expression in various cancer types, supported by quantitative data and detailed experimental protocols for its assessment.

Comparative Analysis of DHX36 Expression

The expression level of DHX36 and its correlation with patient outcomes vary significantly among different cancer types. Below is a summary of findings from major studies, primarily leveraging data from The Cancer Genome Atlas (TCGA).

Cancer TypeDHX36 Expression StatusQuantitative Data (vs. Normal Tissue or Prognosis)Primary Methodologies
Breast Cancer DownregulatedLower in primary tumor vs. normal tissue (p=0.0092).[1][3] Lower expression correlates with poorer Overall Survival (OS) (HR=0.63, p=0.0059) and Relapse-Free Survival (RFS) (HR=1.32, p=0.023).[1]TCGA-BRCA RNA-Seq, Kaplan-Meier Plotter, IHC[1][3]
Non-Small Cell Lung Cancer (NSCLC) Upregulated in TumorsHigher expression in tumor vs. normal tissue (p<0.0001).[4] High expression is associated with poor OS (HR=1.32, p=0.0025).[5]TCGA, GEO, Proteomic Array, RT-qPCR[4][5]
B-cell Acute Lymphoblastic Leukemia (B-ALL) Prognostic IndicatorHigher mRNA expression correlates with improved overall survival.[6]Gene Expression Analysis[6]
T-cell Leukemia (Jurkat cells) DysregulatedKnockout leads to differential expression of 7,410 genomic features, including oncogenes.[7]RNA-Sequencing[7]
Hepatocellular Carcinoma Prognostic IndicatorElevated expression of several DEAH-box helicases, including DHX36, is associated with poor prognosis.Bioinformatic Analysis of TCGA data

Signaling Pathways and Mechanisms

The function of DHX36 is intrinsically linked to its ability to resolve G4 structures, thereby influencing multiple signaling pathways.

DHX36 in Breast Cancer

In breast cancer, DHX36 appears to function as a tumor suppressor. Its knockdown has been shown to promote tumor growth.[8] Transcriptomic analysis following DHX36 depletion revealed an alteration in gene expression profiles through the upstream activation of TNF, IFNγ, NFκB, and TGFβ1.[1][8] This leads to the suppression of stress-associated kinases like p53, ROCK1, and JNK, and the activation of mitotic checkpoint proteins CDK1 and CDK2, ultimately promoting cell proliferation and invasion.[1][8]

DHX36_Breast_Cancer_Pathway cluster_knockdown Effect of DHX36 Knockdown DHX36 DHX36 G4 G4 Structures DHX36->G4 resolves p53_mRNA p53 pre-mRNA DHX36->p53_mRNA enables 3'-end processing G4->p53_mRNA stabilizes Stress_Kinases p53, ROCK1, JNK (Stress-Associated Kinases) p53_mRNA->Stress_Kinases regulates Apoptosis Apoptosis Stress_Kinases->Apoptosis promotes CDKs CDK1, CDK2 (Mitotic Checkpoint Kinases) Proliferation Cell Proliferation & Invasion CDKs->Proliferation promotes Upstream TNF, IFNγ, NFκB, TGFβ1 Upstream->Stress_Kinases suppresses Upstream->CDKs activates

Caption: Simplified DHX36 signaling in breast cancer.
DHX36 in Non-Small Cell Lung Cancer (NSCLC)

The role of DHX36 in NSCLC is multifaceted. While some studies suggest a tumor-suppressive function, others link its high expression to poor survival outcomes.[4][5] Proteomic analyses indicate that DHX36 influences several signaling cascades, including the activation of protein activity, protein autophosphorylation, and stress-activated protein kinase pathways.[4][9] Its knockdown in lung cancer cell lines accelerates migration and desensitizes cells to certain chemotherapeutic agents.[4]

DHX36_NSCLC_Pathway DHX36 DHX36 Signaling Multiple Signaling Pathways DHX36->Signaling regulates Pathway1 Protein Autophosphorylation Signaling->Pathway1 Pathway2 Stress-Activated Protein Kinase (SAPK) Cascade Signaling->Pathway2 Pathway3 mRNA Surveillance & RNA Degradation Signaling->Pathway3 Pathway4 Myc Targets & DNA Replication Signaling->Pathway4 Cell_Phenotype Cell Migration, Chemo-resistance, Tumor Growth Pathway1->Cell_Phenotype influences Pathway2->Cell_Phenotype influences Pathway3->Cell_Phenotype influences Pathway4->Cell_Phenotype influences

Caption: DHX36 regulatory network in NSCLC.

Experimental Protocols

Accurate measurement of DHX36 expression is paramount for research and clinical correlation. Below are standardized protocols for key experimental techniques.

Experimental Workflow: From Tissue to Data

The general workflow for analyzing DHX36 expression involves sample processing, molecular analysis, and data interpretation.

Experimental_Workflow Sample Tumor & Normal Tissue Collection Extraction RNA / Protein Extraction Sample->Extraction IHC Immunohistochemistry (Protein Localization) Sample->IHC Tissue Sections RTqPCR RT-qPCR (mRNA Expression) Extraction->RTqPCR RNA WB Western Blot (Protein Expression) Extraction->WB Protein Data Data Analysis & Quantification RTqPCR->Data WB->Data IHC->Data

References

Safety Operating Guide

Proper Disposal Procedures for DCH36_06: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of DCH36_06, a p300/CBP inhibitor used in research.

This compound is a chemical compound intended for research use only.[1] Based on available safety data for similar compounds, this compound should be treated as a hazardous substance with multiple potential risks. It is crucial to handle this compound with care and to follow stringent disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's characteristics and for making informed decisions regarding its safe handling and disposal.

PropertyValue
CAS Number 593273-05-3[1]
Chemical Formula C18H13ClN2O3S[1]
Molecular Weight 372.82 g/mol [1]
Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for structurally related compounds indicates several potential hazards. All laboratory personnel must be aware of these risks and take appropriate precautions.

Potential Hazards Include:

  • Combustible Liquid: May ignite on heating.[2]

  • Harmful if Swallowed or Inhaled: May cause adverse health effects upon ingestion or inhalation.[2]

  • Skin and Eye Irritant: Can cause irritation upon contact with skin and serious eye irritation.[2]

  • Allergic Skin Reaction: May cause skin sensitization.[2]

  • Respiratory Irritant: May cause irritation to the respiratory system.[2]

  • Very Toxic to Aquatic Life with Long-Lasting Effects: Poses a significant threat to aquatic ecosystems.[2]

Immediate Safety Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Avoid contact with skin, eyes, and clothing. [3] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[2]

  • Prevent release to the environment. Do not dispose of this compound or its waste down the drain or in the regular trash.[3][5]

  • Keep away from heat, sparks, and open flames. [2][6]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[2][4][7]

Experimental Workflow for Waste Segregation and Collection

Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.

Detailed Methodologies
  • Waste Identification and Classification:

    • All materials contaminated with this compound, including unused solutions, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.[4][7]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department.[3] Incompatible materials can lead to dangerous reactions.

    • Segregate solid and liquid waste into separate, clearly marked containers.[8]

  • Container Selection and Labeling:

    • Use only approved, chemically compatible, and leak-proof containers for waste collection.[3][4] The original container, if empty, can be a good option for collecting the same type of waste.[7]

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[4][5]

    • The label must include:

      • The full chemical name: "this compound Waste"

      • The primary hazards (e.g., Combustible, Harmful, Irritant, Environmental Hazard)

      • The accumulation start date

      • The name of the principal investigator and laboratory contact information

  • Waste Accumulation and Storage:

    • Keep waste containers securely closed at all times, except when adding waste.[3][4]

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure secondary containment, such as a plastic tub or tray, is used for liquid waste containers to prevent spills.[3][5]

    • Store this compound waste away from incompatible materials, heat sources, and high-traffic areas.[6]

  • Final Disposal:

    • Never dispose of this compound waste down the sink or in the regular trash. [3][5] This is illegal and poses a significant threat to the environment.[9]

    • Once the waste container is full or has reached its accumulation time limit (as per institutional policy), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5]

    • Follow all institutional procedures for requesting a waste pickup.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby building trust and demonstrating a commitment to safety and environmental stewardship that extends beyond the product itself. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and comprehensive information.

References

Navigating the Safe Handling of DCH36_06: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the p300/CBP inhibitor DCH36_06, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 593273-05-3) is not publicly available, a conservative approach to handling based on its nature as a novel chemical entity is crucial.

Understanding this compound

This compound, with the IUPAC name 1-(3-Chloro-4-methylphenyl)-5-(3-(furan-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, is identified as a solid powder soluble in DMSO.[1] One supplier suggests it can be shipped under ambient temperature as a non-hazardous chemical; however, without a formal SDS, it is imperative to treat this compound as a substance with unknown potential hazards.[1]

Personal Protective Equipment (PPE) and Handling

Given the absence of specific hazard data, a comprehensive PPE strategy is required to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Rationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the solid powder or solutions.
Eyes Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of the powder. A dust mask (e.g., N95) may be considered for weighing and handling the solid.

Handling Procedures:

  • Preparation: Before handling, ensure that a designated workspace, typically within a fume hood, is clean and uncluttered. Have all necessary equipment, including weighing materials, solvents, and waste containers, readily available.

  • Weighing and Aliquoting: To minimize the generation of airborne dust, handle the solid form of this compound with care. Use a chemical fume hood for weighing and preparing solutions.

  • Solution Preparation: When dissolving this compound in solvents such as DMSO, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.

Spill and Disposal Procedures

In the event of a spill, isolate the area and prevent the spread of the material. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

DCH36_06_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Workflow for Safe Handling of this compound

By adhering to these conservative safety protocols, researchers can mitigate potential risks and maintain a safe laboratory environment when working with this compound. It is strongly recommended to consult with your institution's EHS department to conduct a formal risk assessment before commencing any work with this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。